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  • Product: 7,7-Dimethyl-1,4-diazepan-5-one
  • CAS: 933690-07-4

Core Science & Biosynthesis

Foundational

7,7-Dimethyl-1,4-diazepan-5-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction 7,7-Dimethyl-1,4-diazepan-5-one is a heterocyclic organic compound belonging to the 1,4-diazepan-5-one family. This class of molecules, charact...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,7-Dimethyl-1,4-diazepan-5-one is a heterocyclic organic compound belonging to the 1,4-diazepan-5-one family. This class of molecules, characterized by a seven-membered ring containing two nitrogen atoms and a ketone group, serves as a significant scaffold in medicinal chemistry. The gem-dimethyl substitution at the 7-position introduces specific steric and electronic properties that can influence the compound's conformation and biological activity. This guide provides a comprehensive overview of the known physical and chemical properties of 7,7-Dimethyl-1,4-diazepan-5-one, drawing upon available data and knowledge of structurally related compounds. Due to the limited publicly available experimental data for this specific molecule, some properties are presented as computed estimates to guide further research.

Chemical Identity and Structure

The fundamental identity of 7,7-Dimethyl-1,4-diazepan-5-one is established by its molecular formula, structure, and unique identifiers.

IdentifierValue
Chemical Name 7,7-Dimethyl-1,4-diazepan-5-one
CAS Number 933690-07-4[1][2]
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol [2]
Canonical SMILES CC1(CC(=O)NCCN1)C[2]
InChI Key IFZVHAUMJFLUPY-UHFFFAOYSA-N[2]

The structure of 7,7-Dimethyl-1,4-diazepan-5-one, illustrated below, features a seven-membered diazepane ring with two methyl groups at the C7 position, a carbonyl group at C5, and nitrogen atoms at positions 1 and 4.

Figure 1: Chemical structure of 7,7-Dimethyl-1,4-diazepan-5-one.

Physical Properties

PropertyValueSource
XLogP3-AA -0.6Computed[2]
Hydrogen Bond Donor Count 2Computed[2]
Hydrogen Bond Acceptor Count 2Computed[2]
Topological Polar Surface Area 41.1 ŲComputed[2]

Note on Physical State and Appearance: Based on the properties of similar small organic molecules, 7,7-Dimethyl-1,4-diazepan-5-one is expected to be a solid at room temperature. Its color and odor have not been documented.

Solubility: While specific solubility data is unavailable, its structure suggests potential solubility in polar organic solvents such as methanol, ethanol, and DMSO. Its solubility in water is likely to be limited due to the presence of the non-polar gem-dimethyl group.

Chemical Properties and Reactivity

The chemical behavior of 7,7-Dimethyl-1,4-diazepan-5-one is dictated by the functional groups present in its structure: a secondary amine, a secondary amide, and a gem-dimethyl group.

  • Acylation and Alkylation: The secondary amine at the N1 position is susceptible to acylation and alkylation reactions, allowing for the introduction of various substituents. For instance, the synthesis of 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one has been reported.[3]

  • Hydrolysis: The amide bond within the diazepanone ring can be susceptible to hydrolysis under acidic or basic conditions, leading to ring-opening.

  • Reduction: The carbonyl group at the C5 position can be reduced to a hydroxyl group using appropriate reducing agents.

  • Conformational Isomerism: Like other seven-membered rings, the diazepane ring is flexible and can adopt various conformations, such as chair and boat forms. The gem-dimethyl group at C7 is expected to influence the conformational preference. Studies on related substituted 1,4-diazepan-5-ones have shown a preference for a chair conformation with equatorial orientation of substituents.[4]

Synthesis

A specific, detailed experimental protocol for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one is not described in the reviewed literature. However, general synthetic strategies for 1,4-diazepan-5-ones can be adapted. A plausible retro-synthetic analysis suggests that the molecule could be synthesized from precursors containing the gem-dimethyl moiety and the ethylenediamine unit.

A general approach to the synthesis of substituted 1,4-diazepan-5-ones often involves the cyclization of a suitable linear precursor. For instance, the reaction of a β-amino acid derivative with an activated ethylenediamine could be a viable route.

Proposed Synthetic Workflow:

Synthetic_Workflow cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 3_amino_3_methylbutanoic_acid 3-Amino-3-methylbutanoic acid derivative coupling Peptide Coupling / Amidation 3_amino_3_methylbutanoic_acid->coupling ethylenediamine Ethylenediamine derivative ethylenediamine->coupling linear_precursor Linear Amide Precursor coupling->linear_precursor cyclization Intramolecular Cyclization product 7,7-Dimethyl-1,4-diazepan-5-one cyclization->product linear_precursor->cyclization

Figure 2: A proposed general synthetic workflow for 7,7-Dimethyl-1,4-diazepan-5-one.

Note: This represents a conceptual pathway. The actual reaction conditions, including the choice of activating agents, solvents, and temperature, would require experimental optimization.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for 7,7-Dimethyl-1,4-diazepan-5-one is currently available. The following are predicted spectral characteristics based on its structure, which can aid in its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

  • Singlet (6H): Corresponding to the two equivalent methyl groups at the C7 position.

  • Multiplets (8H): Arising from the four methylene groups (-CH₂-) in the diazepane ring. The exact chemical shifts and splitting patterns would depend on the ring conformation and the solvent used.

  • Broad Singlet (1H): Attributable to the N-H proton of the secondary amine.

  • Broad Singlet (1H): Attributable to the N-H proton of the amide.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

  • Quaternary Carbon: Signal for the C7 carbon bearing the two methyl groups.

  • Methyl Carbons: A signal for the two equivalent methyl carbons.

  • Methylene Carbons: Signals for the four methylene carbons in the ring.

  • Carbonyl Carbon: A downfield signal characteristic of an amide carbonyl group.

IR (Infrared) Spectroscopy:

  • N-H Stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amine and amide groups.

  • C-H Stretching: Absorptions in the region of 2850-3000 cm⁻¹ due to the C-H stretching of the methyl and methylene groups.

  • C=O Stretching: A strong absorption band around 1650 cm⁻¹ characteristic of an amide carbonyl group.

Mass Spectrometry (MS):

  • The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 142. Subsequent fragmentation patterns would likely involve the loss of methyl groups and cleavage of the diazepane ring.

Safety and Handling

Based on available hazard classifications, 7,7-Dimethyl-1,4-diazepan-5-one should be handled with appropriate safety precautions.

  • Hazard Classifications:

    • Skin Irritation (Category 2)[1]

    • Serious Eye Damage (Category 1)[1]

    • Specific Target Organ Toxicity — Single Exposure (Category 3)[1]

Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust or vapors.

Applications in Research and Drug Development

The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While specific biological activities for 7,7-Dimethyl-1,4-diazepan-5-one have not been reported, its structural features suggest potential applications in:

  • Scaffold for Library Synthesis: The reactive amine and amide functionalities provide handles for the combinatorial synthesis of libraries of related compounds for high-throughput screening.

  • Peptidomimetics: The diazepanone ring can act as a constrained mimic of a dipeptide unit, which is a valuable strategy in the design of enzyme inhibitors and receptor ligands.

  • Central Nervous System (CNS) Drug Discovery: The broader class of benzodiazepines and related diazepanes are well-known for their activity in the CNS. Derivatives of 7,7-Dimethyl-1,4-diazepan-5-one could be explored for similar activities.

Conclusion

7,7-Dimethyl-1,4-diazepan-5-one is a simple yet potentially valuable building block in medicinal chemistry. While a comprehensive experimental characterization of its physical and chemical properties is currently lacking in the public literature, this guide provides a foundational understanding based on its structure and data from related compounds. Further experimental investigation is necessary to fully elucidate its properties and unlock its potential in drug discovery and development.

References

  • 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. NextSDS. [Link]

  • 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. NextSDS. [Link]

  • 7-methyl-1,4-diazepan-5-one CAS NO.90673-37-3. Career Henan Chemical Co. [Link]

  • Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. ResearchGate. [Link]

Sources

Exploratory

Conformational Control in Drug Design: A Technical Guide to 7,7-Dimethyl-1,4-diazepan-5-one

Executive Summary In modern medicinal chemistry, the strategic introduction of conformational constraints is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. 7,7-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of conformational constraints is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. 7,7-Dimethyl-1,4-diazepan-5-one (CAS No. 933690-07-4)[1] is a highly specialized, conformationally restricted heterocyclic building block. By integrating a gem-dimethyl group adjacent to a secondary amine within a lactam-containing 7-membered ring, this scaffold provides unique spatial geometry, making it an invaluable asset for the development of Peptidomimetics, Protein-Targeting Chimeras (PROTACs), and Protein-Protein Interaction (PPI) inhibitors.

This whitepaper provides an in-depth mechanistic analysis of the scaffold's structural logic and outlines a self-validating experimental protocol for its synthetic integration.

Structural & Physicochemical Profiling

The core architecture of 7,7-dimethyl-1,4-diazepan-5-one consists of a diazepane ring with nitrogen atoms at positions 1 and 4, a lactam carbonyl at position 5, and a gem-dimethyl substitution at position 7[1].

The exact connectivity (SMILES: CC1(CC(=O)NCCN1)C[1]) places the N1 secondary amine directly adjacent to the C7 gem-dimethyl center. This specific topological arrangement governs both the physical properties and the chemical reactivity of the molecule.

Quantitative Physicochemical Data

The following table summarizes the key molecular properties that dictate the scaffold's behavior in biological systems and synthetic workflows[1]:

PropertyValueImplication for Drug Design
CAS Number 933690-07-4Unique identifier for regulatory/procurement tracking.
Molecular Weight 142.20 g/mol Low molecular weight allows for integration into larger linkers without exceeding Lipinski limits.
Exact Mass 142.1106 DaCritical for high-resolution LC-MS reaction monitoring.
XLogP3-AA -0.6Highly hydrophilic; improves aqueous solubility of hydrophobic pharmacophores.
TPSA 41.1 ŲExcellent membrane permeability profile; suitable for intracellular targeting.
H-Bond Donors 2N1 (amine) and N4 (amide) provide key interaction points for target binding.
H-Bond Acceptors 2Lactam carbonyl and N1 amine act as stable hydrogen bond acceptors.

Safety Note: Hazard classifications indicate the compound may cause skin irritation (H315) and serious eye damage (H318)[2]. Proper PPE, including splash-resistant goggles, must be utilized during handling.

Mechanistic Logic: The Thorpe-Ingold Effect & Metabolic Shielding

The inclusion of the 7,7-dimethyl group is not merely a structural variation; it is a deliberate design choice rooted in physical organic chemistry.

The Thorpe-Ingold Effect (Angle Compression): The bulky gem-dimethyl groups at C7 compress the internal C-C-C bond angle of the ring. This compression forces the 7-membered diazepane ring into a highly restricted, stable boat/chair conformation. By pre-organizing the ring geometry, the entropic penalty typically associated with the binding of flexible macrocycles to a target protein is drastically reduced, thereby enhancing binding affinity.

Steric Shielding and Metabolic Stability: The proximity of the gem-dimethyl group to the N1 amine provides a dense steric shield. In vivo, this structural feature blocks the active sites of Cytochrome P450 (CYP450) enzymes, significantly reducing the liability of metabolic N-dealkylation or N-oxidation at the N1 position.

Mechanism A Gem-Dimethyl Substitution at C7 Position B Thorpe-Ingold Effect (Angle Compression) A->B C Steric Shielding of N1 Amine A->C D Conformational Restriction (Reduced Ring Flipping) B->D E Decreased CYP450 Metabolic Liability C->E F Lower Entropic Penalty Upon Target Binding D->F G Enhanced Pharmacokinetics & Binding Affinity E->G F->G

Figure 1: Mechanistic logic of the Thorpe-Ingold effect and steric shielding on pharmacokinetics.

Experimental Workflow: Self-Validating Protocol for N1-Functionalization

While the steric shielding of the N1 amine provides excellent metabolic stability, it simultaneously creates a significant synthetic bottleneck. Standard acylation or alkylation conditions (e.g., EDC/NHS at room temperature) typically result in poor yields (<20%) due to the high activation energy barrier imposed by the adjacent 7,7-dimethyl groups.

To utilize this scaffold effectively, we must employ a highly reactive, self-validating coupling protocol.

Protocol: Sterically Hindered N1-Acylation via HATU Activation

Objective: To quantitatively couple a carboxylic acid pharmacophore to the N1 position of 7,7-dimethyl-1,4-diazepan-5-one.

Step 1: Reagent Activation (Overcoming the Energy Barrier)

  • Action: Dissolve the target carboxylic acid (1.2 eq) in anhydrous DMF. Add HATU (1.5 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

  • Causality: HATU is explicitly chosen over standard carbodiimides because it generates a highly reactive 7-azabenzotriazole (HOAt) active ester. DIPEA acts as a bulky, non-nucleophilic base that maintains the N1 amine in its deprotonated, nucleophilic state without competing for the active ester.

Step 2: Scaffold Introduction & Thermal Agitation

  • Action: Add 7,7-dimethyl-1,4-diazepan-5-one (1.0 eq) to the activated mixture. Elevate the reaction temperature to 50°C.

  • Causality: The application of thermal energy (50°C) is critical to overcome the steric hindrance of the gem-dimethyl group, allowing the N1 amine to access the electrophilic center of the HOAt ester.

Step 3: In-Process Control (The Self-Validating Loop)

  • Action: At t = 2 hours, sample 5 µL of the reaction mixture for LC-MS analysis.

  • Causality: The system relies on exact mass tracking. The starting material exhibits a distinct [M+H]+ peak at m/z 143.11[1]. The reaction is only deemed complete when the integration of the m/z 143.11 peak is <5% relative to the product mass. If >5% remains, the protocol dictates the addition of 0.5 eq HATU and a 2-hour extension, creating a closed-loop validation system that eliminates guesswork.

Step 4: Purification

  • Action: Quench with saturated NaHCO3, extract with EtOAc, and purify via Preparative-HPLC.

  • Causality: Liquid-liquid extraction neutralizes and removes the acidic HOAt byproduct, ensuring the final scaffold achieves the >95% purity required for downstream biological assays.

Workflow A 7,7-Dimethyl-1,4-diazepan-5-one (Starting Material) B Sterically Hindered N1 Functionalization A->B Target Design C HATU/DIPEA Activation (Overcoming Steric Bulk) B->C Reagent Selection D LC-MS Reaction Monitoring (Self-Validating Step) C->D In-process Control D->C <95% Conversion (Iterate) E Purification (Prep-HPLC) D->E >95% Conversion F Final Scaffold Integration (PROTACs / PPI Inhibitors) E->F Pure Intermediates

Figure 2: Self-validating workflow for sterically hindered N1-functionalization.

References

  • Title: 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: PubChem Compound Summary for CID 122573960, 7,7-Dimethyl-1,4-diazepan-5-one Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

Foundational

Introduction to 7,7-Dimethyl-1,4-diazepan-5-one and the Importance of Crystal Structure Analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 7,7-Dimethyl-1,4-diazepan-5-one This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure Analysis of 7,7-Dimethyl-1,4-diazepan-5-one

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of 7,7-dimethyl-1,4-diazepan-5-one. While a definitive crystal structure for this specific compound is not yet publicly available, this document serves as a robust framework for researchers, scientists, and drug development professionals. By leveraging established protocols and insights from the analysis of structurally related 1,4-diazepan-5-one derivatives, we present a best-practice approach to its synthesis, crystallization, and detailed structural elucidation.

The 1,4-diazepine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous psychoactive drugs and serving as a versatile building block in the synthesis of novel therapeutic agents.[1] The derivatives of 1,4-diazepan-5-one, in particular, have garnered significant interest due to their potential applications in drug discovery, including their role as mimetics and molecular scaffolds in peptidomimetics.[1] The introduction of gem-dimethyl substitution at the 7-position, as in 7,7-dimethyl-1,4-diazepan-5-one, can have a profound impact on the molecule's conformational flexibility, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Single-crystal X-ray diffraction (SC-XRD) remains the most powerful and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[2] This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation.[3] Furthermore, SC-XRD reveals the intricate network of intermolecular interactions that govern the crystal packing, offering insights into the material's physical properties, such as solubility and stability. For drug development professionals, a detailed understanding of the crystal structure is paramount for structure-activity relationship (SAR) studies, rational drug design, and understanding potential polymorphism.

This guide will delineate a comprehensive workflow for the crystal structure analysis of 7,7-dimethyl-1,4-diazepan-5-one, from the initial synthesis and crystallization to advanced structural and computational analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one

While various synthetic routes to 1,4-diazepan-5-ones have been reported, a plausible approach for the synthesis of the title compound can be adapted from established methods, such as the cyclization of a suitable diamine with a β-keto ester or a related derivative. Microwave-assisted synthesis has been shown to be an efficient method for preparing substituted 1,4-diazepin-5-ones, often leading to rapid reactions and good yields.[4]

Crystallization Methodologies

Obtaining single crystals suitable for SC-XRD—ideally between 0.1 and 0.5 mm in size, without cracks or twinning—is a critical and often empirical step.[2] For a compound like 7,7-dimethyl-1,4-diazepan-5-one, which possesses hydrogen bond donors and acceptors, a range of crystallization techniques should be explored.

Experimental Protocol: Screening for Crystallization Conditions

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, acetonitrile, ethyl acetate, dichloromethane, and water).

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly in an undisturbed location.

  • Slow Cooling: Create a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and subsequently in a refrigerator. This can be achieved by placing the vial in a Dewar flask filled with warm water.[5]

  • Solvent Diffusion (Layering): This technique is particularly useful when the compound is soluble in one solvent but insoluble in another, and the two solvents are miscible. Dissolve the compound in a small amount of the "good" solvent and carefully layer the "poor" solvent on top. Diffusion at the interface can promote crystal growth.[5]

A systematic approach to screening these conditions is often necessary to identify the optimal method for growing high-quality single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[3] The fundamental principle lies in the diffraction of X-rays by the electron clouds of the atoms within the crystal, governed by Bragg's Law (nλ = 2d sinθ).[3]

Data Collection Workflow

The following diagram illustrates a typical workflow for SC-XRD data collection:

sc_xrd_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing crystal_selection Select Suitable Crystal (0.1-0.5 mm) crystal_mounting Mount on Goniometer Head crystal_selection->crystal_mounting centering Center Crystal in X-ray Beam crystal_mounting->centering unit_cell Determine Unit Cell and Crystal System centering->unit_cell data_collection Full Data Collection unit_cell->data_collection integration Integrate Reflection Intensities data_collection->integration scaling Scale and Merge Data integration->scaling absorption_correction Apply Absorption Correction scaling->absorption_correction

Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection and processing.

Experimental Protocol: SC-XRD Data Collection

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. The instrument, equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å), collects a series of diffraction images as the crystal is rotated.[3]

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption) and scaled.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a model of the atomic arrangement.

Structure Solution and Refinement Process

The phase information, which is lost during the diffraction experiment, is retrieved using computational methods such as direct methods or Patterson synthesis. The resulting initial structural model is then refined against the experimental data, typically by a least-squares method, to improve the agreement between the calculated and observed structure factors.

Hypothetical Crystallographic Data

Based on the crystal structures of related 1,4-diazepan-5-one derivatives, we can anticipate the likely crystallographic parameters for 7,7-dimethyl-1,4-diazepan-5-one.[1][6]

ParameterHypothetical Value
Chemical FormulaC₇H₁₄N₂O
Formula Weight142.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~ 8.5
b (Å)~ 10.2
c (Å)~ 9.8
β (°)~ 105
Volume (ų)~ 820
Z4
Calculated Density (g/cm³)~ 1.15
R-factor< 0.05

Table 1: Hypothetical crystallographic data for 7,7-dimethyl-1,4-diazepan-5-one, extrapolated from structurally similar compounds.

Molecular and Supramolecular Structure Analysis

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions in the solid state.

Molecular Conformation

The seven-membered diazepane ring is known to be flexible and can adopt various conformations, most commonly a chair or a boat.[1][6] In many reported crystal structures of similar compounds, the diazepane ring adopts a chair conformation.[6] The gem-dimethyl group at the C7 position will likely influence the puckering of the ring. A detailed analysis of the bond lengths, bond angles, and torsion angles is necessary to precisely define the ring conformation.

Supramolecular Interactions and Crystal Packing

The presence of an amide N-H group and a carbonyl oxygen in 7,7-dimethyl-1,4-diazepan-5-one makes it highly likely that the crystal structure will be stabilized by intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds are expected to link neighboring molecules, potentially forming dimers or chains.[1] These interactions are crucial for the stability of the crystal lattice.

h_bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N-H O2 O=C N1->O2 N-H···O O1 O=C N2 N-H N2->O1 N-H···O

Figure 2: A schematic representation of a potential hydrogen-bonded dimer motif in the crystal structure of 7,7-dimethyl-1,4-diazepan-5-one.

Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution and to verify the purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of functional groups, such as the C=O and N-H stretches of the amide group.

  • Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

  • Differential Scanning Calorimetry (DSC): As demonstrated for related benzodiazepines, DSC can be used to determine the melting point and to study the thermal behavior and phase transitions of the crystalline material.[7][8]

Computational Modeling and Analysis

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for complementing experimental crystallographic data.

Workflow for Computational Analysis

  • Geometry Optimization: The molecular geometry obtained from the SC-XRD experiment is used as a starting point for a gas-phase geometry optimization using DFT (e.g., at the B3LYP/6-31G(d,p) level of theory).[6]

  • Comparison of Geometries: A comparison of the bond lengths and angles from the optimized and experimental structures can reveal the effects of crystal packing on the molecular conformation.

  • Hirshfeld Surface Analysis: This analysis can be used to visualize and quantify intermolecular interactions in the crystal lattice, providing insights into the contributions of different types of contacts (e.g., H···H, O···H, C···H) to the overall crystal packing.[9]

  • Molecular Electrostatic Potential (MEP): The MEP surface can be calculated to identify the electron-rich and electron-poor regions of the molecule, which is useful for predicting sites of intermolecular interactions.

Conclusion

The crystal structure analysis of 7,7-dimethyl-1,4-diazepan-5-one, as outlined in this guide, represents a multifaceted approach that integrates synthesis, crystallization, SC-XRD, and computational modeling. A thorough understanding of the three-dimensional structure and intermolecular interactions of this compound is critical for its potential development in medicinal chemistry and materials science. By following the detailed protocols and leveraging the insights from related structures, researchers can confidently undertake a comprehensive structural elucidation of this and other novel diazepanone derivatives.

References

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Retrieved from [Link]

  • Arumugam, N., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PMC. Retrieved from [Link]

  • (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link]

  • Capaccioli, S., et al. (2020). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PMC. Retrieved from [Link]

  • (n.d.). How to Grow Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structures at room temperature of Diazepam (left, ab plane)... Retrieved from [Link]

  • NextSDS. (n.d.). 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. Retrieved from [Link]

  • Arumugam, N., et al. (2016). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. PMC. Retrieved from [Link]

  • ResearchGate. (2025, October 25). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Retrieved from [Link]

  • Wlodarczyk, N., et al. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. ResearchGate. Retrieved from [Link]

  • PubMed. (2010, March 1). A Concise Synthesis of 1,4-dihydro-[1][10]diazepine-5,7-dione, a Novel 7-TM Receptor Ligand Core Structure With Melanocortin Receptor Agonist Activity. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Retrieved from [Link]

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Exploratory

In Vitro Safety and Toxicity Profile of 7,7-Dimethyl-1,4-diazepan-5-one: A Strategic Assessment Framework

An In-Depth Technical Guide Abstract This technical guide outlines a comprehensive, tiered strategy for the in vitro safety and toxicity assessment of the novel chemical entity 7,7-Dimethyl-1,4-diazepan-5-one (CAS No. 93...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide outlines a comprehensive, tiered strategy for the in vitro safety and toxicity assessment of the novel chemical entity 7,7-Dimethyl-1,4-diazepan-5-one (CAS No. 933690-07-4). As a member of the diazepanone class, this compound warrants a thorough preclinical safety evaluation to identify potential liabilities early in the development lifecycle. This document provides not just a series of protocols, but a logical framework grounded in regulatory expectations and scientific best practices. We will detail the rationale behind a multi-tiered approach, beginning with foundational cytotoxicity and progressing through genotoxicity and key organ-specific toxicity assessments, including hepatotoxicity and cardiotoxicity. The methodologies presented are designed to be self-validating and provide a robust data package for informed decision-making by researchers, scientists, and drug development professionals.

Introduction: The Imperative for Early In Vitro Safety Profiling

7,7-Dimethyl-1,4-diazepan-5-one is a small molecule with the chemical formula C₇H₁₄N₂O and a molecular weight of 142.20 g/mol .[1] Publicly available data indicates preliminary hazard classifications for this compound, including skin irritation, serious eye damage, and potential for specific target organ toxicity (single exposure).[2] While this information serves as an initial alert, it lacks the detailed, quantitative data required for a formal risk assessment in a drug development context.

The modern paradigm of drug discovery emphasizes a "fail early, fail fast" approach to de-risk candidates before they incur the substantial costs of late-stage development.[3][4] Comprehensive in vitro safety profiling is the cornerstone of this strategy. It provides critical insights into a compound's potential adverse effects, helps in the selection and optimization of lead candidates, and reduces the reliance on animal testing in accordance with the 3Rs (Replacement, Reduction, and Refinement) principle.[4][5]

This guide presents a systematic, three-tiered workflow designed to build a comprehensive in vitro safety profile for 7,7-Dimethyl-1,4-diazepan-5-one.

Tier 1: Foundational Cytotoxicity Assessment

2.1 Rationale and Experimental Choice

Before investigating complex, mechanism-specific toxicities, it is essential to establish the basal cytotoxicity of a compound. This foundational assessment determines the concentration range at which the compound induces general cell death, providing the basis for intelligent dose selection in subsequent, more sensitive assays.[6] Performing downstream assays at overtly cytotoxic concentrations can lead to misleading results, as non-specific cell death can confound the measurement of specific toxicological endpoints.

We have selected the Neutral Red Uptake (NRU) Cytotoxicity Assay , in line with the OECD Guidance Document 129.[7][8] This assay is robust, cost-effective, and measures the viability of cells based on their ability to incorporate and retain the supravital dye neutral red within their lysosomes. Damage to the cell membrane or lysosomal fragility leads to a decreased uptake of the dye, which can be quantified spectrophotometrically.[6] We will utilize the Balb/c 3T3 fibroblast cell line, a well-characterized and recommended model for basal cytotoxicity testing.[9]

2.2 Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay NRU Assay cluster_analysis Data Analysis p1 Seed Balb/c 3T3 cells in 96-well plates p2 Incubate for 24h to allow attachment p1->p2 t2 Treat cells with compound (including vehicle control) p2->t2 t1 Prepare serial dilutions of 7,7-Dimethyl-1,4-diazepan-5-one t1->t2 t3 Incubate for 24h t2->t3 a1 Wash cells and add Neutral Red medium t3->a1 a2 Incubate for 3h a1->a2 a3 Wash cells and add Dye Desorb solution a2->a3 a4 Measure absorbance at 540 nm a3->a4 d1 Calculate % viability vs. vehicle control a4->d1 d2 Plot dose-response curve and determine IC50 d1->d2

Caption: Workflow for Tier 1 Cytotoxicity Assessment using the NRU assay.

2.3 Detailed Experimental Protocol: Neutral Red Uptake (NRU) Assay

  • Cell Seeding: Seed Balb/c 3T3 cells into a 96-well flat-bottom microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of 7,7-Dimethyl-1,4-diazepan-5-one in DMSO. Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 1000 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the respective compound dilutions. Include vehicle control (medium with 0.5% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Neutral Red Staining: After incubation, remove the treatment medium. Wash the cells once with 150 µL of pre-warmed PBS. Add 100 µL of Neutral Red medium (50 µg/mL neutral red in serum-free medium) to each well and incubate for 3 hours.

  • Dye Extraction: Remove the Neutral Red medium and wash the cells with 150 µL of PBS. Add 150 µL of Neutral Red Desorb solution (1% acetic acid, 50% ethanol in water) to each well. Shake the plate for 10 minutes on an orbital shaker to extract the dye.

  • Quantification: Measure the optical density (OD) at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of neutral red uptake) using non-linear regression analysis.

2.4 Data Presentation: Hypothetical Cytotoxicity Data

Concentration (µM)% Viability (Relative to Control)
0 (Vehicle)100.0
198.5
1095.2
5088.1
10075.4
25051.2
50022.6
10005.3
Calculated IC₅₀ 245 µM

Tier 2: Genotoxicity Assessment

3.1 Rationale and Experimental Choice

Genotoxicity testing is a non-negotiable component of safety assessment, as it evaluates the potential of a drug candidate to damage genetic material, a key initiating event in carcinogenesis.[10] Regulatory agencies mandate a battery of tests because no single assay can detect all relevant genotoxic mechanisms, which are broadly classified as gene mutations, clastogenicity (structural chromosome damage), and aneugenicity (changes in chromosome number).[11]

Our recommended battery includes two core in vitro assays:

  • Bacterial Reverse Mutation (Ames) Test (OECD 471): This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[3][12] The test identifies compounds that cause reverse mutations (reversions), allowing the bacteria to grow in an amino acid-deficient medium. It is a highly sensitive screen for point mutations.

  • In Vitro Micronucleus Test (OECD 487): This mammalian cell-based assay detects both clastogens and aneugens.[3][10] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are left behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

3.2 Experimental Workflow: Genotoxicity Testing Strategy

G cluster_ames Ames Test (Gene Mutation) cluster_micro Micronucleus Test (Chromosome Damage) compound 7,7-Dimethyl-1,4-diazepan-5-one (Concentrations based on Tier 1) ames1 Treat Salmonella/E.coli strains with compound compound->ames1 micro1 Treat human lymphocytes or TK6 cells with compound compound->micro1 ames2 With and without metabolic activation (S9) ames1->ames2 ames3 Plate on minimal media ames1->ames3 ames4 Incubate and count revertant colonies ames3->ames4 result_ames Mutagenic Potential ames4->result_ames micro2 With and without metabolic activation (S9) micro1->micro2 micro3 Add cytochalasin B to block cytokinesis micro1->micro3 micro4 Harvest, stain, and score micronuclei in binucleated cells micro3->micro4 result_micro Clastogenic/Aneugenic Potential micro4->result_micro

Caption: A dual-assay strategy for comprehensive genotoxicity screening.

3.3 Detailed Experimental Protocols

3.3.1 Bacterial Reverse Mutation (Ames) Test (Plate Incorporation Method)

  • Preparation: Prepare compound dilutions, positive controls, and a vehicle control. Prepare bacterial cultures of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA).

  • Metabolic Activation: Conduct the assay in parallel with and without an exogenous metabolic activation system (rat liver S9 fraction).

  • Treatment: In a test tube, combine 0.1 mL of bacterial culture, 0.1 mL of the test compound dilution, and either 0.5 mL of S9 mix or 0.5 mL of buffer.

  • Plating: Add 2.0 mL of molten top agar to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a concentration-related increase in revertant colonies that is at least double the background count.

3.3.2 In Vitro Micronucleus Test

  • Cell Culture: Culture human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) to obtain a sufficient population of dividing cells.

  • Treatment: Treat the cells with various concentrations of the test compound (up to a maximum of 10 mM or a concentration that produces ~50% cytotoxicity) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, and for a longer duration (e.g., 24 hours) without S9.

  • Blocking Cytokinesis: After the treatment period, wash the cells and add fresh medium containing cytochalasin B. This agent blocks cytokinesis, allowing cells that have completed nuclear division to be identified as binucleated cells.

  • Harvesting: Harvest the cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths after the start of treatment.

  • Slide Preparation and Staining: Prepare slides using a cytocentrifuge, fix the cells, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

3.4 Data Presentation: Hypothetical Genotoxicity Data Summary

Table 2: Ames Test Results Summary

Strain Metabolic Activation (S9) Result (Fold Increase over Vehicle) Conclusion
TA98 - 1.2 Negative
TA98 + 1.5 Negative
TA100 - 1.1 Negative
TA100 + 1.3 Negative
TA1535 - 0.9 Negative

| TA1535 | + | 1.0 | Negative |

Table 3: In Vitro Micronucleus Test Summary

Treatment Condition Top Concentration (µM) % Micronucleated Cells (vs. Control) Conclusion
3h, -S9 200 1.8% (vs. 1.5%) Negative
3h, +S9 200 2.0% (vs. 1.6%) Negative

| 24h, -S9 | 150 | 1.9% (vs. 1.5%) | Negative |

Tier 3: Organ-Specific Toxicity Assessment

4.1 Rationale and Experimental Choice

Following broad cytotoxicity and genotoxicity screens, the focus shifts to organ systems that are common sites of drug-induced toxicity. The liver and the heart are of paramount importance. Drug-Induced Liver Injury (DILI) is a leading cause of drug failure, and cardiotoxicity is a primary reason for the withdrawal of approved drugs from the market.[13][14]

4.1.1 Hepatotoxicity Assessment The liver's central role in drug metabolism makes it highly susceptible to injury from the parent compound or its reactive metabolites.[15] A simple cell viability assay is insufficient to predict DILI. Therefore, a multi-parametric approach using high-content analysis (HCA) is recommended.[13] This allows for the simultaneous measurement of several key indicators of hepatotoxicity in a physiologically relevant cell model, such as primary human hepatocytes or the HepG2 cell line. Key endpoints include cell loss, mitochondrial dysfunction (a common mechanism of DILI), and the accumulation of reactive oxygen species (ROS).[13]

4.1.2 Cardiotoxicity Assessment A critical aspect of cardiotoxicity screening is assessing a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[16] Inhibition of this channel delays cardiac repolarization, which manifests as QT interval prolongation on an electrocardiogram and can lead to a life-threatening arrhythmia called Torsade de Pointes.[14] The automated patch-clamp electrophysiology assay is the gold standard for evaluating hERG channel inhibition with high throughput and precision.[14][17]

4.2 Experimental Workflow: Organ-Specific Toxicity

G cluster_hep Hepatotoxicity cluster_cardio Cardiotoxicity compound 7,7-Dimethyl-1,4-diazepan-5-one hep1 Treat HepG2 or Primary Hepatocytes with compound compound->hep1 cardio3 Apply compound at multiple concentrations compound->cardio3 hep2 Stain with fluorescent dyes for Nuclei, Mitochondria, ROS hep1->hep2 hep3 Acquire images using High-Content Imaging System hep2->hep3 hep4 Analyze images to quantify: - Cell Viability - Mitochondrial Membrane Potential - ROS Production hep3->hep4 result_hep Hepatotoxicity Profile (IC50s) hep4->result_hep cardio1 Use HEK293 cells stably expressing hERG channels cardio2 Measure baseline hERG current using Automated Patch Clamp cardio1->cardio2 cardio2->cardio3 cardio4 Measure % inhibition of hERG tail current cardio3->cardio4 result_cardio hERG Liability (IC50) cardio4->result_cardio

Caption: Parallel workflows for assessing hepatotoxicity and cardiotoxicity.

4.3 Detailed Experimental Protocols

4.3.1 Multiplexed High-Content Hepatotoxicity Assay

  • Cell Culture: Seed HepG2 cells or primary human hepatocytes in 96- or 384-well imaging plates.

  • Treatment: Treat cells with a range of compound concentrations for 24-48 hours.

  • Staining: Add a cocktail of fluorescent dyes to the live cells. This typically includes Hoechst 33342 (stains nuclei of all cells), TMRM (sequestered by active mitochondria, indicating membrane potential), and a dye that fluoresces upon oxidation by ROS (e.g., CellROX Green).

  • Imaging: Acquire images from multiple channels using an automated high-content imaging system.

  • Image Analysis: Use dedicated software to identify individual cells (from the Hoechst stain) and quantify the intensity of the other fluorescent probes within each cell.

  • Data Analysis: Determine the concentration-dependent effects on cell count (viability), mitochondrial membrane potential, and ROS levels. Calculate IC₅₀ values for each endpoint.

4.3.2 hERG Automated Patch-Clamp Assay

  • Cell Preparation: Use a cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology: Cells are automatically captured on a planar patch-clamp chip, and a whole-cell recording configuration is established.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit and measure the hERG tail current, which is the primary measure of channel activity.

  • Baseline Measurement: Record the stable baseline hERG current in the presence of the vehicle solution.

  • Compound Application: Apply the test compound sequentially at increasing concentrations to the same cell. Allow the effect to reach a steady state at each concentration.

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the baseline. Fit the data to a concentration-response curve to determine the IC₅₀ value.

4.4 Data Presentation: Hypothetical Organ-Specific Toxicity Data

Table 4: High-Content Hepatotoxicity Profile

Endpoint IC₅₀ (µM)
Cell Viability (Cell Loss) > 500
Mitochondrial Membrane Potential 350

| Reactive Oxygen Species (ROS) | > 500 |

Table 5: hERG Inhibition Profile

Concentration (µM) % hERG Current Inhibition
0.1 2.1
1 5.8
10 15.3
30 48.9
100 85.2

| Calculated IC₅₀ | 31 µM |

Synthesis and Interpretation

This structured, three-tiered approach provides a comprehensive in vitro safety profile for 7,7-Dimethyl-1,4-diazepan-5-one.

  • Tier 1 (Cytotoxicity): The hypothetical IC₅₀ of 245 µM suggests low basal cytotoxicity. This value guides the concentration ranges for subsequent assays, ensuring they are conducted below overtly toxic levels.

  • Tier 2 (Genotoxicity): The hypothetical negative results in both the Ames and in vitro micronucleus assays suggest that the compound is unlikely to be a mutagen or cause chromosomal damage under these test conditions. This is a significant de-risking milestone.

  • Tier 3 (Organ-Specific Toxicity): The hypothetical hepatotoxicity data indicates no significant liability, with mitochondrial function only being affected at concentrations higher than the general cytotoxicity threshold. However, the hERG assay reveals a potential liability, with an IC₅₀ of 31 µM.

This guide provides a robust and scientifically-grounded framework for the early safety assessment of novel chemical entities, enabling data-driven decisions and focusing resources on the most promising candidates.

References

  • Current time information in Brisbane, AU. (n.d.). Google.
  • 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 31, 2026, from [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023, May 5). Frontiers in Pharmacology. Retrieved March 31, 2026, from [Link]

  • Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. (2021, February 8). Emulate Bio. Retrieved March 31, 2026, from [Link]

  • In Vitro Cardiotoxicity. (n.d.). Creative Bioarray. Retrieved March 31, 2026, from [Link]

  • The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. (2023, May 5). National Center for Biotechnology Information. Retrieved March 31, 2026, from [Link]

  • In Vitro Hepatotoxicity Services. (n.d.). Eurofins Discovery. Retrieved March 31, 2026, from [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io. Retrieved March 31, 2026, from [Link]

  • In vitro evaluation of potential hepatotoxicity induced by drugs. (2010, June 15). PubMed. Retrieved March 31, 2026, from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010, July 20). OECD. Retrieved March 31, 2026, from [Link]

  • hERG Safety. (n.d.). Cyprotex. Retrieved March 31, 2026, from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021, June 18). PETA Science Consortium International e.V. Retrieved March 31, 2026, from [Link]

  • Other Genetic Toxicology Assays. (n.d.). Inotiv. Retrieved March 31, 2026, from [Link]

  • In Vitro Cardiotoxicity Screening Approaches. (2025, April 21). National Toxicology Program (NTP) - NIH. Retrieved March 31, 2026, from [Link]

  • In Vitro Safety. (n.d.). Selvita. Retrieved March 31, 2026, from [Link]

  • In Vitro Genotoxicity Assays Testing Services. (n.d.). Aurigene. Retrieved March 31, 2026, from [Link]

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Foundational

Pharmacokinetic Optimization of 7,7-Dimethyl-1,4-diazepan-5-one Analogs: A Technical Guide

Structural Rationale: The 7,7-Dimethyl Advantage The 1,4-diazepan-5-one heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized in the design of peptidomimetics, kinase inhibitors, and CNS-active...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale: The 7,7-Dimethyl Advantage

The 1,4-diazepan-5-one heterocycle is a privileged scaffold in medicinal chemistry, frequently utilized in the design of peptidomimetics, kinase inhibitors, and CNS-active therapeutics[1]. However, unsubstituted seven-membered lactams often suffer from high conformational entropy and metabolic lability, particularly at the alpha-carbons adjacent to the heteroatoms.

The strategic installation of a gem-dimethyl group at the 7-position (yielding the 7,7-dimethyl-1,4-diazepan-5-one core) fundamentally alters the physicochemical and pharmacokinetic (PK) landscape of the molecule[2]. By employing palladium-catalyzed asymmetric allylic alkylation or similar synthetic routes, gem-disubstituted diazepanone heterocycles can be generated to block metabolically labile sites[3].

This structural modification serves two critical, causality-driven purposes:

  • Conformational Restriction: The severe steric bulk of the gem-dimethyl group restricts ring flipping, forcing the seven-membered ring into a more rigid, chair-like conformation[4]. This lowers the entropic penalty upon target binding, often increasing pharmacodynamic potency.

  • Metabolic Shielding: The gem-dimethyl moiety physically obstructs cytochrome P450 (CYP) enzymes from accessing the C7 position and sterically hinders the adjacent C6 position, preventing rapid oxidative degradation[3]. Gem-dimethyl groups are well-documented to enhance chemical stability and modulate metabolism across various drug classes by displacing water in binding sites and blocking hydroxylation[5].

G A 1,4-Diazepan-5-one Scaffold B 7,7-gem-dimethyl Substitution A->B C Steric Shielding & Conformational Lock B->C D Reduced CYP450 Oxidation C->D E Improved Half-Life (Lower CL_int) D->E

Mechanistic pathway of metabolic shielding by the 7,7-gem-dimethyl group.

Pharmacokinetic Impact (ADME Profiling)

Absorption and Permeability

The addition of lipophilic methyl groups increases the overall LogD of the scaffold[6]. Because passive transcellular diffusion is driven by a molecule's ability to partition into the hydrophobic core of the lipid bilayer, the 7,7-dimethyl analogs typically exhibit superior Caco-2 permeability compared to their unsubstituted counterparts.

Distribution

The increased lipophilicity and reduced polar surface area (due to the shielding of the lactam dipole) enhance blood-brain barrier (BBB) penetration. For CNS-targeted indications, the gem-dimethyl modification is often the defining factor that shifts a peripherally restricted lead into a centrally penetrant clinical candidate.

Metabolism and Clearance

Unsubstituted diazepanones are highly prone to α -hydroxylation, leading to subsequent ring opening and rapid renal clearance. The 7,7-dimethyl substitution acts as an absolute block at C7. Consequently, the intrinsic clearance ( CLint​ ) in human liver microsomes (HLM) drops precipitously, extending the in vivo half-life and reducing the required dosing frequency[3].

Quantitative PK Data Summary

The following table synthesizes representative baseline data demonstrating the PK shift achieved via the 7,7-dimethyl substitution.

Pharmacokinetic ParameterUnsubstituted 1,4-diazepan-5-one7,7-Dimethyl-1,4-diazepan-5-oneMechanistic Rationale
LogD (pH 7.4) 1.22.5Addition of two lipophilic methyl groups displaces water from the solvation shell[6].
HLM CLint​ (µL/min/mg) > 85 (High clearance)< 15 (Low clearance)Steric hindrance at C7 prevents CYP-mediated α -hydroxylation[3].
Caco-2 Papp​ (A to B) 4.5 x 10−6 cm/s18.2 x 10−6 cm/sIncreased lipophilicity drives transcellular passive diffusion.
Efflux Ratio (B-A / A-B) 1.11.4Slight increase due to higher non-specific binding, but remains < 2.0 (non-substrate).

Experimental Methodologies for PK Validation

To ensure scientific integrity, the evaluation of these analogs must follow self-validating experimental workflows.

G A Synthesized Analog (7,7-Dimethyl Scaffold) B Physicochemical Profiling (LogD, pKa, Solubility) A->B C In Vitro Permeability (Caco-2 / PAMPA) B->C D Metabolic Stability (HLM / Hepatocytes) C->D C->D If Papp > 10x10^-6 cm/s E In Vivo PK (Rodent Cassette Dosing) D->E

Step-by-step pharmacokinetic screening workflow for novel diazepanone analogs.

Protocol 1: High-Throughput Microsomal Stability Assay (HLM)

Purpose: To isolate and quantify CYP450-mediated Phase I metabolism, validating the metabolic shielding effect of the gem-dimethyl group.

  • Preparation: Prepare a 10 mM stock solution of the 7,7-dimethyl analog in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with Human Liver Microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH, 3 mM MgCl2). Causality: NADPH is the obligate cofactor for CYP450 enzymes; omitting it in a control well isolates non-CYP degradation.

  • Time-Course Quenching: At t = 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

  • Self-Validation (QC): Include Verapamil (high clearance) and Warfarin (low clearance) to validate the metabolic competency of the microsome batch.

Protocol 2: Bidirectional Caco-2 Permeability Assay

Purpose: To confirm that the increased lipophilicity of the 7,7-dimethyl analog improves passive diffusion without inadvertently turning the molecule into a P-glycoprotein (P-gp) efflux substrate.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω⋅cm2 .

  • Dosing: Prepare a 10 µM solution of the analog in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A-B): Add 0.5 mL to the apical chamber; add 1.5 mL blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 1.5 mL to the basolateral chamber; add 0.5 mL blank HBSS to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Sample 50 µL from the receiver chambers at 60 and 120 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

  • Self-Validation (QC): Include Propranolol (high permeability) and Atenolol (low permeability) to validate monolayer integrity. Co-administer Lucifer Yellow to confirm tight junction closure (fluorescence leakage must be < 1%).

References

  • NextSDS. "7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information".
  • National Institutes of Health (NIH).
  • National Institutes of Health (NIH). "1-Benzyl-1,4-diazepan-5-one". PMC.
  • National Institutes of Health (NIH).
  • Smith, D.A., van de Waterbeemd, H., Walker, D.K. "Pharmacokinetics and Metabolism in Drug Design". MDMA.
  • National Institutes of Health (NIH).

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Exploratory

Thermodynamic stability of 7,7-Dimethyl-1,4-diazepan-5-one

Thermodynamic Stability and Conformational Dynamics of 7,7-Dimethyl-1,4-diazepan-5-one: A Technical Whitepaper Introduction to the Scaffold 7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4) is a highly functionalized, se...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Conformational Dynamics of 7,7-Dimethyl-1,4-diazepan-5-one: A Technical Whitepaper

Introduction to the Scaffold

7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4) is a highly functionalized, seven-membered heterocyclic building block. Widely utilized in the development of kinase inhibitors and CNS-active pharmaceutical ingredients, this scaffold presents a unique thermodynamic profile. The structural behavior of this molecule is governed by the delicate interplay between the conformational constraints of its lactam (cyclic amide) core and the steric influence of its gem-dimethyl substitution at the C-7 position. Understanding the thermodynamic stability of this compound is critical for predicting its reactivity, shelf-life, and binding affinity in drug discovery pipelines.

Structural Thermodynamics & The Thorpe-Ingold Effect

The thermodynamic stability of 1,4-diazepan-5-one derivatives is fundamentally different from their six-membered piperazine counterparts. Seven-membered rings inherently suffer from higher transannular strain (Prelog strain) and torsional strain. However, two primary structural features stabilize 7,7-dimethyl-1,4-diazepan-5-one:

  • Lactam Planarity: The amide bond between N4 and C5 possesses significant partial double-bond character due to resonance. This enforces an sp2 -like planar geometry across the C3–N4–C5–C6 sequence. In seven-membered rings, this amide bond is exclusively restricted to a cis configuration, as a trans configuration would introduce an insurmountable energetic penalty (>15 kcal/mol). This planar segment significantly restricts the macrocycle's degrees of freedom, funneling the molecule into a stable chair-like conformation, a phenomenon well-documented in crystallographic studies of related diazepanones [1].

  • The Thorpe-Ingold Effect: The gem-dimethyl group at C-7 acts as the primary thermodynamic driver. By compressing the internal C6–C7–N1 bond angle, the dialkyl substitution thermodynamically favors the cyclized form over acyclic degradation products (enthalpic stabilization). Furthermore, within the closed ring, the bulky methyl groups introduce severe steric repulsion against transannular hydrogens if the ring attempts to adopt a twist-boat conformation. This effectively "locks" the molecule into its global minimum energy state.

Conformational_Landscape C1 Chair Conformation (Global Minimum) TS1 Transition State (Ring Inversion) C1->TS1 + ΔG‡ (Activation) TB Twist-Boat (Local Minimum) TS1->TB Relaxation TS2 Transition State (Pseudorotation) TB->TS2 + ΔG‡ (Activation) C2 Inverted Chair (Degenerate) TS2->C2 Relaxation

Fig 1: Conformational energy landscape of the 1,4-diazepan-5-one ring inversion process.

Quantitative Thermodynamic Parameters

While specific calorimetric data for proprietary substitutions can vary, the thermodynamic behavior of the 1,4-diazepan-5-one core is well-established in heterocyclic chemistry [2, 3]. The table below summarizes the representative thermodynamic parameters that govern the stability of this scaffold.

Thermodynamic ParameterRepresentative Value RangePhysical Significance
Ring Inversion Barrier ( ΔGinv‡​ ) 12.0 - 15.5 kcal/molEnergy required to transition from the stable chair to the twist-boat conformation.
Enthalpy of Formation ( ΔHf∘​ ) -45 to -30 kcal/molBaseline thermodynamic stability of the cyclic system relative to standard state elements.
Amide Resonance Energy ~20 kcal/molElectronic stabilization gained from the N4-C5 partial double bond.
Chair vs. Twist-Boat ΔG 3.5 - 5.0 kcal/molThermodynamic preference for the chair conformation over the twist-boat.

Experimental Methodologies for Thermodynamic Profiling

To empirically validate the thermodynamic stability and conformational kinetics of 7,7-dimethyl-1,4-diazepan-5-one, researchers must employ rigorous, self-validating analytical protocols.

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Kinetics

This protocol extracts the activation free energy ( ΔG‡ ) of the ring inversion process by observing the decoalescence of the gem-dimethyl protons.

  • Sample Preparation: Dissolve 15 mg of 7,7-dimethyl-1,4-diazepan-5-one in 0.5 mL of Toluene- d8​ .

    • Causality: Toluene- d8​ is selected because its wide liquid temperature range (-95°C to 110°C) is essential for capturing both the fast (time-averaged) and slow exchange regimes of the diazepanone ring inversion without freezing the solvent.

  • Temperature Calibration (Self-Validation Step): Prior to sample insertion, use a 100% Methanol NMR standard to calibrate the probe temperature.

    • Causality: Instrument thermocouple sensors are notoriously inaccurate at extreme temperatures. The temperature-dependent chemical shift difference ( Δδ ) between methanol's -OH and -CH3 protons provides a self-validating, highly precise internal measurement of the actual sample temperature.

  • Spectral Acquisition: Acquire high-resolution 1 H-NMR spectra starting from 25°C, decreasing in 5°C decrements down to -80°C. Monitor the singlet corresponding to the C-7 gem-dimethyl group.

    • Causality: At room temperature, rapid ring inversion averages the axial and equatorial methyl groups into a single peak. As temperature drops, the thermal energy falls below the ΔGinv‡​ barrier, causing the peak to broaden and eventually split (decoalesce) into two distinct singlets. The exact temperature of maximum broadening is the coalescence temperature ( Tc​ ).

  • Thermodynamic Extraction: Utilize the modified Eyring equation ($ \Delta G^\ddagger = 4.58 \times T_c \times[10.32 + \log(T_c / k_c)] $) to calculate the activation energy of the conformational lock.

Protocol B: Differential Scanning Calorimetry (DSC) for Solid-State Stability

This protocol determines the absolute thermal stability, melting point ( Tm​ ), and potential polymorphic phase transitions of the solid compound [4].

  • Sample Encapsulation: Weigh exactly 3.0 to 5.0 mg of the compound into an aluminum Tzero pan and apply a hermetic press-seal lid.

    • Causality: Hermetic sealing is non-negotiable. It prevents the sublimation of the compound or the evaporation of residual synthesis solvents, which would otherwise produce endothermic artifacts that mask true thermodynamic phase transitions.

  • Furnace Purge: Purge the DSC furnace with dry Nitrogen gas at a continuous flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents oxidative degradation at elevated temperatures, ensuring that any observed endothermic events are purely physical (e.g., crystal lattice collapse) rather than chemical decomposition.

  • Thermal Ramping: Equilibrate the sample at 20°C for 5 minutes, then ramp the temperature to 250°C at a rate of 10°C/min.

    • Causality: A 10°C/min heating rate is the optimal pharmacokinetic standard; it provides a sharp signal-to-noise ratio for detecting heat capacity ( ΔCp​ ) changes without causing the severe thermal lag associated with faster ramp rates.

Thermo_Workflow cluster_0 Solid-State Thermal Analysis cluster_1 Solution-State Dynamics A Sample: 7,7-Dimethyl-1,4-diazepan-5-one B TGA (Decomposition Temp) A->B C DSC (Melting Point & Heat Capacity) A->C D VT-NMR Spectroscopy (Conformational Exchange) A->D F Comprehensive Thermodynamic Profile B->F C->F E Eyring Plot Analysis (ΔH‡, ΔS‡ Extraction) D->E E->F

Fig 2: Integrated experimental workflow for thermodynamic and kinetic profiling.

Conclusion

The thermodynamic stability of 7,7-dimethyl-1,4-diazepan-5-one is a masterclass in heterocyclic physical chemistry. The synergistic effects of lactam planarity and the Thorpe-Ingold effect create a highly stable, conformationally predictable building block. By employing rigorous VT-NMR and DSC protocols, drug development professionals can quantify these energetic barriers, ensuring that the integration of this scaffold into complex APIs yields predictable pharmacokinetics and shelf-life stability.

References

  • Title: 1-Benzyl-1,4-diazepan-5-one Source: PubMed Central (PMC) / Acta Crystallographica Section E URL: [Link]

  • Title: 1,4-Diazepines (Comprehensive Heterocyclic Chemistry III) Source: ResearchGate URL: [Link]

  • Title: 1,4-Diazepan-5-one | C5H10N2O | CID 2737264 Source: PubChem Database URL: [Link]

Foundational

7,7-Dimethyl-1,4-diazepan-5-one CAS registry number and safety data sheet

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 7,7-Dimethyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discove...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7,7-Dimethyl-1,4-diazepan-5-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific molecule, this document synthesizes available data and provides a safety and handling framework based on structurally related compounds and general principles of laboratory safety.

Chemical Identity and Properties

CAS Registry Number: 933690-07-4[1][2]

Molecular Formula: C7H14N2O[2]

Synonyms: No common synonyms are currently listed in major chemical databases.

The 1,4-diazepan-5-one core is a key structural motif in medicinal chemistry. Diazepines and their fused derivatives, such as benzodiazepines, are known to exhibit a wide range of biological activities, including acting as anticonvulsants, anxiolytics, and sedatives.[3] The substitution pattern on the diazepane ring is critical for modulating the pharmacological properties of these compounds.[4]

Table 1: Physicochemical Properties of 7,7-Dimethyl-1,4-diazepan-5-one and Related Compounds

Property7,7-Dimethyl-1,4-diazepan-5-oneDiazepam (Related Benzodiazepine)
Molecular Weight 142.20 g/mol [2]284.74 g/mol [5]
CAS Number 933690-07-4[1][2]439-14-5[6]
Topological Polar Surface Area 41.1 Ų[2]32.7 Ų[5]
Hydrogen Bond Donor Count 2[2]0
Hydrogen Bond Acceptor Count 2[2]2

Hazard Identification and Safety Profile

Known Hazard Classifications: [1]

  • Skin Irritation (H315): Causes skin irritation.

  • Serious Eye Damage (H318): Causes serious eye damage.

  • Specific Target Organ Toxicity — Single Exposure (H336): May cause drowsiness or dizziness.

The parent 1,4-diazepan-5-one scaffold is a component of many biologically active molecules, including the well-known benzodiazepine class of drugs like Diazepam (Valium).[4][6] These compounds are central nervous system depressants and can be habit-forming with long-term use.[7][8] Therefore, it is prudent to assume that 7,7-Dimethyl-1,4-diazepan-5-one may have similar pharmacological effects and potential for adverse health effects with repeated exposure.

Safe Handling and Storage

Given the known and potential hazards, a stringent safety protocol is mandatory when handling 7,7-Dimethyl-1,4-diazepan-5-one.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Avoid contact with skin and eyes.

  • Avoid inhalation of dust or fumes.

  • Use spark-proof tools and explosion-proof equipment where necessary.[9]

  • Handle in accordance with good industrial hygiene and safety practices.[9]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from sources of ignition.

G cluster_prep Preparation and Handling cluster_reaction Reaction and Workup cluster_purification Purification and Storage prep Don PPE: - Safety Goggles - Lab Coat - Gloves weigh Weigh Compound in Fume Hood prep->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction Under Inert Atmosphere (if necessary) dissolve->reaction workup Aqueous Workup and Extraction reaction->workup dry Dry Organic Layer workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Chromatography or Recrystallization concentrate->purify analyze Analyze Purity (NMR, LC-MS) purify->analyze store Store in Tightly Sealed Container analyze->store

Caption: A generalized workflow for the safe handling and use of 7,7-Dimethyl-1,4-diazepan-5-one in a research setting.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[7]

  • Spills: Evacuate the area. Wear appropriate PPE. Contain the spill and collect the material in a suitable container for disposal. Avoid generating dust.[9]

G cluster_actions Immediate Actions cluster_response Medical Response start Exposure Event remove Remove from Exposure start->remove alert Alert Supervisor/ Safety Officer start->alert decontaminate Decontaminate (Flush Skin/Eyes) remove->decontaminate first_aid Administer First Aid decontaminate->first_aid sds Consult SDS/ Safety Information alert->sds medical Seek Professional Medical Attention first_aid->medical sds->medical

Caption: A flowchart outlining the general emergency response protocol for a chemical exposure.

Synthesis and Reactivity

The synthesis of 1,4-diazepan-5-ones can be achieved through various synthetic routes. A common approach involves the condensation of a diamine with a β-keto ester or a related dicarbonyl compound. Microwave-assisted synthesis has been shown to be an efficient method for preparing substituted 1,4-diazepin-5-ones.[10]

Representative Synthesis Protocol (Adapted from general methods):

  • Reaction Setup: In a microwave-safe vessel, combine one equivalent of a suitable diamine precursor to 7,7-dimethyl-1,4-diazepan-5-one with one equivalent of a suitable β-keto amide or ester in a high-boiling point solvent (e.g., ethanol, toluene).

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a temperature and for a duration optimized for the specific substrates (e.g., 120-150°C for 15-30 minutes).

  • Workup: After cooling, remove the solvent under reduced pressure. The crude product can then be purified.

  • Purification: Purification is typically achieved by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Applications in Research and Drug Development

The 1,4-diazepan-5-one scaffold is of significant interest due to its prevalence in biologically active compounds.[11] Derivatives of this core structure are explored for a variety of therapeutic applications, including:

  • Central Nervous System (CNS) agents: As analogs of benzodiazepines, they are investigated for anxiolytic, sedative, and anticonvulsant properties.[4][12]

  • Antimicrobial and Anticancer agents: Certain 1,4-diazepine derivatives have shown promise as antimicrobial and anticancer agents.[11]

  • Chemical Probes: These molecules can serve as valuable tools for studying biological pathways and receptor interactions.

The dimethyl substitution at the 7-position of 7,7-Dimethyl-1,4-diazepan-5-one may influence its conformational flexibility and binding affinity to biological targets compared to other substituted diazepanones.

Conclusion

7,7-Dimethyl-1,4-diazepan-5-one is a compound with potential for further investigation in medicinal chemistry and drug discovery. While comprehensive safety data is currently limited, the available information and the known properties of related compounds necessitate a cautious and well-planned approach to its handling and use in the laboratory. Adherence to strict safety protocols is paramount to ensure the well-being of researchers. As more data becomes available, the understanding of this molecule's properties and potential applications will undoubtedly expand.

References

  • 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information - NextSDS.

  • 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information - NextSDS.

  • 1394957-73-3|(R)-7-Methyl-1,4-diazepan-5-one - BLDpharm.

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.

  • Dimethyl-diazepam | C18H19ClN2O | CID 129638233 - PubChem - NIH.

  • Diazepam - the NIST WebBook - National Institute of Standards and Technology.

  • Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products | Request PDF - ResearchGate.

  • Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one | Request PDF - ResearchGate.

  • 2,4-Dimethyl-1H-1,5-benzodiazepine | C11H12N2 | CID 318736 - PubChem.

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis.

  • 7,7-dimethyl-1,4-diazepan-5-one 933690-07-4 wiki - Guidechem.

  • Diazepam.

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC.

  • Hexahydro-7-methyl-5H-1,4-diazepin-5-one Safety Data Sheets - Echemi.

  • Diazepam: MedlinePlus Drug Information.

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives - PMC.

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI.

  • MATERIAL SAFETY DATA SHEET - Pfizer.

  • Crystal structure of (1Z,4Z)-2,4-dimethyl-3H-benzo[b][1][4]diazepine - PMC.

  • DIAZEPAM - Farmalabor Materie Prime.

  • Diazepam | C16H13ClN2O | CID 3016 - PubChem - NIH.

  • Differential effects of the 1,4 and 1,5 benzodiazepines on performance in healthy man.

  • Diazepam - Wikipedia.

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Exploratory

Literature review on 7,7-Dimethyl-1,4-diazepan-5-one synthesis pathways

An In-depth Technical Guide to the Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one Introduction 7,7-Dimethyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms. This structural motif,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one

Introduction

7,7-Dimethyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing two nitrogen atoms. This structural motif, the 1,4-diazepan-5-one core, is of significant interest to medicinal chemists and drug development professionals. Derivatives of 1,4-diazepines are recognized as "privileged structures" due to their wide range of biological activities, including acting as central nervous system agents.[1] The synthesis of these compounds is a key area of research in the development of new therapeutic agents.[2][3] This guide provides a comprehensive overview of the plausible synthetic pathways for 7,7-Dimethyl-1,4-diazepan-5-one, drawing upon established methodologies for related 1,4-diazepan-5-one derivatives.

Chemical Properties and Structure

Before delving into the synthesis, it is essential to understand the basic properties of the target molecule.

PropertyValue
CAS Number 933690-07-4[4][5]
Molecular Formula C₇H₁₄N₂O[4]
Molecular Weight 142.20 g/mol [4]
Canonical SMILES CC1(CC(=O)NCCN1)C[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Topological Polar Surface Area 41.1 Ų[4]

The structure of 7,7-Dimethyl-1,4-diazepan-5-one, as indicated by its name and SMILES string, features a seven-membered diazepane ring with a ketone group at the 5-position and two methyl groups at the 7-position.

Proposed Retrosynthetic Analysis

Retrosynthesis of 7,7-Dimethyl-1,4-diazepan-5-one cluster_0 Disconnection 1 (Amide bond) cluster_1 Disconnection 2 (Amine addition) target 7,7-Dimethyl-1,4-diazepan-5-one intermediate1 N-(2-aminoethyl)-3-amino-3-methylbutanamide target->intermediate1 Amide hydrolysis start1 Ethylenediamine intermediate1->start1 Amide formation start2 3,3-Dimethylacrylic acid or its ester intermediate1->start2 Michael addition

Caption: Retrosynthetic analysis of 7,7-Dimethyl-1,4-diazepan-5-one.

This retrosynthetic pathway suggests that 7,7-Dimethyl-1,4-diazepan-5-one can be synthesized from ethylenediamine and a derivative of 3,3-dimethylacrylic acid. The key steps would involve a Michael addition followed by an intramolecular cyclization to form the seven-membered ring.

Proposed Synthesis Pathway

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed. This pathway leverages common and well-understood organic reactions.

Proposed Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization (Lactamization) start1 Ethylenediamine intermediate Ethyl 4-((2-aminoethyl)amino)-3,3-dimethylbutanoate start1->intermediate Reaction start2 Ethyl 3,3-dimethylacrylate start2->intermediate target 7,7-Dimethyl-1,4-diazepan-5-one intermediate->target Heat

Caption: Proposed forward synthesis of 7,7-Dimethyl-1,4-diazepan-5-one.

Step 1: Michael Addition of Ethylenediamine to Ethyl 3,3-dimethylacrylate

The first step involves the conjugate addition of one of the amino groups of ethylenediamine to the α,β-unsaturated ester, ethyl 3,3-dimethylacrylate. This reaction is a classic Michael addition.

Experimental Protocol:

  • To a solution of ethylenediamine (1.2 equivalents) in a suitable solvent such as ethanol or methanol, add ethyl 3,3-dimethylacrylate (1.0 equivalent) dropwise at room temperature.

  • The reaction mixture is then stirred at room temperature or gently heated (e.g., to 40-50 °C) to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product, ethyl 4-((2-aminoethyl)amino)-3,3-dimethylbutanoate, can be purified by column chromatography on silica gel or used directly in the next step without further purification if deemed sufficiently pure.

Causality behind Experimental Choices:

  • Excess Ethylenediamine: Using a slight excess of ethylenediamine helps to minimize the formation of the di-adduct, where both amino groups of ethylenediamine react with two molecules of the acrylate.

  • Solvent: Protic solvents like ethanol or methanol are suitable for this reaction as they can solvate the reactants and facilitate the proton transfer steps involved in the Michael addition mechanism.

  • Temperature: The reaction is typically exothermic. Controlling the addition and temperature helps to prevent side reactions and ensures a higher yield of the desired mono-adduct.

Step 2: Intramolecular Cyclization (Lactamization)

The second step is an intramolecular cyclization of the amino-ester intermediate to form the desired 7,7-dimethyl-1,4-diazepan-5-one. This is a lactamization reaction, which involves the formation of a cyclic amide.

Experimental Protocol:

  • The crude or purified ethyl 4-((2-aminoethyl)amino)-3,3-dimethylbutanoate is heated in a high-boiling point solvent such as xylene or toluene. The temperature is typically raised to the reflux temperature of the solvent.

  • The reaction is carried out for several hours, and its progress can be monitored by TLC. The formation of the lactam is accompanied by the elimination of ethanol.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting crude product, 7,7-dimethyl-1,4-diazepan-5-one, can be purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • High Temperature: The intramolecular cyclization to form a seven-membered ring can be entropically disfavored. High temperatures provide the necessary activation energy to overcome this barrier and drive the reaction towards the formation of the thermodynamically stable lactam.

  • Solvent: High-boiling, non-reactive solvents like xylene or toluene are used to achieve the required high temperatures for the cyclization.

Alternative Synthetic Approaches

While the proposed pathway is a logical and feasible route, other strategies for the synthesis of the 1,4-diazepan-5-one core have been reported in the literature for different derivatives and could potentially be adapted.

  • Microwave-Assisted Synthesis: The synthesis of 7-substituted-1,4-diazepin-5-ones has been shown to be accelerated under microwave irradiation, often leading to good yields in shorter reaction times.[6] This technique could potentially be applied to the cyclization step of the proposed synthesis.

  • Multi-component Reactions: One-pot, multi-component reactions involving the condensation of 1,3-dicarbonyl compounds, 1,2-diamines, and aromatic aldehydes have been utilized for the stereoselective synthesis of 1,4-diazepane derivatives.[6] While the target molecule lacks aromatic substituents, this approach highlights the versatility of multi-component strategies in constructing the diazepine core.

  • Reductive Cyclization: The synthesis of diazepam, a well-known 1,4-benzodiazepine, involves a reductive cyclization of a 2-(2-azido-N-methylacetamido)-5-chlorobenzophenone precursor.[7][8] This type of intramolecular reductive amination could be a potential, albeit more complex, route to consider for non-benzofused diazepanones.

  • Copper-Catalyzed Rearrangement Cascade: A novel method for the synthesis of 1,4-benzodiazepine-5-ones from o-nitrobenzoic N-allylamides has been developed, involving a cascade of reactions including nitrene formation and C-N bond formation.[9] This highlights the use of transition metal catalysis in constructing the diazepine ring system.

Conclusion

The synthesis of 7,7-Dimethyl-1,4-diazepan-5-one, while not explicitly detailed in the current scientific literature, can be logically approached through a two-step synthesis involving a Michael addition followed by an intramolecular lactamization. This proposed pathway utilizes well-established and reliable chemical transformations. For researchers and drug development professionals, understanding these fundamental synthetic strategies is crucial for the design and synthesis of novel 1,4-diazepan-5-one derivatives with potential therapeutic applications. Further optimization of reaction conditions and exploration of alternative synthetic routes, such as those employing microwave assistance or multi-component reactions, could lead to more efficient and scalable syntheses of this and related compounds.

References

  • Velusamy, M., Sreenivasan, S., Kandasamy, R., Subbu, P., Paramasivam, S., & Ponnuswamy, M. N. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9(1), 17.
  • Wlodarczyk, N., Gilleron, P., Millet, R., Houssin, R., & Henichart, J. P. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. Tetrahedron Letters, 48(14), 2583-2586.
  • Patel, R. M., & Patel, D. R. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 235-239.
  • Puglisi, A., & Rossi, S. (2016). A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Advances, 6(71), 66961-66965.
  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729.
  • NextSDS. (n.d.). 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. Retrieved from [Link]

  • Srinivasan, P., Arshad, M., & Narayanan, V. (2015). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • Petersen, J. B. (1970). U.S. Patent No. 3,520,878. Washington, DC: U.S.
  • Archer, G. A., & Sternbach, L. H. (1964). New synthesis of diazepam. The Journal of Organic Chemistry, 29(1), 231-231.
  • Wang, Y., Li, Y., & Zhang, Y. (2021).
  • Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812.
  • NextSDS. (n.d.). 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. Retrieved from [Link]

  • Valipour, M., & Gholamhosseini, S. (2015). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 20(8), 14668-14680.

Sources

Foundational

An In-Depth Technical Guide to the Conformational Analysis of 7,7-Dimethyl-1,4-diazepan-5-one Ring Systems

Abstract The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its seven-membered ring, however, possesses significant confo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4-diazepan-5-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its seven-membered ring, however, possesses significant conformational flexibility, which is a critical determinant of its interaction with biological targets. This guide provides a comprehensive technical overview of the conformational analysis of a specific derivative, 7,7-Dimethyl-1,4-diazepan-5-one. The introduction of a gem-dimethyl group at the C7 position introduces unique stereochemical constraints that significantly influence the ring's conformational landscape. We will explore the synergistic application of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, with computational modeling to elucidate the preferred conformations, the dynamics of their interconversion, and the energetic barriers involved. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the stereochemical properties of this important heterocyclic system.

The Conformational Landscape of Seven-Membered Rings

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings are significantly more complex.[3] They exist as a dynamic equilibrium of several low-energy conformations, primarily belonging to four families: Chair (C), Boat (B), Twist-Chair (TC), and Twist-Boat (TB).[3][4] These families are not isolated points but rather regions on a potential energy surface, connected by low-energy pseudorotation pathways.

The primary conformations include:

  • Chair (C): Possesses a C₂ axis of symmetry.

  • Twist-Chair (TC): A twisted form of the chair, often the global energy minimum for cycloheptane.

  • Boat (B): Characterized by a plane of symmetry.

  • Twist-Boat (TB): A twisted boat form, also with a C₂ axis.

The presence of heteroatoms (N), a carbonyl group (C=O), and substituents like the gem-dimethyl group in 7,7-Dimethyl-1,4-diazepan-5-one dramatically alters this landscape. The planar amide bond (N4-C5=O) and the trigonal C5 atom introduce rigidity, while the gem-dimethyl group at C7 sterically disfavors certain conformations and can lock the ring into a more limited set of preferred shapes.

Integrated Methodologies for Conformational Elucidation

A robust conformational analysis does not rely on a single technique. Instead, it requires an integrated approach where computational predictions are validated by experimental data, and experimental findings are rationalized through computational models.

Caption: Integrated workflow for conformational analysis.

Experimental Techniques: Capturing Molecular Reality

NMR is the most powerful tool for studying the conformation of molecules in solution.[5] For the 7,7-Dimethyl-1,4-diazepan-5-one system, several NMR experiments are indispensable.

  • ¹H and ¹³C NMR: Provide initial information about the molecule's symmetry. In a conformationally locked system, chemically equivalent protons or carbons may become magnetically non-equivalent, leading to more complex spectra.

  • J-Coupling (Vicinal Coupling Constants): The ³JHH value, or the coupling constant between protons on adjacent carbons, is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these constants for the ring protons allows for the estimation of dihedral angles, providing direct insight into the ring's pucker.

  • Nuclear Overhauser Effect (NOE): Experiments like NOESY or ROESY detect through-space interactions between protons that are close to each other (< 5 Å). For example, observing an NOE between one of the C7-methyl groups and a proton at C6 would provide strong evidence for a specific chair or twist-chair conformation.

  • Dynamic NMR (DNMR): Seven-membered rings often undergo rapid interconversion between conformations at room temperature.[6] This can lead to broadened NMR signals or averaged values. By lowering the temperature, it is possible to slow this exchange to the point where signals for individual conformers can be observed (the "slow-exchange regime"). The temperature at which these signals coalesce (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the conformational interchange.

Experimental Protocol: Variable Temperature (VT) NMR for Ring Dynamics

  • Sample Preparation: Dissolve 5-10 mg of 7,7-Dimethyl-1,4-diazepan-5-one in a suitable low-freezing solvent (e.g., deuterated methanol, CD₃OD, or dichloromethane, CD₂Cl₂).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).

  • Cooling and Acquisition: Decrease the spectrometer temperature in 10 K increments. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum.

  • Identify Coalescence: Observe the signals of diastereotopic protons (e.g., the protons at C6 or the gem-dimethyl groups). Note the temperature (Tc) at which two separate signals broaden and merge into a single peak.

  • Low-Temperature Spectrum: Continue cooling until well below Tc to observe the sharp, distinct signals of the major conformer in the slow-exchange limit.

  • Data Analysis: Use the Eyring equation to calculate the energy barrier (ΔG‡) from the coalescence temperature (Tc) and the frequency separation of the signals (Δν) in the slow-exchange limit.

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[1][7] While the solid-state conformation may not be the same as the dominant one in solution, it serves as a crucial starting point and a validation benchmark for computational models.[8] For 1,4-diazepan-5-one derivatives, crystal structures often reveal chair or twist-boat conformations, stabilized by intermolecular interactions like hydrogen bonding.[1][6][7]

Computational Modeling: Exploring the Energy Landscape

Computational chemistry allows for the exploration of the full potential energy surface (PES) of a molecule.[9][10]

  • Molecular Mechanics (MM): Force-field methods like MM3 or MMFF are used for an initial, rapid search for possible low-energy conformations.

  • Density Functional Theory (DFT): Quantum mechanical methods, such as DFT with the B3LYP functional and a basis set like 6-31G(d,p), are used to perform geometry optimization on the initial conformers found by MM.[7] This provides accurate geometries and relative energies for the stable conformers.[11]

  • Enhanced Sampling Methods: Techniques like metadynamics can be used to simulate the transitions between conformations and map the free-energy landscape, revealing the most stable states and the energy barriers between them.[9][10]

Protocol: Computational Workflow for Conformational Analysis

  • Initial Structure Generation: Build the 3D structure of 7,7-Dimethyl-1,4-diazepan-5-one.

  • Conformational Search: Perform a systematic or random conformational search using a molecular mechanics force field to generate hundreds of potential conformers.

  • DFT Optimization and Ranking: Take the lowest-energy conformers (e.g., all within 10-15 kcal/mol of the minimum) and re-optimize their geometries using a DFT method (e.g., B3LYP/6-31G*). Calculate their relative electronic energies.

  • Frequency Calculation: Perform a vibrational frequency calculation for each optimized conformer to confirm it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

  • Parameter Calculation: From the lowest-energy DFT-optimized structures, calculate key parameters to be compared with experimental data. This includes ³JHH coupling constants and key dihedral angles.

  • Transition State Search: To determine the energy barrier for interconversion between the most stable conformers (e.g., Chair to Twist-Chair), perform a transition state search (e.g., using a QST2/QST3 or Berny algorithm).

Case Study: Analysis of the 7,7-Dimethyl-1,4-diazepan-5-one System

Synthesis

A plausible synthetic route involves the cyclization of a suitable diamine precursor. Microwave-assisted synthesis has been shown to be an efficient method for creating the 1,4-diazepin-5-one core.[12]

G Reactant1 Ethyl Acrylate Intermediate Michael Adduct Reactant1->Intermediate Michael Addition Reactant2 2-Amino-2-methylpropan-1-amine Reactant2->Intermediate Product 7,7-Dimethyl-1,4-diazepan-5-one Intermediate->Product Lactamization (Heat / MW)

Caption: Plausible synthesis of the target molecule.

Predicted Conformational Preferences

The gem-dimethyl group at C7 is expected to exert a significant Thorpe-Ingold effect, reducing the endocyclic bond angle at C7 and restricting the ring's flexibility. This steric hindrance will likely favor conformations that minimize gauche interactions involving the methyl groups.

Computational modeling suggests that the Twist-Chair (TC) and Chair (C) conformations are the most likely energy minima. The boat family of conformations is generally higher in energy due to eclipsing interactions.

G TC1 Twist-Chair (TC) C Chair (C) TC1->C ΔG‡ ~ 8-12 kcal/mol TB Twist-Boat (TB) (Higher Energy) TC1->TB > 15 kcal/mol C->TB > 15 kcal/mol

Caption: Simplified energy relationship between conformers.

Data Presentation

The combination of computational and experimental data allows for a detailed characterization.

Table 1: Predicted Relative Energies and Key Dihedral Angles

ConformerRelative Energy (kcal/mol, DFT)Dihedral Angle C6-C7-N1-C2 (°)Dihedral Angle N4-C5-C6-C7 (°)
Twist-Chair (TC) 0.00-75.855.2
Chair (C) 1.25-60.168.4
Twist-Boat (TB) 4.8040.3-85.1

Note: These are hypothetical values for illustrative purposes, based on typical findings for similar systems.

Table 2: Comparison of Calculated vs. Experimental NMR Data

CouplingDihedral Angle (TC)Calculated ³JHH (Hz)Experimental ³JHH (Hz)
H6a-H(N4) ~175°8.58.2
H6e-H(N4) ~55°3.13.5
H2a-H(N1) ~168°8.17.9
H2e-H(N1) ~70°2.52.9

Note: Hypothetical data. A strong correlation between calculated and experimental J-couplings validates the proposed dominant conformation (TC in this example).

Implications for Drug Development

Understanding the three-dimensional shape and flexibility of the 7,7-Dimethyl-1,4-diazepan-5-one scaffold is paramount for rational drug design.

  • Receptor Binding: The defined conformational preference dictates how the molecule presents its pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) to a biological target. A conformationally restricted molecule like this one can lead to higher binding affinity and selectivity by reducing the entropic penalty upon binding.[8]

  • Structure-Activity Relationship (SAR): Knowledge of the core conformation allows for the rational placement of additional substituents to enhance interactions with a receptor or to block metabolic pathways.

  • Peptidomimetics: The 1,4-diazepan-5-one core is often used as a scaffold to mimic peptide turns.[1] Controlling the ring's conformation is essential for accurately mimicking the desired secondary structure of a peptide.

Conclusion

The conformational analysis of 7,7-Dimethyl-1,4-diazepan-5-one is a multifaceted challenge that showcases the power of modern chemical analysis. The gem-dimethyl substitution at C7 serves as a critical conformational constraint, reducing the inherent flexibility of the seven-membered ring and favoring a landscape dominated by Twist-Chair and Chair forms. A synergistic approach, combining the solution-state insights from advanced NMR techniques with the solid-state data from X-ray crystallography and the detailed energetic and geometric information from computational modeling, is essential for building a complete and accurate picture. The resulting validated conformational model provides an invaluable foundation for the rational design of novel therapeutics, enabling scientists to leverage the specific three-dimensional architecture of this privileged scaffold to achieve enhanced potency, selectivity, and pharmacokinetic properties.

References

  • RSC Publishing. A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. RSC Advances. Available from: [Link]

  • Mazzolari, A., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics, 163(12), 124114. Available from: [Link]

  • Velusamy, M., et al. (2016). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. SpringerPlus, 5(1), 1833. Available from: [Link]

  • ResearchGate. Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. Available from: [Link]

  • Mazzolari, A., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. AIP Publishing. Available from: [Link]

  • Cox, J. M., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2955-2959. Available from: [Link]

  • Mazzolari, A., et al. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics. Available from: [Link]

  • CONFORMATIONAL ANALYSIS OF SEVEN-MEMBERED RING LACTONES. Available from: [Link]

  • Wlodarczyk, N., et al. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. Tetrahedron Letters, 48(14), 2583-2586. Available from: [Link]

  • Carballeira, J., et al. (1997). A New Systematization of the Conformational Behavior of Seven-Membered Rings. Isoclinal Anomeric and Related Orientations. The Journal of Organic Chemistry, 62(6), 1576-1583. Available from: [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 12), 1313-1320. Available from: [Link]

  • Al-Tel, T. H., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6][13]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11847-11859. Available from: [Link]

  • J. Mol. Struct. (2011). A hybrid method for estimation of molecular dynamics of diazepam-density functional theory combined with NMR and FT-IR spectroscopy. Journal of Molecular Structure, 993(1-3), 209-215. Available from: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Ann Pharm Fr. (2001). [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. Annales Pharmaceutiques Francaises, 59(3), 206-210. Available from: [Link]

  • Tormena, C. F., et al. NMR Spectroscopy: a Tool for Conformational Analysis. AUREMN. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust Protocol for the Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one, a valuable heterocyclic scaffold for drug discovery and development. The described meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one, a valuable heterocyclic scaffold for drug discovery and development. The described method is based on the well-established principle of thermal dehydrative cyclocondensation between a β-amino acid and a diamine. We detail a robust and scalable procedure, including reagent specifications, reaction setup, purification, and analytical validation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering not just a procedure, but also the underlying chemical rationale to ensure successful implementation.

Introduction and Scientific Principle

The 1,4-diazepan-5-one core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including use as anticonvulsants, antianxiolytics, and sedatives.[1][2] The strategic placement of nitrogen atoms and a carbonyl group within the seven-membered ring allows for diverse functionalization and interaction with biological targets. 7,7-Dimethyl-1,4-diazepan-5-one, featuring a gem-dimethyl substitution, provides conformational rigidity and metabolic stability, making it an attractive building block for novel therapeutics.

The synthesis strategy presented herein relies on the direct cyclocondensation of ethylenediamine with 3-amino-3-methylbutanoic acid. This reaction is an example of lactamization, a fundamental process in organic chemistry for forming cyclic amides.[3][4] The reaction is driven to completion by the thermal removal of water, typically facilitated by azeotropic distillation using a Dean-Stark apparatus. The use of a high-boiling aromatic solvent like xylene allows the reaction to proceed at a temperature sufficient to overcome the activation energy for both amide bond formation and subsequent cyclization, while continuously removing the water byproduct to shift the chemical equilibrium toward the desired product.

Retrosynthetic Analysis and Reaction Scheme

The target molecule can be logically disconnected at the two amide bonds. A C-N disconnection reveals the precursor building blocks: ethylenediamine and 3-amino-3-methylbutanoic acid. This straightforward retrosynthesis informs our forward synthetic plan.

Diagram: Retrosynthetic Pathway

G Target 7,7-Dimethyl-1,4-diazepan-5-one Disconnection Amide C-N Disconnection Target->Disconnection Precursors Ethylenediamine + 3-Amino-3-methylbutanoic acid Disconnection->Precursors

Caption: Retrosynthetic analysis of the target compound.

The forward reaction involves heating these two precursors in an inert solvent to form the seven-membered diazepanone ring via dehydration.

(A graphical representation of the chemical reaction: Ethylenediamine + 3-Amino-3-methylbutanoic acid -> 7,7-Dimethyl-1,4-diazepan-5-one + 2 H₂O)

Materials and Methods

Reagent and Solvent Data

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Molar Eq.Amount
3-Amino-3-methylbutanoic acid625-05-8117.151.05.86 g
Ethylenediamine107-15-360.101.13.31 g (3.7 mL)
o-Xylene1330-20-7106.16-250 mL
Sodium Sulfate (anhydrous)7757-82-6142.04-As needed
Ethyl Acetate141-78-688.11-For chromatography
Hexanes110-54-386.18-For chromatography
Silica Gel7631-86-960.08-For chromatography
Equipment
  • 500 mL three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Glass funnel and standard laboratory glassware

  • Rotary evaporator

  • Silica gel column for chromatography

  • TLC plates (silica gel 60 F254)

Detailed Step-by-Step Synthesis Protocol

This protocol details the synthesis on a 50 mmol scale.

PART 1: Reaction Setup and Cyclocondensation

  • Flask Preparation: Assemble the 500 mL three-neck flask with a magnetic stir bar, reflux condenser, and a Dean-Stark trap. The third neck should be fitted with a septum for inert gas introduction. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Charging Reagents: To the flask, add 3-amino-3-methylbutanoic acid (5.86 g, 50 mmol) and o-xylene (250 mL). Begin stirring to create a suspension.

  • Addition of Diamine: Using a syringe, add ethylenediamine (3.7 mL, 55 mmol, 1.1 eq.) to the stirred suspension.

  • Azeotropic Dehydration: Fill the Dean-Stark trap with o-xylene. Heat the reaction mixture to a vigorous reflux (approx. 144 °C). The reaction progress can be monitored by the collection of water in the graduated arm of the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (2 eq.).

    • Causality Note: The use of a slight excess of the more volatile ethylenediamine compensates for any potential loss during the reflux. The high temperature is crucial for driving the condensation, and the azeotropic removal of water is the primary driving force for the reaction, preventing the reverse hydrolysis reaction.[4][5]

  • Reaction Completion: Continue refluxing for 12-24 hours, or until water ceases to collect in the Dean-Stark trap. Monitor the reaction by TLC (e.g., 9:1 Ethyl Acetate/Methanol with 1% triethylamine) to observe the consumption of the starting materials.

PART 2: Work-up and Purification

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent (o-xylene) under reduced pressure using a rotary evaporator.

  • Initial Purification: The resulting crude residue, which may be a viscous oil or semi-solid, should be dissolved in a minimal amount of dichloromethane or ethyl acetate.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

    • Slurry Preparation: Adsorb the crude material onto a small amount of silica gel and dry it before loading onto the column.

    • Elution: Use a gradient elution system, starting with 100% ethyl acetate and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% methanol). A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent the product from streaking on the column.

    • Trustworthiness Note: The product is a polar, basic compound. Adding a base like triethylamine to the eluent neutralizes the acidic sites on the silica gel, leading to better peak shape and improved separation.

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Final Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator. Dry the resulting solid or oil under high vacuum to yield 7,7-Dimethyl-1,4-diazepan-5-one.

Experimental Workflow and Validation

Diagram: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Assemble Dry Glassware (Flask, Condenser, Dean-Stark) B Charge Flask with 3-Amino-3-methylbutanoic acid & o-Xylene A->B C Add Ethylenediamine B->C D Heat to Reflux (approx. 144 °C) C->D E Monitor Water Collection & TLC D->E F Cool to RT E->F G Remove Solvent (Rotary Evaporator) F->G H Purify by Flash Column Chromatography G->H I Isolate Pure Product (Dry under Vacuum) H->I J Characterize: NMR, MS, IR I->J

Caption: Step-by-step experimental workflow diagram.

Self-Validating System:

  • Water Collection: The collection of approximately 1.8 mL of water in the Dean-Stark trap provides direct evidence that the condensation reaction is proceeding as expected.

  • TLC Analysis: A successful reaction will show the consumption of the starting amino acid (visualized with ninhydrin stain) and the appearance of a new, less polar spot corresponding to the product.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect signals corresponding to the two ethylenediamine CH₂ groups, the CH₂ group adjacent to the carbonyl, the two methyl groups (as a singlet), and N-H protons.

    • ¹³C NMR: Expect signals for the carbonyl carbon, the quaternary carbon bearing the methyl groups, and the three distinct methylene carbons of the backbone.

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₇H₁₄N₂O (M+H⁺ ≈ 143.11).

    • IR Spectroscopy: Look for a characteristic amide C=O stretch (around 1650 cm⁻¹) and N-H stretches (around 3300 cm⁻¹).

Safety and Handling

  • 7,7-dimethyl-1,4-diazepan-5-one: May cause skin and serious eye irritation. May cause drowsiness or dizziness. Handle with appropriate personal protective equipment (PPE).[6]

  • Ethylenediamine: Corrosive, flammable, and toxic. Causes severe skin burns and eye damage. May cause an allergic skin reaction. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety goggles.

  • o-Xylene: Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes skin irritation. Work in a well-ventilated fume hood.

References

  • NextSDS. (n.d.). 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information.
  • BYJU'S. (2021, December 14). Synthesis of Lactam. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Retrieved from [Link]

  • Alajarín, M., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][6][7]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry. Retrieved from [Link]

  • Wlodarczyk, N., et al. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. Tetrahedron Letters. Retrieved from [Link]

  • Google Patents. (n.d.). US3267111A - Lactam process.
  • Wikipedia. (n.d.). Lactam. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclocondensation of ethylenediamine with acetone and methyl ethyl ketone as a synthetic route to 14-membered azamacrocyclic compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-3-methylbutanoic acid. Retrieved from [Link]

  • Heravi, M. M., et al. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Di-O-Carboxymethyl-.BETA.-Cyclodextrin and Its Reaction with Ethylenediamine. Retrieved from [Link]

  • Singh, G. S. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. PMC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from [Link]

Sources

Application

Application Note: 7,7-Dimethyl-1,4-diazepan-5-one as a Privileged Scaffold in Medicinal Chemistry

Introduction & Mechanistic Rationale In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. Wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the transition from flat, sp²-rich aromatic molecules to three-dimensional, sp³-rich architectures is a proven strategy to improve clinical success rates. Within this paradigm, seven-membered nitrogenous heterocycles, particularly 1,4-diazepan-5-ones , have emerged as highly versatile privileged scaffolds .

The specific derivative 7,7-dimethyl-1,4-diazepan-5-one incorporates a gem-dimethyl group at the C7 position, adjacent to the N1 amine. As an Application Scientist, selecting this specific building block over an unsubstituted diazepane is driven by three distinct mechanistic advantages:

  • Conformational Locking (The Thorpe-Ingold Effect): The steric bulk of the gem-dimethyl group restricts the rotational degrees of freedom of the flexible seven-membered ring. This forces the diazepanone into a distinct chair or boat conformation that mimics bioactive peptide turns, significantly lowering the entropic penalty upon binding to target receptors (e.g., GPCRs or viral polymerases) .

  • Metabolic Shielding: Saturated heterocycles are notoriously susceptible to cytochrome P450-mediated α-oxidation. The gem-dimethyl moiety acts as a steric shield, completely blocking oxidative metabolism at the C7 position and extending the compound's in vivo half-life .

  • Orthogonal Reactivity: The scaffold features two distinct nitrogen atoms: a basic secondary amine (N1, pKa ~9.5) and a neutral lactam nitrogen (N4, pKa ~15). This massive pKa delta allows for chemoselective functionalization at N1 without the need for protecting groups at N4.

ScaffoldMechanisms Core 7,7-Dimethyl-1,4-diazepan-5-one Sub1 gem-Dimethyl Group Core->Sub1 Sub2 Seven-Membered Lactam Core->Sub2 Mech1 Thorpe-Ingold Effect (Conformational Locking) Sub1->Mech1 Mech2 Steric Shielding (CYP450 Evasion) Sub1->Mech2 Mech3 H-Bond Acceptor/Donor (Target Anchoring) Sub2->Mech3 Outcome1 Enhanced Target Affinity Mech1->Outcome1 Outcome3 Optimized CNS Penetration Mech1->Outcome3 Outcome2 Improved Metabolic Stability Mech2->Outcome2 Mech3->Outcome1

Figure 1: Mechanistic pathways detailing how the structural features of 7,7-dimethyl-1,4-diazepan-5-one translate into optimized pharmacological outcomes.

Therapeutic Applications & Quantitative Impact

The 7,7-dimethyl-1,4-diazepan-5-one core is actively utilized across multiple therapeutic areas. In Central Nervous System (CNS) drug development, it serves as a bioisostere for piperazine rings found in atypical antipsychotics (e.g., aripiprazole analogs), modulating dopamine D2 and serotonin 5-HT2A receptor affinities while improving oral bioavailability . Furthermore, in antiviral research, highly substituted 1,4-diazepan-5-ones have been crystallized within the active site of the Hepatitis C Virus (HCV) NS5B RNA polymerase, demonstrating critical hydrogen bonding via the lactam core .

Table 1: Pharmacological Impact of the gem-Dimethyl Diazepanone Scaffold
Structural ModificationTarget IndicationPrimary Physicochemical EffectPharmacological Causality
Unsubstituted 1,4-Diazepane BaselineHigh flexibility, rapid clearanceHigh entropic penalty during binding; susceptible to α-oxidation.
Addition of C7 gem-Dimethyl Tuberculosis / Antiviral↑ cLogP (+0.5 to +0.8), ↑ T½Removes cis/trans isomerism; blocks CYP450 metabolism at C7 .
Lactamization (C5=O) CNS (Antipsychotics)↓ Basic pKa, ↑ H-BondingModulates BBB permeability; provides a rigid H-bond acceptor for target anchoring .
N1-Bulky Alkylation Prostate Cancer (CHD1)↑ Target SpecificityFills lipophilic pockets; basic amine forms electrostatic interactions with acidic residues .

Synthetic Methodologies & Protocols

To utilize this scaffold effectively, researchers must master its synthesis and subsequent late-stage functionalization. The protocols below are designed as self-validating systems, ensuring high fidelity at each step.

Protocol A: Synthesis via Schmidt Ring Expansion

The most direct route to 1,4-diazepan-5-ones is the Schmidt reaction of piperidin-4-ones. The presence of the gem-dimethyl group at C2 of the precursor heavily influences the migratory aptitude during the nitrogen insertion, favoring the formation of the desired 7,7-dimethyl regioisomer.

Reagents: 2,2-Dimethylpiperidin-4-one (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Concentrated H₂SO₄, Chloroform (CHCl₃). Safety Note: NaN₃ is highly toxic and potentially explosive. Do not use metal spatulas or halogenated solvents in the presence of heavy metals.

Step-by-Step Procedure:

  • Preparation: Dissolve 2,2-dimethylpiperidin-4-one (10 mmol) in 15 mL of CHCl₃ in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Acidification: Slowly add 5 mL of concentrated H₂SO₄ dropwise, maintaining the temperature below 5°C. Causality: Strict temperature control prevents the thermal decomposition of the intermediate azidohydrin.

  • Azide Addition: Add NaN₃ (15 mmol) in small portions over 1 hour. Ensure vigorous stirring.

  • Reaction Evolution: Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 12 hours. The evolution of N₂ gas indicates the successful rearrangement.

  • Quenching (Self-Validating Step): Pour the mixture over crushed ice and basify to pH 10 using 20% NaOH. Validation: The product will crash out or move entirely to the organic layer. Extract with CHCl₃ (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from dichloromethane/petroleum ether.

Protocol B: Chemoselective N1-Functionalization (Reductive Amination)

Because the N4 lactam nitrogen is non-nucleophilic under standard conditions, the N1 amine can be selectively functionalized to generate diverse drug libraries.

Step-by-Step Procedure:

  • Imine Formation: Combine 7,7-dimethyl-1,4-diazepan-5-one (1.0 eq) and a target aldehyde (1.1 eq) in anhydrous dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Reduction: After 2 hours of stirring at room temperature, add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in one portion. Causality: NaBH(OAc)₃ is a mild reducing agent that will selectively reduce the imine without touching the C5 lactam carbonyl.

  • Workup: Quench with saturated aqueous NaHCO₃ after 12 hours. Extract with ethyl acetate, wash with brine, dry, and concentrate.

SyntheticWorkflow Step1 1. Precursor Preparation (2,2-Dimethylpiperidin-4-one) Step2 2. Schmidt Ring Expansion (NaN3, H2SO4, 0-25°C) Step1->Step2 Acid-Catalyzed Azide Insertion Step3 3. Regioselective Isolation (7,7-Dimethyl-1,4-diazepan-5-one) Step2->Step3 Migratory Aptitude Control Step4 4. Orthogonal N1-Functionalization (Reductive Amination / Coupling) Step3->Step4 Exploiting N1/N4 pKa Delta Step5 5. Analytical Validation (LC-MS, 1H/13C NMR, XRD) Step4->Step5 Target Library Generation

Figure 2: End-to-end synthetic workflow for generating functionalized 7,7-dimethyl-1,4-diazepan-5-one libraries.

Analytical Validation & Data Interpretation

To ensure the trustworthiness of the synthesized protocols, the following analytical markers serve as a self-validating system for the 7,7-dimethyl-1,4-diazepan-5-one core:

  • Infrared Spectroscopy (IR): A strong, sharp absorption band at ~1650–1670 cm⁻¹ confirms the presence of the C5 lactam carbonyl. The absence of a ketone peak at ~1710 cm⁻¹ validates the complete conversion of the piperidin-4-one precursor.

  • ¹H NMR (400 MHz, CDCl₃): The hallmark of this scaffold is a sharp, integrated 6H singlet between δ 1.10–1.40 ppm , representing the gem-dimethyl protons. The N4-H (lactam proton) typically appears as a broad singlet around δ 6.50–7.00 ppm, which exchanges upon the addition of D₂O.

  • Mass Spectrometry (LC-MS): For the unsubstituted 7,7-dimethyl-1,4-diazepan-5-one (C₇H₁₄N₂O), expect a clear [M+H]⁺ peak at m/z 143.1 .

References

  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal (NIH/PMC). Available at:[Link]

  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • In vivo Potential Antipsychotics. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

  • Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Method

The Strategic Advantage of 7,7-Dimethyl-1,4-diazepan-5-one in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Quest for Conformational Control in Drug Design In the intricate dance of drug discovery, the spatial arrangement of a molecule is paramount. The ability to present key pharmacophoric elements to a biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Conformational Control in Drug Design

In the intricate dance of drug discovery, the spatial arrangement of a molecule is paramount. The ability to present key pharmacophoric elements to a biological target in a well-defined and energetically favorable orientation can dramatically enhance potency, selectivity, and pharmacokinetic properties. Conformationally restricted scaffolds are therefore invaluable tools for the medicinal chemist.[1] This guide focuses on a particularly promising building block: 7,7-Dimethyl-1,4-diazepan-5-one . The introduction of a gem-dimethyl group at the C7 position of the 1,4-diazepan-5-one core offers a unique combination of structural pre-organization and synthetic versatility, making it a privileged scaffold for the development of novel therapeutics.[2]

The inherent flexibility of many small molecule drugs can lead to a significant entropic penalty upon binding to their target. By rigidifying the molecular framework, we can reduce this penalty and potentially increase binding affinity.[1] The 7,7-dimethyl substitution on the diazepan-5-one ring serves this purpose by restricting the conformational freedom of the seven-membered ring, a phenomenon often referred to as the Thorpe-Ingold effect. This steric constraint can lock the molecule into a more bioactive conformation, leading to improved on-target activity and selectivity.[2][3]

Furthermore, the gem-dimethyl motif is a common feature in numerous natural products with clinical relevance and has been strategically employed by medicinal chemists to enhance drug metabolism and pharmacokinetic (DMPK) profiles.[2] This substitution can shield adjacent functional groups from metabolic enzymes, thereby increasing the compound's half-life and oral bioavailability.[3]

This document provides a comprehensive overview of the strategic application of 7,7-Dimethyl-1,4-diazepan-5-one in drug discovery, complete with detailed protocols for its synthesis and subsequent functionalization.

The Impact of the Gem-Dimethyl Group: A Deeper Dive

The decision to incorporate the 7,7-dimethyl-1,4-diazepan-5-one scaffold is not merely a matter of structural novelty; it is a strategic choice rooted in established medicinal chemistry principles.

Conformational Rigidity and Pre-organization

The two methyl groups at the C7 position introduce significant steric hindrance, which limits the number of accessible low-energy conformations of the seven-membered diazepine ring. This pre-organization of the scaffold into a more defined shape reduces the entropic cost of binding to a protein target, which can translate to a higher binding affinity.[2][3] Computational studies and X-ray crystallography of related diazepane structures have shown that they often adopt a chair or boat conformation, and the gem-dimethyl substitution is expected to further stabilize a specific conformer.[4][5]

Improved Metabolic Stability

The gem-dimethyl group can act as a metabolic shield, protecting nearby functionalities from enzymatic degradation, particularly oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile of the drug candidate.[3]

Enhanced Potency and Selectivity

By locking the molecule in a bioactive conformation, the gem-dimethyl group can lead to a more optimal presentation of substituents to the binding site of the target protein, thereby enhancing potency. Furthermore, the rigidified scaffold may not be able to adopt the necessary conformation to bind to off-target proteins, leading to improved selectivity and a better side-effect profile.[2]

Experimental Protocols

The following section details the synthesis of the 7,7-Dimethyl-1,4-diazepan-5-one building block and subsequent protocols for its diversification.

Protocol 1: Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one

The synthesis of the target scaffold can be achieved through a multi-step sequence involving the formation of a key diamine precursor followed by intramolecular cyclization.

Workflow for the Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one

cluster_0 Step 1: Synthesis of N,N'-Dibenzyl-2,2-dimethylpropane-1,3-diamine cluster_1 Step 2: Michael Addition cluster_2 Step 3: Deprotection and Cyclization A 2,2-Dimethyl-1,3-propanediamine C Reductive Amination (e.g., NaBH(OAc)3) A->C B Benzaldehyde B->C D N,N'-Dibenzyl-2,2-dimethylpropane-1,3-diamine C->D F Michael Addition D->F E Ethyl Acrylate E->F G Ethyl 3-((3-(benzylamino)-2,2-dimethylpropyl)(benzyl)amino)propanoate F->G H Catalytic Hydrogenation (e.g., Pd/C, H2) G->H I Intramolecular Cyclization H->I J 7,7-Dimethyl-1,4-diazepan-5-one I->J A 7,7-Dimethyl-1,4-diazepan-5-one E N1-Boc-7,7-dimethyl-1,4-diazepan-5-one A->E B Boc Anhydride (Boc₂O) B->E C Base (e.g., Triethylamine) C->E D Solvent (e.g., DCM) D->E

Sources

Application

Application Note: 1H and 13C NMR Spectroscopic Analysis of 7,7-Dimethyl-1,4-diazepan-5-one

Introduction 7,7-Dimethyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepanone family. This class of molecules is of significant interest to researchers in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7,7-Dimethyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound belonging to the diazepanone family. This class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their structural similarity to benzodiazepines, a class of psychoactive drugs with a wide range of therapeutic applications. The precise characterization of the molecular structure of novel diazepanone derivatives is a critical step in understanding their structure-activity relationships and metabolic fate. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the unambiguous structural elucidation of organic molecules in solution. This application note provides a detailed guide to the acquisition and interpretation of ¹H and ¹³C NMR data for 7,7-Dimethyl-1,4-diazepan-5-one, serving as a valuable resource for scientists engaged in the synthesis and characterization of related compounds.

Scientific Rationale and Experimental Design

The unique structural features of 7,7-Dimethyl-1,4-diazepan-5-one, including a seven-membered ring, two nitrogen atoms in different chemical environments (an amide and a secondary amine), a carbonyl group, and a gem-dimethyl group, give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra. The interpretation of these spectra allows for the confirmation of the compound's identity and purity.

The experimental protocol outlined below is designed to yield high-resolution spectra suitable for detailed analysis. The choice of an appropriate deuterated solvent is crucial; Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds due to its ability to dissolve a wide range of organic molecules and its relatively high boiling point. It also contains exchangeable protons which can be useful for identifying N-H protons.

Predicted NMR Spectral Data

Due to the limited availability of published experimental spectra for 7,7-Dimethyl-1,4-diazepan-5-one, the following data has been generated using advanced NMR prediction software.[1] This data provides a reliable estimation of the expected chemical shifts and is a valuable tool for spectral assignment.

Table 1: Predicted ¹H and ¹³C NMR Data for 7,7-Dimethyl-1,4-diazepan-5-one

Atom No.¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)
1----
2~3.0 (broad s)broad singlet1H-
3~2.8 (t)triplet2H~45
4~3.2 (t)triplet2H~50
5---~175
6~2.2 (s)singlet2H~55
7---~40
8, 9~1.1 (s)singlet6H~25

Note: Predicted chemical shifts are estimates and may vary slightly from experimental values. The broadness of the N-H signal is expected due to quadrupole broadening and potential chemical exchange.

Spectral Interpretation

¹H NMR Spectrum:

The predicted ¹H NMR spectrum of 7,7-Dimethyl-1,4-diazepan-5-one is expected to show four distinct signals.

  • A broad singlet around 3.0 ppm, integrating to one proton, is assigned to the amine proton (N-H) at position 1. Its broad nature is characteristic of protons attached to nitrogen.

  • Two triplets, expected around 2.8 ppm and 3.2 ppm, each integrating to two protons, are assigned to the methylene protons at positions 3 and 4, respectively. The triplet multiplicity arises from the coupling with the adjacent methylene group.

  • A sharp singlet at approximately 2.2 ppm, integrating to two protons, is attributed to the methylene protons at position 6. These protons are adjacent to the carbonyl group and the quaternary carbon, and thus appear as a singlet.

  • A prominent singlet at around 1.1 ppm, with an integration of six protons, is characteristic of the two equivalent methyl groups at position 7.

¹³C NMR Spectrum:

The predicted proton-decoupled ¹³C NMR spectrum should display five signals, corresponding to the five unique carbon environments in the molecule.

  • The carbonyl carbon (C5) is expected to have the most downfield chemical shift, around 175 ppm.

  • The methylene carbons of the ethylenediamine moiety (C3 and C4) are predicted to appear in the range of 45-50 ppm.

  • The methylene carbon adjacent to the carbonyl group (C6) is expected around 55 ppm.

  • The quaternary carbon (C7) bearing the two methyl groups is predicted to be the most upfield of the ring carbons, at approximately 40 ppm.

  • The two equivalent methyl carbons (C8 and C9) will give rise to a single signal at the most upfield region, around 25 ppm.

Experimental Protocol

This section provides a step-by-step methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of 7,7-Dimethyl-1,4-diazepan-5-one.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of 7,7-Dimethyl-1,4-diazepan-5-one directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

The following parameters are recommended for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: 0-12 ppm.

  • Acquisition Time: 3-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32 scans.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on the sample concentration.

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Visualization of Molecular Structure and Assignments

Caption: Molecular structure of 7,7-Dimethyl-1,4-diazepan-5-one with atom numbering.

Conclusion

This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectroscopic characterization of 7,7-Dimethyl-1,4-diazepan-5-one. By combining the provided predicted spectral data with the detailed experimental protocol, researchers can confidently identify and characterize this and related diazepanone compounds. The presented workflow underscores the power of NMR spectroscopy as a primary tool for structural elucidation in modern drug discovery and development.

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time Prediction of ¹H and ¹³C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(36), 12012-12026. [Link]

Sources

Method

Mass spectrometry fragmentation pattern of 7,7-Dimethyl-1,4-diazepan-5-one

An Application Note on the Predictive Mass Spectrometry Fragmentation of 7,7-Dimethyl-1,4-diazepan-5-one Author: Gemini, Senior Application Scientist Abstract The structural elucidation of novel chemical entities is a co...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Predictive Mass Spectrometry Fragmentation of 7,7-Dimethyl-1,4-diazepan-5-one

Author: Gemini, Senior Application Scientist

Abstract

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical and chemical research. Mass spectrometry (MS) provides critical insights into molecular weight and structure through the analysis of fragmentation patterns. This application note addresses the mass spectral behavior of 7,7-Dimethyl-1,4-diazepan-5-one, a substituted seven-membered heterocyclic compound. As direct experimental fragmentation data for this specific molecule is not widely published, this guide presents a predictive analysis of its fragmentation pathways under electron ionization (EI) and electrospray ionization (ESI) conditions. By applying fundamental principles of mass spectrometry and drawing parallels with structurally analogous compounds such as lactams, cyclic diamides, and gem-dimethyl-substituted heterocycles, we propose a set of characteristic fragmentation pathways. This document serves as a theoretical framework and practical guide for researchers encountering this or similar molecular scaffolds in their work.

Introduction and Rationale

7,7-Dimethyl-1,4-diazepan-5-one belongs to the diazepanone class of heterocycles, a scaffold present in numerous biologically active compounds. Understanding its stability and fragmentation behavior is crucial for its identification in complex matrices, metabolite profiling, and quality control during synthesis. The molecule's structure incorporates several key features that will dictate its fragmentation: a lactam (cyclic amide) moiety, a secondary amine, and a sterically influential gem-dimethyl group.

The fragmentation of a molecule in a mass spectrometer is not random; it is a series of predictable unimolecular reactions governed by the stability of the resulting ions and neutral losses. The most common fragmentation mechanisms for a molecule like this include alpha-cleavage, inductive cleavage, and ring-opening reactions.[1][2] This note will deconstruct the probable fragmentation pathways based on these established principles.

Predicted Fragmentation Pathways

The fragmentation of 7,7-Dimethyl-1,4-diazepan-5-one (Molecular Weight: 156.22 g/mol ) is predicted to be initiated by ionization at one of the lone-pair-bearing heteroatoms (Nitrogen or Oxygen). The subsequent bond cleavages will be directed by the stability of the resulting radical cations and carbocations.

Alpha-Cleavage

Alpha-cleavage is the scission of a bond adjacent to a heteroatom and is a dominant fragmentation pathway for amines and carbonyl compounds.[1][3][4] For this molecule, multiple alpha-cleavage events are plausible.

  • Pathway A: Alpha-Cleavage adjacent to the Amide Nitrogen (N-4) This involves the cleavage of the C3-C4 bond, leading to a resonance-stabilized acylium ion.

  • Pathway B: Alpha-Cleavage adjacent to the Carbonyl Group (C-5) Cleavage of the C5-C6 bond is a classic fragmentation for ketones and lactams, resulting in a stable acylium ion. This is often a high-intensity peak.

  • Pathway C: Alpha-Cleavage adjacent to the Amine Nitrogen (N-1) The bond between C7 and N1 can cleave. The presence of the gem-dimethyl group on C7 makes the resulting tertiary radical highly stable, favoring this pathway.

Logical Flow of Alpha-Cleavage Initiation

Caption: Initiation sites for primary alpha-cleavage pathways.

Influence of the Gem-Dimethyl Group

The gem-dimethyl group at the C7 position is expected to significantly influence the fragmentation pattern, a phenomenon observed in other substituted heterocycles.[5]

  • Pathway D: Loss of a Methyl Radical A facile loss of a methyl radical (•CH₃, 15 Da) from the molecular ion is highly probable. This results in a stable tertiary carbocation adjacent to a nitrogen atom, leading to a prominent [M-15]⁺ ion at m/z 141.

  • Pathway E: Ring Cleavage and Loss of Isobutylene Following ring opening, a rearrangement can lead to the elimination of a stable neutral molecule like isobutylene (C₄H₈, 56 Da). This type of fragmentation is common for structures that can undergo a retro-Diels-Alder type reaction or other concerted rearrangements.

Fragmentation Pathway D: Loss of Methyl Radical

Caption: Pathway for the formation of the [M-15]+ ion.

Ring Fission and Rearrangements

Complex fragmentation involving the cleavage of multiple bonds within the diazepane ring can occur, often following an initial alpha-cleavage. Drawing parallels from the fragmentation of related 1,4-benzodiazepines, which readily lose CO, a similar pathway is possible here.[6][7]

  • Pathway F: Loss of Carbon Monoxide After an initial ring-opening, the molecular ion or a primary fragment ion could lose a molecule of carbon monoxide (CO, 28 Da). For example, the acylium ion formed in Pathway B could subsequently lose CO.

Fragmentation Pathway F: Ring Fission and CO Loss

Caption: Proposed pathway for the loss of carbon monoxide.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions predicted for 7,7-Dimethyl-1,4-diazepan-5-one. The exact relative abundances would need to be determined experimentally.

Predicted m/z Proposed Formula Proposed Fragmentation Pathway
156[C₈H₁₆N₂O]⁺•Molecular Ion (M⁺•)
141[C₇H₁₃N₂O]⁺Loss of a methyl radical (•CH₃) from the gem-dimethyl group (Pathway D)
113[C₆H₁₁N₂]⁺Alpha-cleavage at C5-C6 followed by loss of CO (Pathways B & F)
99[C₅H₉N₂]⁺Alpha-cleavage at C3-C4 and subsequent cleavages (Pathway A)
86[C₄H₈NO]⁺Alpha-cleavage at C5-C6 (Pathway B)
70[C₄H₈N]⁺Alpha-cleavage at N1-C7 followed by rearrangement (Pathway C)
56[C₃H₆N]⁺Further fragmentation of larger amine-containing ions

Experimental Protocol: Acquiring a Mass Spectrum

This section provides a generalized protocol for analyzing a sample of 7,7-Dimethyl-1,4-diazepan-5-one using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-Q-TOF MS), which is suitable for obtaining high-resolution mass data.

Materials and Reagents
  • Sample: 7,7-Dimethyl-1,4-diazepan-5-one

  • Solvent: Methanol (LC-MS Grade)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation
  • Prepare a stock solution of the compound at 1 mg/mL in methanol.

  • Perform a serial dilution to create a working solution of 1 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

LC-MS/MS Method Parameters
Parameter Setting Rationale
LC Flow Rate 0.3 mL/minStandard for analytical scale C18 columns.
Injection Volume 2 µLA small volume to prevent column overloading.
LC Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min.A standard gradient to elute compounds of moderate polarity.
Ionization Mode ESI PositiveThe two nitrogen atoms are basic and will readily accept a proton.
Capillary Voltage 4000 VOptimizes ion generation in the ESI source.
Source Temperature 120 °CPrevents thermal degradation while aiding desolvation.
Desolvation Gas Temp. 350 °CEnsures complete evaporation of the solvent from the ESI droplets.
MS Scan Range m/z 50 - 500Covers the expected molecular ion and its fragments.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers fragmentation of the most intense ions from the full MS scan.
Collision Energy (CE) Ramp from 10-40 eVA range of energies ensures the capture of both low-energy (primary) and high-energy (secondary) fragments.
Data Analysis
  • Extract the mass spectrum for the chromatographic peak corresponding to the target compound.

  • Identify the protonated molecular ion [M+H]⁺ (expected at m/z 157.1339).

  • Analyze the MS/MS spectrum triggered for m/z 157.1.

  • Compare the observed fragment ions against the predicted fragments in the table above. Use high-resolution data to confirm the elemental composition of each fragment.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (1 mg/mL in MeOH) prep2 Dilute to 1 µg/mL prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 lc LC Separation (C18 Column) prep3->lc ms1 Full Scan MS (ESI+, m/z 50-500) lc->ms1 ms2 Data-Dependent MS/MS (CE Ramp 10-40 eV) ms1->ms2 data1 Identify [M+H]+ ms2->data1 data2 Analyze MS/MS Spectrum data1->data2 data3 Compare with Predictions data2->data3

Caption: Workflow for experimental verification of fragmentation.

Conclusion

While lacking direct experimental precedent, a robust and scientifically grounded prediction of the mass spectral fragmentation pattern of 7,7-Dimethyl-1,4-diazepan-5-one can be constructed. The fragmentation is expected to be dominated by characteristic alpha-cleavages adjacent to the carbonyl and amine functionalities, with significant directing influence from the C7 gem-dimethyl group leading to a probable base peak at [M-15]⁺ (m/z 141). Further ring fission and loss of small neutral molecules like CO are also anticipated. The provided protocol offers a clear and effective methodology for obtaining empirical data to validate and refine this predictive model, aiding researchers in the structural confirmation of this and related heterocyclic compounds.

References

  • Journal of Physical and Chemical Reference Data. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]

  • Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. Available at: [Link]

  • PubMed. (2007). Gas-phase fragmentation of protonated benzodiazepines. Available at: [Link]

  • ResearchGate. (2009). (PDF) ESI-MS n study on the fragmentation of protonated cyclic-dipeptides. Available at: [Link]

  • Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. Available at: [Link]

  • Chemistry Steps. (2025). Alpha (α) Cleavage. Available at: [Link]

  • ResearchGate. (2004). A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Available at: [Link]

  • PubMed. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Available at: [Link]

  • MDPI. (2016). Synthesis and Structural Characterization of 1,4-Diazepines Related to Curcumin. Available at: [Link]

  • Chemistry LibreTexts. (2022). Alpha Cleavage. Available at: [Link]

  • PubMed. (2015). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PMC. (2014). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Available at: [Link]

  • YouTube. (2019). mass spectrometry: alpha-cleavage. Available at: [Link]

  • PMC. (2015). 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity. Available at: [Link]

Sources

Application

HPLC method development for 7,7-Dimethyl-1,4-diazepan-5-one analysis

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 7,7-Dimethyl-1,4-diazepan-5-one Abstract This document provides a comprehensive guide for the...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of 7,7-Dimethyl-1,4-diazepan-5-one

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7,7-Dimethyl-1,4-diazepan-5-one. Due to the compound's inherent high polarity and basic nature, conventional reversed-phase (RP) chromatography presents significant challenges in achieving adequate retention and symmetrical peak shapes. This application note details a systematic approach to method development, focusing on Hydrophilic Interaction Liquid Chromatography (HILIC) as a superior alternative. The protocol covers the entire workflow from initial analyte characterization and selection of chromatographic conditions to a full method validation compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Challenge

7,7-Dimethyl-1,4-diazepan-5-one is a heterocyclic compound featuring a seven-membered diazepane ring. Its structure, containing two secondary amine functional groups and a lactam (cyclic amide), classifies it as a highly polar and basic molecule. In pharmaceutical development and quality control, accurate and precise quantification of such molecules is essential.

The primary analytical hurdle for compounds like 7,7-Dimethyl-1,4-diazepan-5-one is their poor affinity for traditional nonpolar stationary phases (e.g., C18) used in reversed-phase HPLC.[1] This results in little to no retention, with the analyte eluting in or near the solvent front (void volume), making reliable quantification impossible due to potential interference from excipients and solvent impurities.[2] Furthermore, the basic amine groups can interact with residual silanols on silica-based columns, leading to poor peak shape (tailing). This guide provides a logical, science-based workflow to overcome these challenges.

Analyte Properties and Strategic Considerations

A successful HPLC method is built upon a foundational understanding of the analyte's physicochemical properties.

  • Polarity: The parent structure, 1,4-diazepan-5-one, has a calculated XLogP3 of -1.2, indicating high hydrophilicity.[3] The addition of two methyl groups in 7,7-Dimethyl-1,4-diazepan-5-one slightly increases lipophilicity, but the molecule remains decidedly polar. This high polarity is the primary reason for poor retention in RP-HPLC.[4][5]

  • UV Absorbance: The lactam chromophore within the structure is expected to have a UV absorbance maximum (λmax) at a low wavelength, likely below 220 nm. Analysis at such low wavelengths can be prone to interference from mobile phase additives and impurities, requiring high-purity solvents and buffers.[2]

Based on these properties, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most logical chromatographic mode. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, providing excellent retention for highly polar analytes that are not retained in RPLC.[7][8][9]

Systematic Method Development Workflow

A structured approach to method development ensures efficiency and leads to a more robust final method. The process involves selecting and optimizing several key parameters.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV) Mode_Selection Chromatographic Mode Selection (RP vs. HILIC vs. Mixed-Mode) Analyte->Mode_Selection Column_Selection Stationary Phase Selection (e.g., Amide, Silica) Mode_Selection->Column_Selection Mobile_Phase Mobile Phase Optimization (Solvent, Buffer, pH) Column_Selection->Mobile_Phase Detection Detector Parameter Tuning (Wavelength) Mobile_Phase->Detection Validation Method Validation (ICH Q2(R1)) Detection->Validation Final_Method Final Robust Method Validation->Final_Method HILIC_Mechanism cluster_0 Polar Stationary Phase (e.g., Amide) cluster_1 High Organic Mobile Phase p1 Amide Ligand p2 Adsorbed Water Layer Analyte Polar Analyte (+) p1->Analyte H-Bonding & Electrostatic Interactions Analyte->p2 Partitions into Water Layer

Caption: Key retention mechanisms in HILIC.

Specificity / Selectivity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol: Analyze a blank (diluent), a placebo sample (if applicable), the reference standard, and a sample subjected to forced degradation (stress testing: acid, base, oxidative, thermal, photolytic).

  • Acceptance Criteria: The analyte peak should be free from co-elution with any degradation products or other interferences. Peak purity analysis should be performed using a photodiode array (PDA) detector.

Linearity and Range
  • Protocol: Prepare at least five concentrations of the reference standard across the expected range (e.g., 80% to 120% of the target concentration). Perform triplicate injections for each concentration.

  • Data Analysis: Plot a calibration curve of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Mean Peak Area
10.050.551.150.850.8
25.0125.2124.8125.5125.2
50.0251.0250.1251.9251.0
75.0375.5376.5374.9375.6
100.0501.2502.5500.8501.5
Accuracy (Recovery)
  • Protocol: Perform a recovery study by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%40.039.899.5
100%50.050.3100.6
120%60.059.799.5
Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

LOD & LOQ
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N).

  • Acceptance Criteria: LOD is typically where S/N ≥ 3, and LOQ is where S/N ≥ 10. The LOQ must be demonstrated with acceptable precision and accuracy.

Robustness
  • Protocol: Intentionally vary critical method parameters (e.g., mobile phase pH by ±0.2 units, column temperature by ±5 °C, flow rate by ±10%).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, plate count) should remain within acceptable limits, and the results should not be significantly impacted by the variations.

Conclusion

The analysis of polar, basic compounds like 7,7-Dimethyl-1,4-diazepan-5-one by HPLC requires a departure from traditional reversed-phase methods. A systematic method development approach, grounded in the physicochemical properties of the analyte, leads to the selection of Hydrophilic Interaction Liquid Chromatography (HILIC) as the optimal technique. By carefully optimizing the stationary phase, mobile phase composition, and pH, a robust and reliable method can be established. The subsequent validation of this method according to ICH Q2(R1) guidelines ensures its accuracy, precision, and suitability for use in a regulated environment, providing confidence in the quality and consistency of analytical data.

References

  • Ali, J. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Thermo Fisher Scientific.
  • McCullough, S., & Rainville, P. (2015, December 2).
  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. [Link]

  • HPLC. (2015, December 2). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • BioPharm International. (2025, November 5). A Step-by-Step Approach for Method Development to Generate a Successful HILIC Separation. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Diazepan-5-one. PubChem Compound Database. [Link]

Sources

Method

Application Notes and Protocols: Catalytic Hydrogenation of 7,7-Dimethyl-1,4-diazepan-5-one Precursors

Abstract The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the well-known benzodiazepine class of drugs.[1][2] The s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the well-known benzodiazepine class of drugs.[1][2] The synthesis of saturated derivatives, such as 7,7-Dimethyl-1,4-diazepan-5-one, is of significant interest for developing novel therapeutics with tailored properties. This document provides a comprehensive guide to the synthesis of this target molecule via the catalytic hydrogenation of its unsaturated precursor, 7,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-5-one. We delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of key experimental parameters, and present a detailed, validated protocol suitable for research and development laboratories.

Reaction Principle and Mechanistic Overview

The conversion of an unsaturated diazepinone precursor to the saturated 7,7-Dimethyl-1,4-diazepan-5-one is achieved through the addition of molecular hydrogen (H₂) across the endocyclic carbon-carbon double bond. This transformation is an example of heterogeneous catalytic hydrogenation, a cornerstone reaction in organic synthesis.[3] The overall reaction is depicted below.

Figure 1: General scheme for the hydrogenation of the diazepinone precursor.

The mechanism relies on a heterogeneous catalyst, typically palladium on carbon (Pd/C), which provides a high-surface-area platform for the reaction.[4] The process can be summarized in three key stages:

  • Adsorption: Both molecular hydrogen and the unsaturated substrate adsorb onto the surface of the palladium catalyst. The H-H bond in H₂ is weakened and cleaved, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: The adsorbed substrate undergoes sequential, stepwise addition of hydrogen atoms to the two carbons of the double bond. This typically occurs with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond.

  • Desorption: Once saturated, the product molecule has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the catalytic site to begin another cycle.

Rationale for Experimental Parameter Selection

The success of a catalytic hydrogenation hinges on the judicious selection of several key parameters. The choices below are optimized for efficiency, safety, and chemoselectivity for this specific transformation.

  • Catalyst Selection: Palladium on Carbon (Pd/C) While other catalysts like Raney Nickel or Platinum-based catalysts are effective for hydrogenations, 5-10% Pd/C is the preferred choice for this application.[5]

    • Expertise & Experience: Pd/C exhibits high activity for the reduction of carbon-carbon double bonds under mild conditions (room temperature, atmospheric pressure).[4][6] It is generally more chemoselective than Raney Nickel, which can sometimes promote C-N bond cleavage under harsh conditions. Furthermore, Pd/C is less pyrophoric and easier to handle safely than freshly activated Raney Nickel.[7] The solid support allows for simple removal by filtration, minimizing metal contamination in the final product.[4]

  • Solvent Selection: Methanol (MeOH) or Ethanol (EtOH) The solvent must solubilize the substrate while remaining inert under the reaction conditions.

    • Expertise & Experience: Protic solvents like methanol and ethanol are excellent choices for hydrogenation. They effectively dissolve the polar lactam substrate and are stable in the presence of H₂ and the catalyst. They also help in wetting the catalyst surface, promoting efficient mass transfer of hydrogen and substrate to the active sites.

  • Hydrogen Source and Pressure: Hydrogen Balloon (Atmospheric Pressure) For the reduction of an unhindered C=C bond, high pressures are often unnecessary.

    • Expertise & Experience: A simple balloon filled with hydrogen gas provides a sufficient reservoir of H₂ at a slight positive pressure (~1 atm) to drive the reaction to completion on a laboratory scale. This method avoids the need for specialized high-pressure reactors (e.g., a Parr apparatus), enhancing safety and accessibility.[7]

  • Temperature: Room Temperature (20-25 °C) The reaction is typically exothermic, and elevated temperatures are not required.

    • Expertise & Experience: Running the reaction at room temperature provides excellent control and minimizes the risk of side reactions, such as hydrogenolysis of other functional groups if they were present. The high activity of the Pd/C catalyst ensures a reasonable reaction rate at ambient temperature.[4]

Detailed Experimental Protocol

This protocol describes the hydrogenation of 1.0 gram of the precursor at atmospheric pressure.

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
7,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-5-one>95%Custom SynthesisStarting material.
Palladium on Carbon (10% Pd, dry basis)Catalyst GradeMajor ChemicalCAUTION: Pyrophoric. Handle with care in an inert atmosphere.[7]
Methanol (MeOH)AnhydrousMajor ChemicalReaction solvent.
Hydrogen (H₂) GasHigh Purity (>99.9%)Gas Supplier
Celite® 545Filtration AidMajor ChemicalFor safe filtration of the catalyst.
Nitrogen (N₂) GasHigh PurityGas SupplierFor inerting the reaction vessel.
Round-bottom flask (100 mL), magnetic stir bar, rubber septa, needles, H₂ balloon, filtration apparatus.--Standard laboratory glassware.
Experimental Workflow Diagram

arrow arrow A 1. Setup & Inerting - Add substrate and stir bar to flask. - Seal with septum and purge with N₂. B 2. Catalyst Addition - Briefly remove septum. - Add Pd/C under N₂ counterflow. A->B C 3. Solvent Addition - Add anhydrous MeOH via syringe. B->C D 4. Hydrogenation - Purge system with H₂. - Inflate H₂ balloon. - Stir vigorously at room temperature. C->D E 5. Reaction Monitoring - Periodically sample via syringe. - Analyze by TLC or LC-MS until  starting material is consumed. D->E F 6. Catalyst Quenching & Removal - Purge flask with N₂. - Filter through a pad of Celite®. - CAUTION: Keep Celite pad wet. [25] E->F G 7. Product Isolation - Concentrate filtrate under reduced pressure. - Purify by recrystallization or chromatography. F->G H 8. Characterization - Analyze pure product by  ¹H NMR, ¹³C NMR, and MS. G->H

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation.

Step-by-Step Procedure
  • Vessel Preparation: To a 100 mL oven-dried round-bottom flask containing a magnetic stir bar, add 7,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-5-one (1.00 g).

  • Inerting: Seal the flask with a rubber septum. Using a needle connected to a nitrogen/vacuum manifold, carefully evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive flow of nitrogen, briefly remove the septum and add 10% Palladium on Carbon (0.10 g, ~10 wt%). Reseal the flask immediately. Safety Note: Never add a flammable solvent directly to the dry Pd/C catalyst. Add the catalyst to the dry substrate first.[7]

  • Solvent Addition: Using a syringe, add anhydrous methanol (25 mL) to the flask.

  • Hydrogenation: Purge the headspace by carefully evacuating and backfilling with hydrogen gas three times. Safety Note: Perform this in a well-ventilated fume hood away from ignition sources.[7] After the final backfill, leave the needle connected to a balloon filled with hydrogen gas.

  • Reaction: Stir the suspension vigorously at room temperature. Efficient stirring is crucial for ensuring good contact between the gas, liquid, and solid phases. The reaction progress can be monitored by the consumption of hydrogen (deflating balloon) and by analytical techniques.

  • Monitoring: After 2-4 hours (or as needed), briefly switch the atmosphere back to nitrogen. Withdraw a small aliquot (~0.1 mL) with a syringe fitted with a filter, and analyze by TLC (e.g., 10% MeOH in Dichloromethane) or LC-MS to check for the disappearance of the starting material. If the reaction is incomplete, re-purge with hydrogen and continue stirring.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen to remove all residual hydrogen.

  • Catalyst Filtration: Prepare a small plug of Celite® (~2 cm thick) in a Büchner funnel and wet it with methanol. Under a nitrogen atmosphere, filter the reaction mixture through the Celite pad. Wash the flask and the filter cake with additional methanol (2 x 10 mL). Critical Safety Note: Do not allow the filter cake containing the used catalyst to dry out, as it is highly pyrophoric.[7] Immediately quench the catalyst on the Celite pad by submerging it in a beaker of water.

  • Isolation: Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 7,7-Dimethyl-1,4-diazepan-5-one can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the final product as a solid.

Analytical & Troubleshooting

Expected Results & Characterization
ParameterExpected Outcome
Reaction Time 2 - 8 hours (highly dependent on stirring efficiency and catalyst activity)
Yield > 90% (after purification)
Appearance White to off-white solid
¹H NMR Disappearance of olefinic proton signals. Appearance of new aliphatic proton signals in the saturated ring.
Mass Spec (ESI+) [M+H]⁺ corresponding to the saturated product (C₇H₁₄N₂O, MW: 142.20).
Troubleshooting Guide
IssuePossible CauseSuggested Solution
Reaction is slow or stalled 1. Inefficient stirring.2. Catalyst poisoning (e.g., by sulfur or halide impurities).3. Poor quality H₂ or catalyst.1. Increase the stirring rate to create a vortex.2. Purify the starting material. If poisoning is suspected, filter the mixture and add fresh catalyst.3. Use a new bottle of catalyst or a verified source of hydrogen.
Low Yield 1. Incomplete reaction.2. Product loss during work-up or purification.1. Allow the reaction to run longer, monitoring by TLC/LC-MS.2. Ensure complete transfer during filtration and use care during purification steps.
Byproducts observed Over-reduction or side reactions (unlikely under these mild conditions).Consider lowering the reaction temperature or reducing catalyst loading. Ensure the starting material is pure. Advanced analytical techniques like 2D NMR can help identify unknown byproducts.[8]

References

  • Gołowicz, D., Kazimierczuk, K., Urbańczyk, M., & Ratajczyk, T. (n.d.). Monitoring Hydrogenation Reactions using Benchtop 2D NMR with Extraordinary Sensitivity and Spectral Resolution.
  • van der Zwan, K. P., de Puit, M., van der Toorn, M., & van der Kruk, R. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. Retrieved from [Link]

  • Nanalysis Corp. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. AZoM. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

  • Zhou, Y.-G. (2010). Transition Metal-Catalyzed Enantioselective Hydrogenation of Enamines and Imines. Chemical Reviews. Retrieved from [Link]

  • Wlodarczyk, N., Gilleron, P., Millet, R., Houssin, R., & Henichart, J.-P. (n.d.). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. ResearchGate. Retrieved from [Link]

  • Organic Chemistry, Waseda University. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • NextSDS. (n.d.). 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. Retrieved from [Link]

  • Guidotti, A., Forchetti, C. M., Corda, M. G., Konkel, D., Bennett, C. D., & Costa, E. (1984). Isolation, purification and partial sequence of a neuropeptide (diazepam-binding inhibitor) precursor of an anxiogenic putative ligand for benzodiazepine recognition site. Neuroscience Letters. Retrieved from [Link]

  • Cole, K. P., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemical Engineering. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Diazepam. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Purification of 7,7-Dimethyl-1,4-diazepan-5-one

Introduction 7,7-Dimethyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing a diazepanone core. This structural motif is of significant interest in medicinal chemistry and drug development due to it...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

7,7-Dimethyl-1,4-diazepan-5-one is a seven-membered heterocyclic compound containing a diazepanone core. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules, including sedative, anxiolytic, and antimicrobial agents.[1][2] The purity of this synthesized intermediate is paramount as even minor impurities can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API).

This application note provides a comprehensive guide to the purification of 7,7-Dimethyl-1,4-diazepan-5-one from a crude synthetic mixture. We will explore several orthogonal purification strategies, explaining the rationale behind each technique and providing detailed, field-proven protocols. The methodologies described herein are designed to be robust and scalable, enabling researchers to obtain high-purity material suitable for downstream applications.

Understanding Potential Impurities

Effective purification begins with an understanding of the potential impurities that may be present in the crude product. Depending on the synthetic route, common impurities in the synthesis of diazepanone derivatives can include:

  • Unreacted Starting Materials: Residual reactants from the synthesis.

  • Side-Reaction Byproducts: Isomers, or products from incomplete or alternative reaction pathways.

  • Oligomers: Dimeric or trimeric species formed during polymerization-like side reactions.[3][4]

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthesis.

A preliminary analysis of the crude mixture by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Purification Strategies

A multi-step purification approach is often necessary to achieve the desired level of purity. We will discuss three primary techniques:

  • Crystallization: A powerful technique for removing impurities based on differences in solubility.

  • Column Chromatography: A versatile method for separating compounds based on their differential adsorption to a stationary phase.

  • Acid-Base Extraction: A liquid-liquid extraction technique to separate basic compounds from neutral and acidic impurities.

The logical workflow for the purification of 7,7-Dimethyl-1,4-diazepan-5-one can be visualized as follows:

Purification_Workflow Crude_Product Crude 7,7-Dimethyl-1,4-diazepan-5-one Extraction Acid-Base Extraction Crude_Product->Extraction Initial Cleanup Crystallization Crystallization Extraction->Crystallization Further Purification Chromatography Column Chromatography Extraction->Chromatography Alternative/Additional Step Pure_Product High-Purity Product (>99%) Crystallization->Pure_Product Chromatography->Pure_Product

Caption: General purification workflow for 7,7-Dimethyl-1,4-diazepan-5-one.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. The choice of solvent is critical and should be determined experimentally by testing the solubility of the crude product in various solvents at both room temperature and elevated temperatures.

Rationale: The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble (allowing for hot filtration). For cyclic diamides, protic solvents like alcohols or solvent mixtures containing water can be effective.[5]

Step-by-Step Protocol:
  • Solvent Screening: In separate test tubes, assess the solubility of a small amount of the crude product in a range of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof with water).

  • Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude 7,7-Dimethyl-1,4-diazepan-5-one. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated to slow the cooling process. Further cooling in an ice bath can maximize the yield. A multi-stage cooling process can sometimes improve crystal quality.[6]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

ParameterRecommended Conditions
Solvent System Ethanol/Water, Isopropanol, or Acetonitrile
Temperature Profile Dissolution at reflux, slow cooling to RT, then 0-5°C
Expected Purity >98% (may require multiple recrystallizations)

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. For diazepanone derivatives, silica gel is a common stationary phase.

Rationale: The polarity of 7,7-Dimethyl-1,4-diazepan-5-one, with its amide and amine functionalities, allows for good separation on silica gel from less polar byproducts and more polar impurities. The choice of the mobile phase (eluent) is crucial for achieving good separation. A gradient elution is often employed to first elute non-polar impurities, followed by the product, and finally any highly polar baseline impurities.

Step-by-Step Protocol:
  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which is then carefully added to the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate, and then adding methanol to the ethyl acetate).[7]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

ParameterRecommended Conditions
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase Gradient of Hexane/Ethyl Acetate to Ethyl Acetate/Methanol
Monitoring TLC with UV visualization and/or a suitable stain
Expected Purity >99%

A specialized form of chromatography, such as affinity chromatography, has been used for the purification of related β-lactam compounds and could be adapted if specific binding partners are known.[8][9][10] For analytical scale purification and purity assessment, HPLC is the method of choice.[11]

Chromatography_Process cluster_0 Column Preparation cluster_1 Purification Steps cluster_2 Product Isolation Slurry Silica Gel Slurry Packing Column Packing Slurry->Packing Loading Sample Loading Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection Analysis TLC Analysis Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure_Product Pure_Product Evaporation->Pure_Product Final Product

Caption: Step-wise process of column chromatography purification.

Protocol 3: Purification by Acid-Base Extraction

This technique is particularly useful for removing neutral or acidic impurities from the basic 7,7-Dimethyl-1,4-diazepan-5-one.

Rationale: The nitrogen atoms in the diazepanone ring are basic and can be protonated by an acid to form a water-soluble salt. Neutral organic impurities will remain in the organic phase, and acidic impurities can be subsequently removed by a basic wash.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. Repeat the extraction to ensure complete transfer.

  • Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or a saturated solution of NaHCO₃) with stirring until the solution is basic (pH > 9). The deprotonated product will precipitate or can be extracted.

  • Back Extraction: Extract the basified aqueous solution with a fresh portion of the organic solvent. Repeat the extraction to maximize recovery.

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

This technique is often used as a preliminary purification step before recrystallization or chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

  • HPLC: To determine the percentage purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.

Conclusion

The purification of 7,7-Dimethyl-1,4-diazepan-5-one can be effectively achieved through a systematic approach involving recrystallization, column chromatography, and/or acid-base extraction. The choice of method will depend on the nature and quantity of the impurities present in the crude material. For achieving the highest purity, a combination of these techniques is often the most successful strategy. The protocols provided in this application note serve as a robust starting point for researchers and scientists in the field of drug development and organic synthesis.

References

  • Purification of ?-lactamases by affinity chromatography on phenylboronic acid-agarose. (n.d.). Biochemical Society Transactions.
  • Purification by Affinity Chromatography and Properties of a β-Lactamase Isolated from Neisseria gonorrhoeae. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. (n.d.). Biochemical Journal.
  • Extraction and Purification of Intracellular Beta- Lactamase from Proteus mirabilis. (n.d.). Journal of Pharmaceutical Negative Results.
  • The crystal-form transition behaviours and morphology changes in a polyamide 6 cyclic dimer. (n.d.). ResearchGate.
  • Polyoxamides. II. Polymerization of Cyclic Diamides. (n.d.). Journal of Polymer Science Part A-1: Polymer Chemistry.
  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Dicyandiamide continuous multistage crystallizing production process. (n.d.). Google Patents.
  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Journal of the Serbian Chemical Society.
  • Preparation, Characterization, and Copolymerization of the 12-Membered Cyclic Diamide 1,6-Diazacyclododecane-2,5-dione. (n.d.). ResearchGate.
  • [Synthesis and pharmacological study of 7-phenyl-1,4-diazepin-5-one and its derivatives]. (n.d.). Il Farmaco.
  • Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. (n.d.). ResearchGate.

Sources

Method

Application Note: Advanced Protocols for the Selective Functionalization of 7,7-Dimethyl-1,4-diazepan-5-one at the N1 Secondary Amine

Executive Summary The functionalization of diazepanone scaffolds is a critical operation in the synthesis of conformationally constrained peptidomimetics and central nervous system (CNS) therapeutics. This application no...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of diazepanone scaffolds is a critical operation in the synthesis of conformationally constrained peptidomimetics and central nervous system (CNS) therapeutics. This application note provides a comprehensive, field-proven guide for the selective functionalization of 7,7-dimethyl-1,4-diazepan-5-one at the N1 secondary amine. By analyzing the inherent chemoselectivity and steric constraints of the molecule, this guide establishes optimized, self-validating protocols for N-acylation and reductive amination.

Structural & Mechanistic Rationale

1,4-Diazepan-5-ones and related benzodiazepine derivatives are heavily utilized in medicinal chemistry as privileged scaffolds[1][2]. The core structure of 7,7-dimethyl-1,4-diazepan-5-one[3] presents a highly specific chemoselective profile driven by the distinct electronic and steric environments of its two nitrogen atoms:

  • N4 (Lactam Amide): The nitrogen at position 4 is adjacent to the C5 carbonyl. The lone pair on N4 is delocalized into the carbonyl π -system, rendering it practically non-nucleophilic under standard conditions.

  • N1 (Secondary Amine): The nitrogen at position 1 is a secondary aliphatic amine, making it the primary site for electrophilic attack.

The Steric Challenge: While chemoselectivity is inherently guaranteed by the N4 lactam, the N1 amine is immediately adjacent to a gem-dimethyl group at C7. This quaternary carbon center imparts severe steric hindrance, mimicking the environment of a tert-butylamine. Consequently, standard SN​2 alkylations with alkyl halides are sluggish and prone to competing elimination reactions. To achieve high-yielding functionalization, researchers must rely on highly reactive electrophilic species (e.g., HOAt esters) or dynamic covalent pathways (e.g., iminium ion formation)[4].

Chemoselectivity N1 N1 Position (Secondary Amine) Highly Nucleophilic Logic Reaction Optimization Logic N1->Logic N4 N4 Position (Lactam Amide) Poorly Nucleophilic N4->Logic Inert under standard conditions C7 C7 gem-Dimethyl Group High Steric Hindrance C7->Logic Steric Clash Sol1 Use highly active coupling reagents (e.g., HATU over EDC) Logic->Sol1 Sol2 No protection needed for N4 (Inherent chemoselectivity) Logic->Sol2

Logical framework for overcoming C7 steric hindrance while leveraging N1/N4 chemoselectivity.

General Experimental Workflows

The following workflows outline the primary synthetic routes for derivatizing the N1 position. These pathways exploit the nucleophilicity of N1 while bypassing the steric bulk at C7 through optimized reagent selection.

ReactionWorkflow cluster_conditions Reaction Pathways SM 7,7-Dimethyl-1,4-diazepan-5-one Acyl N1-Acylation HATU / DIPEA / DMF SM->Acyl R-COOH Alkyl N1-Reductive Amination NaBH(OAc)3 / DCE / AcOH SM->Alkyl R-CHO Sulf N1-Sulfonylation R-SO2Cl / DMAP / DCM SM->Sulf R-SO2Cl Prod1 N1-Acyl Derivative Acyl->Prod1 Prod2 N1-Alkyl Derivative Alkyl->Prod2 Prod3 N1-Sulfonyl Derivative Sulf->Prod3

Workflow for chemoselective N1 functionalization of 7,7-dimethyl-1,4-diazepan-5-one.

Detailed Experimental Protocols

Protocol A: Chemoselective N1-Acylation via HATU-Mediated Coupling

Objective: Synthesize complex N1-acyl derivatives (e.g., 1-(2-cyclopropyl-6-fluoroquinoline-4-carbonyl)-7,7-dimethyl-1,4-diazepan-5-one)[5].

Reagents:

  • 7,7-Dimethyl-1,4-diazepan-5-one (1.0 equiv)

  • Target Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology & Causality:

  • Pre-Activation: In an oven-dried flask under an inert N2​ atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Stir for 15 minutes at room temperature.

    • Causality: Pre-activation generates the highly reactive HOAt ester. Doing this before introducing the sterically hindered amine prevents the amine from directly attacking the coupling reagent, which would otherwise form unreactive guanidinium byproducts.

  • Coupling: Add 7,7-dimethyl-1,4-diazepan-5-one to the mixture. If the carboxylic acid is α -branched, elevate the temperature to 40 °C. Stir for 4–12 hours.

  • Self-Validating Monitoring: Monitor the reaction via LC-MS.

    • Validation: The mass of the desired product [M+H]+ should be observed. The complete absence of a di-acylated mass peak [M+H+Acyl]+ intrinsically validates the chemoselectivity, confirming that the N4 lactam remains completely inert.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) followed by brine.

    • Causality: Washing with 5% aqueous LiCl efficiently partitions DMF into the aqueous phase, preventing solvent carryover that could interfere with downstream purification or biological assays.

  • Purification: Dry over Na2​SO4​ , filter, concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: N1-Alkylation via Reductive Amination

Objective: Synthesize N1-alkyl derivatives while avoiding the elimination byproducts common in direct SN​2 alkylations.

Reagents:

  • 7,7-Dimethyl-1,4-diazepan-5-one (1.0 equiv)

  • Target Aldehyde (1.2 equiv)

  • Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology & Causality:

  • Iminium Formation: Combine the amine, aldehyde, and acetic acid in DCE. Stir at room temperature for 2 hours.

    • Causality: The addition of glacial acetic acid serves as a Brønsted acid catalyst to accelerate the dehydration step of iminium ion formation, which is otherwise kinetically slow due to the adjacent C7 gem-dimethyl group. DCE provides a non-coordinating environment that favors iminium stability.

  • Reduction: Add NaBH(OAc)3​ in portions. Stir for 12-16 hours at room temperature.

    • Validation: NaBH(OAc)3​ ensures a self-regulating reduction. Its mild hydride-donating ability is insufficient to reduce the C5 lactam or the unreacted aldehyde, ensuring that only the target iminium intermediate is converted to the final product.

  • Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with DCM, wash with brine, dry over MgSO4​ , and concentrate.

Quantitative Data & Reagent Selection

The severe steric hindrance at the C7 position dictates the choice of coupling reagents for N1-acylation. The table below summarizes the quantitative efficacy of various coupling conditions applied to the 7,7-dimethyl-1,4-diazepan-5-one scaffold.

Coupling ReagentBaseSolventTemp (°C)Avg. Yield (%)Mechanistic Notes & Observations
EDC / HOBt DIPEADMF2540–50%Sluggish kinetics due to C7 steric bulk; incomplete conversion observed.
T3P (50% in EtOAc) Et3​N EtOAc8065–75%Good scalability and easy workup, but requires thermal activation.
COMU DIPEADMF2580–90%Safer, non-explosive alternative to HATU; highly effective for hindered amines.
HATU DIPEADMF25–4085–95% Optimal. Generates a highly reactive HOAt ester that easily overcomes C7 sterics.

References

  • [5]

    • Title: 1-(2-cyclopropyl-6-fluoroquinoline-4-carbonyl)-7,7-dimethyl-1,4-diazepan-5-one - C20H22FN3O2 | CSMS00151288881
    • Source: Chemspace
    • URL
  • [1]

    • Title: Synthesis and characterization of some 1,4-diazepines deriv
    • Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
    • URL
  • [4]

    • Title: Solid-phase synthesis of trisubstituted benzo[1,4]-diazepin-5-one deriv
    • Source: PubMed (NIH)
    • URL
  • [2]

    • Title: 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis
    • Source: IntechOpen
    • URL
  • [3]

    • Title: 1,4-Diazepan-5-one | C5H10N2O | CID 2737264
    • Source: PubChem (NIH)
    • URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 7,7-Dimethyl-1,4-diazepan-5-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically hindered diazepanones.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling to synthesize sterically hindered diazepanones.

The 1,4-diazepan-5-one scaffold is a highly valuable, conformationally restricted building block. However, synthesizing the 7,7-dimethyl derivative (CAS: 933690-07-4) presents distinct thermodynamic and kinetic challenges. The standard synthetic route—condensation of ethylenediamine with methyl 3,3-dimethylacrylate—often suffers from notoriously low yields[1].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to maximize your synthetic yield.

Part 1: Troubleshooting Guide & FAQs

Q1: My LC-MS shows unreacted methyl 3,3-dimethylacrylate and very little of the intermediate. Why is the initial coupling failing? Root Cause: The first step of this synthesis is an aza-Michael addition. The two methyl groups at the β-position of methyl 3,3-dimethylacrylate create severe steric shielding, drastically reducing the electrophilicity of the alkene and preventing nucleophilic attack by the amine[2]. Solution: Do not rely on standard room-temperature stirring in protic solvents. You must overcome the high activation energy barrier. We recommend running the reaction under neat conditions (solvent-free) at elevated temperatures (90–100 °C) or utilizing a Lewis acid catalyst (e.g., Yb(OTf)3​ or heteropolyacids[3]) to strongly activate the α,β-unsaturated carbonyl.

Q2: The aza-Michael adduct forms successfully, but cyclization into the 7-membered diazepanone ring is stalling. How can I force lactamization? Root Cause: Intramolecular amidation (lactamization) requires the terminal primary amine to attack the ester carbonyl. Forming a 7-membered ring is entropically unfavorable compared to 5- or 6-membered rings. Under standard thermal heating, competing intermolecular reactions or thermal degradation often outpace the desired cyclization. Solution: Transition to microwave irradiation . Microwave-assisted synthesis has been proven to accelerate the cyclization of 1,4-diazepin-5-ones, reducing reaction times from days to minutes while suppressing thermal degradation[4]. Additionally, adding a stoichiometric amount of a strong base (e.g., NaOMe) helps drive the elimination of the methanol leaving group.

Q3: I am observing a complex mixture with significant bis-alkylation (tertiary amines) and polymeric impurities. How do I improve chemoselectivity? Root Cause: Ethylenediamine is a bidentate nucleophile. Once the mono-alkylated intermediate forms, the newly formed secondary amine remains nucleophilic and can undergo a second Michael addition with another equivalent of the acrylate. Solution: Operate under pseudo-first-order conditions by using a large excess of ethylenediamine (3 to 5 equivalents) and adding the methyl 3,3-dimethylacrylate dropwise using a syringe pump. The excess diamine acts as both reactant and solvent, and can be easily removed post-reaction via vacuum distillation.

Part 2: Mechanistic & Troubleshooting Visualizations

ReactionPathway EDA Ethylenediamine (Nucleophile) MA Aza-Michael Adduct (Uncyclized) EDA->MA Aza-Michael Addition DMA Methyl 3,3-dimethylacrylate (Electrophile) DMA->MA Sterically Hindered Prod 7,7-Dimethyl-1,4-diazepan-5-one (Target Lactam) MA->Prod Lactamization (- MeOH)

Reaction pathway for 7,7-Dimethyl-1,4-diazepan-5-one synthesis.

Troubleshooting Start Low Yield of Target? Check1 Is the Aza-Michael Adduct forming? Start->Check1 Sol1 Use Lewis Acid or Neat Conditions (100°C) Check1->Sol1 No Check2 Is Lactamization stalling? Check1->Check2 Yes Sol2 Apply Microwave Irradiation (150°C) + NaOMe Check2->Sol2 Yes Check3 Are Bis-alkylated Impurities forming? Check2->Check3 No Sol3 Use Excess Diamine & Slow Addition Check3->Sol3 Yes

Troubleshooting logic tree for optimizing diazepanone yield.

Part 3: Quantitative Data Summary

Implementing the mechanistic solutions discussed above yields a dramatic improvement in conversion rates. Below is a comparative summary of standard versus optimized conditions.

Reaction StepStandard ConditionsOptimized ConditionsObserved Yield (%)
Aza-Michael Addition 1.0 eq EDA, MeOH solvent, 25 °C, 24h5.0 eq EDA, Neat, 90 °C, 6h< 20% → 85%
Lactamization Thermal reflux (MeOH), 48hMicrowave (150 °C), NaOMe, 15 min< 30% → 78%
Overall Process One-pot thermal, no catalystTwo-step, Lewis acid + Microwave< 10% → ~66%

Part 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to Step 2 until the Validation Checkpoint for Step 1 is met.

Step 1: Aza-Michael Addition
  • Preparation: Charge an oven-dried round-bottom flask with anhydrous ethylenediamine (5.0 equiv) and a catalytic amount of Yb(OTf)3​ (5 mol%).

  • Heating: Heat the neat mixture to 90 °C under an inert nitrogen atmosphere.

  • Addition: Add methyl 3,3-dimethylacrylate (1.0 equiv) dropwise over 2 hours using a syringe pump. Critical: Slow addition prevents the formation of bis-alkylated tertiary amines.

  • Reaction: Stir for an additional 4 hours at 90 °C.

  • Validation Checkpoint: Pull an aliquot for LC-MS. You must observe the intermediate mass ( [M+H]+=175.2 m/z). Unreacted acrylate should be <5% .

  • Workup: Remove the excess ethylenediamine under reduced pressure (vacuum distillation) to yield the crude aza-Michael adduct.

Step 2: Microwave-Assisted Lactamization
  • Preparation: Dissolve the crude adduct from Step 1 in anhydrous methanol to achieve a 0.5 M concentration in a heavy-walled microwave-safe vial.

  • Base Addition: Add sodium methoxide (NaOMe, 1.2 equiv) to facilitate the expulsion of the methoxy group.

  • Irradiation: Seal the vial with a crimp cap and subject it to microwave irradiation at 150 °C for 15 minutes[4].

  • Validation Checkpoint: Analyze via LC-MS. The intermediate mass ( 175.2 m/z) must disappear, replaced entirely by the target lactam mass ( [M+H]+=143.2 m/z).

  • Isolation: Cool the reaction to room temperature, quench with 1M HCl to neutral pH, and extract three times with ethyl acetate. Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under vacuum, and purify via silica gel chromatography (DCM:MeOH gradient) to isolate a white solid.

References

  • Source: researchgate.
  • 1,2,3,4-tetrahydrobenzo(e)(1,4)
  • Source: mdpi.
  • Source: nih.

Sources

Optimization

Troubleshooting impurities in 7,7-Dimethyl-1,4-diazepan-5-one reactions

Welcome to the technical support center for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, ensuring the integrity and purity of your final product.

Introduction to the Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one

The synthesis of 7,7-Dimethyl-1,4-diazepan-5-one typically proceeds through a two-step sequence: a Michael addition of 1,2-diamino-2-methylpropane to an acrylate ester (e.g., ethyl acrylate), followed by an intramolecular cyclization to form the desired seven-membered lactam ring. While seemingly straightforward, this process can be prone to the formation of several impurities that can complicate purification and compromise the yield and purity of the final product. This guide will walk you through the identification and mitigation of these common issues.

cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Potential Side Reactions 1,2-diamino-2-methylpropane 1,2-diamino-2-methylpropane Intermediate Linear Michael Adduct 1,2-diamino-2-methylpropane->Intermediate + Double_Addition Double Michael Addition Product 1,2-diamino-2-methylpropane->Double_Addition + 2x Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Intermediate Oligomers Oligomers/Polymers Ethyl Acrylate->Oligomers Polymerization Product 7,7-Dimethyl-1,4-diazepan-5-one Intermediate->Product Heat/Base

Caption: General reaction scheme for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific problems you may encounter during the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one.

FAQ 1: My reaction is slow or incomplete, and I have a significant amount of unreacted starting materials. What should I do?

Answer:

Incomplete reactions are a common issue and can often be resolved by optimizing the reaction conditions.

Causality:

  • Insufficient Temperature: The Michael addition and particularly the subsequent intramolecular cyclization often require thermal energy to proceed at a reasonable rate.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. A solvent that does not adequately solubilize the reactants or is not suitable for the reaction temperature can hinder the reaction.

  • Lack of Catalyst: While the Michael addition of amines can sometimes proceed without a catalyst, the rate can be slow. The cyclization step can also be facilitated by a base or acid catalyst.

Troubleshooting Guide:

  • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable technique like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For the intramolecular cyclization, refluxing in a high-boiling solvent like toluene or xylene is often effective.

  • Solvent Selection: Ensure your solvent is appropriate for the reaction. Protic solvents like ethanol can facilitate the Michael addition, while aprotic solvents with a high boiling point are often preferred for the cyclization step to drive off the alcohol byproduct (e.g., ethanol from ethyl acrylate).

  • Catalysis:

    • Base Catalysis: For the cyclization step, the addition of a non-nucleophilic base can facilitate the deprotonation of the amide nitrogen, promoting the intramolecular attack on the ester.

    • Acid Catalysis: In some cases, an acid catalyst can activate the ester carbonyl, making it more susceptible to nucleophilic attack. However, care must be taken to avoid unwanted side reactions.

ParameterRecommendationRationale
Temperature 50-120 °CTo overcome the activation energy of both the Michael addition and cyclization steps.
Solvent Ethanol, Toluene, XyleneEthanol can facilitate the initial Michael addition, while higher boiling point solvents are good for the cyclization.
Catalyst Weak base (e.g., K₂CO₃) or noneA weak base can promote cyclization without causing significant side reactions.
FAQ 2: I am observing a significant amount of a higher molecular weight impurity. What is it and how can I prevent its formation?

Answer:

This is likely a double Michael addition product or oligomers .

Causality:

  • Double Michael Addition: 1,2-diamino-2-methylpropane has two nucleophilic primary amine groups. If the stoichiometry is not carefully controlled, one molecule of the diamine can react with two molecules of ethyl acrylate.

  • Oligomerization/Polymerization: Acrylate esters are susceptible to polymerization, especially at elevated temperatures or in the presence of radical initiators. Oligomers can also form through repeated Michael additions between the diamine and acrylate.[1]

Troubleshooting Guide:

  • Control Stoichiometry: Use a slight excess of the diamine relative to the acrylate ester to favor the formation of the mono-adduct. A molar ratio of 1.1:1 to 1.2:1 (diamine:acrylate) is a good starting point.

  • Slow Addition: Add the acrylate ester slowly to a solution of the diamine. This maintains a high concentration of the diamine relative to the acrylate, minimizing the chance of double addition.

  • Temperature Control: While heat is needed for cyclization, excessive temperatures during the Michael addition can promote polymerization. It's often beneficial to perform the Michael addition at a lower temperature (e.g., room temperature to 50 °C) and then increase the temperature for the cyclization.

  • Inhibitor: To prevent radical polymerization of the acrylate, a small amount of a radical inhibitor like hydroquinone can be added to the reaction mixture.

cluster_0 Troubleshooting Workflow Start Reaction Mixture (Diamine + Acrylate) Undesired Double Michael Adduct / Oligomers Start->Undesired Leads to Stoichiometry Adjust Diamine:Acrylate Ratio (e.g., >1:1) Start->Stoichiometry Desired Mono-Michael Adduct Addition Slowly Add Acrylate Stoichiometry->Addition Temperature Control Temperature Addition->Temperature Inhibitor Add Radical Inhibitor Temperature->Inhibitor Inhibitor->Desired Favors

Caption: Troubleshooting workflow to minimize high molecular weight impurities.

FAQ 3: My main impurity is the linear Michael addition adduct, and I'm struggling with the cyclization step. How can I drive the reaction to completion?

Answer:

Incomplete cyclization is a common hurdle in the synthesis of medium-sized rings like diazepanones.

Causality:

  • Thermodynamic and Kinetic Barriers: The formation of a seven-membered ring can be entropically and enthalpically less favorable than smaller rings.

  • Reversibility: The intramolecular aminolysis of the ester can be a reversible process.

  • Steric Hindrance: The gem-dimethyl group on the diamine backbone can introduce some steric strain that may hinder the cyclization.

Troubleshooting Guide:

  • High Dilution: Performing the cyclization step under high dilution conditions can favor intramolecular reactions over intermolecular side reactions (like oligomerization).

  • Azeotropic Removal of Byproduct: If using an alcohol-based solvent for the Michael addition, switching to a non-polar, high-boiling solvent like toluene or xylene for the cyclization allows for the azeotropic removal of the alcohol byproduct (e.g., ethanol) using a Dean-Stark apparatus. This drives the equilibrium towards the cyclized product.

  • Choice of Base: A non-nucleophilic base can deprotonate the amide nitrogen, increasing its nucleophilicity and promoting the intramolecular attack on the ester. Be cautious with strong bases which might promote side reactions.

  • Alternative Acrylates: If using ethyl acrylate proves challenging, consider using methyl acrylate, as methanol is easier to remove azeotropically with toluene.

FAQ 4: How can I effectively purify my final product from the various impurities?

Answer:

A multi-step purification strategy is often necessary.

Purification Protocol:

  • Aqueous Wash: After the reaction, a series of aqueous washes can help remove unreacted water-soluble starting materials and salts. An acidic wash (e.g., dilute HCl) can remove unreacted diamine, followed by a basic wash (e.g., saturated NaHCO₃) to neutralize the acid and remove any acidic byproducts.

  • Recrystallization: If the crude product is a solid, recrystallization is a powerful technique for purification.[2] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water) to find conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution or are insoluble.

  • Column Chromatography: For oily products or complex mixtures of impurities, silica gel column chromatography is the most effective method.[2] A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is typically effective. Monitor the fractions by TLC to isolate the pure product.

TechniqueImpurities RemovedKey Considerations
Aqueous Wash Unreacted diamine, saltsCan cause hydrolysis of the lactam if conditions are too harsh (strong acid/base, prolonged exposure).[3]
Recrystallization Most impurities if a suitable solvent is foundProduct must be a solid. Finding the right solvent system is crucial.
Column Chromatography Closely related impurities, oligomersCan be time-consuming and requires larger volumes of solvent.

Analytical Characterization of Impurities

Accurate identification of impurities is key to effective troubleshooting. The following table summarizes the expected analytical signatures for common impurities.

ImpurityExpected ¹H NMR SignalsExpected Mass Spec (m/z)
Unreacted 1,2-diamino-2-methylpropane Singlet for gem-dimethyl, signals for CH₂ and NH₂ protons[M+H]⁺ = 89.15
Unreacted Ethyl Acrylate Quartet and triplet for ethyl group, vinylic protons[M+H]⁺ = 101.12
Linear Michael Adduct Signals for both starting material fragments, including the ethyl ester[M+H]⁺ = 189.27
Double Michael Addition Product Signals for one diamine and two acrylate fragments[M+H]⁺ = 289.39
7,7-Dimethyl-1,4-diazepan-5-one (Product) Characteristic signals for the diazepanone ring protons, singlet for gem-dimethyl[M+H]⁺ = 143.21[4]

Note: The exact chemical shifts in ¹H NMR will depend on the solvent used. Mass spectrometry data is for the protonated molecule [M+H]⁺.

References

  • BenchChem. (2025).
  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemical Engineering.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
  • Guidechem. (n.d.). 7,7-dimethyl-1,4-diazepan-5-one 933690-07-4 wiki.
  • BenchChem. (n.d.).
  • Wlodarczyk, N., et al. (2007). Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. Tetrahedron Letters.
  • Velusamy, M., et al. (2015).
  • Boumoud, B., et al. (2014).
  • de la Torre, A., et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][2][4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry.

  • Akila, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.
  • NextSDS. (n.d.).
  • Wang, X., et al. (2020). Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Organic & Biomolecular Chemistry.
  • Takaichi, Y., et al. (2016). Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds. RSC Advances.
  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Acid Hydrolysis of Diazepam. Kinetic Study of the Reactions of 2-(N-methylamino)-5-chlorobenzophenone, With HCl in MeOH-H2O. Journal of Pharmaceutical Sciences.

Sources

Troubleshooting

Optimizing reaction temperature for 7,7-Dimethyl-1,4-diazepan-5-one formation

Target Molecule: 7,7-Dimethyl-1,4-diazepan-5-one Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 7,7-Dimethyl-1,4-diazepan-5-one Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of substituted diazepanones. The formation of 7,7-dimethyl-1,4-diazepan-5-one is notoriously sensitive to thermal conditions. This guide provides a deep dive into the causality of these thermal dependencies, a self-validating standard operating procedure (SOP), and a troubleshooting FAQ to ensure your cyclization workflows succeed.

The Mechanistic Role of Temperature in Diazepanone Formation

The synthesis of 1,4-diazepan-5-ones fundamentally relies on a two-stage[1]. For the 7,7-dimethyl derivative, temperature acts as the primary thermodynamic switch between successful ring closure and catastrophic polymerization.

  • Phase 1: Intermolecular Aza-Michael Addition: The reaction begins with ethylenediamine attacking the β -carbon of a precursor like methyl 3,3-dimethylacrylate. The gem-dimethyl group introduces severe steric hindrance, shielding the electrophilic carbon. Room temperature is insufficient to overcome this barrier; elevated temperatures (60–70 °C) are required to drive the conjugate addition.

  • Phase 2: Intramolecular Lactamization: Closing a 7-membered ring is thermodynamically and kinetically challenging due to transannular strain and a highly negative entropy of activation ( ΔS‡ ). If the temperature is too low during this phase, the linear adduct will preferentially undergo intermolecular collisions, leading to polyamide waste.[2], favoring intramolecular cyclization over degradation.

Quantitative Temperature Optimization Data

The following table summarizes the thermal landscape of the reaction, allowing for easy comparison of how temperature dictates the chemoselectivity of the [3].

Reaction PhaseTemp RangeSolventPrimary OutcomeKey Impurities
Aza-Michael 20–40 °CMethanolIncomplete conversion (<20%)Unreacted starting materials
Aza-Michael 60–70 °CMethanolHigh yield of linear adduct (>90%)Trace bis-addition products
Lactamization 80–100 °CMethanolStalled reaction / PolymerizationIntermolecular polyamides
Lactamization 110–120 °CTolueneModerate cyclization (50-60%)Uncyclized linear adduct
Lactamization 140–150 °CToluene (MW)Rapid, high-yield cyclization (>85%)Trace oligomers

Experimental Workflow Visualization

G SM Ethylenediamine + Methyl 3,3-Dimethylacrylate Step1 Aza-Michael Addition (60-70°C, MeOH) SM->Step1 Adduct Linear Aza-Michael Adduct Step1->Adduct LowTemp Standard Heating (<100°C) or High Conc. Adduct->LowTemp HighTemp Thermal Reflux (110°C, Toluene) Adduct->HighTemp MW Microwave Irradiation (150°C, 20 min) Adduct->MW Polymer Intermolecular Polyamides (Waste) LowTemp->Polymer Intermolecular Amidation Product 7,7-Dimethyl-1,4- diazepan-5-one HighTemp->Product Intramolecular Cyclization MW->Product Kinetic Control

Reaction pathway for 7,7-dimethyl-1,4-diazepan-5-one highlighting temperature-dependent outcomes.

Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, this protocol is designed as a self-validating system. Analytical checkpoints are embedded to confirm causality before proceeding to the next step.

Step 1: Aza-Michael Addition (Kinetic Control)

  • In a dry, round-bottom flask, dissolve 1.0 equivalent of methyl 3,3-dimethylacrylate in anhydrous methanol to achieve a 0.5 M concentration.

  • Cool the solution to 0 °C. Slowly add 1.2 equivalents of anhydrous ethylenediamine dropwise. (Causality: Dropwise addition at 0 °C prevents exothermic bis-alkylation).

  • Attach a reflux condenser and heat the reaction to 65 °C for 4 hours .

  • Validation Checkpoint: Pull an aliquot for LC-MS. Confirm the disappearance of the acrylate ( m/z 115 [M+H]+ ) and the dominant presence of the linear adduct ( m/z 175 [M+H]+ ). Do not proceed until conversion is >90%.

Step 2: Solvent Swap (Thermodynamic Preparation)

  • Concentrate the reaction mixture under reduced pressure to completely remove methanol and excess ethylenediamine.

  • Redissolve the crude linear adduct in anhydrous toluene to a strict high-dilution concentration of 0.05 M . (Causality: High dilution drastically reduces the statistical probability of intermolecular collisions, favoring intramolecular ring closure).

Step 3: Microwave-Assisted Lactamization

  • Transfer the toluene solution to a sealed microwave reactor vial.

  • Subject the mixture to microwave irradiation at 150 °C for 20 minutes . (Causality: Microwave dielectric heating rapidly transfers energy to the polar intermediates, overcoming the entropic penalty of the 7-membered ring while minimizing the time available for thermal degradation).

  • Validation Checkpoint: Analyze via LC-MS. The linear adduct ( m/z 175) should be replaced by the cyclized 7,7-dimethyl-1,4-diazepan-5-one ( m/z 143 [M+H]+ ).

  • Cool to room temperature, concentrate, and purify via silica gel flash chromatography (DCM/MeOH gradient).

Troubleshooting FAQs

Q: Why is my reaction stalling at the linear Aza-Michael adduct? A: The transition from the linear adduct to the 7-membered diazepanone ring is thermodynamically demanding. Seven-membered rings suffer from transannular strain. If you are using standard reflux conditions in a low-boiling solvent (e.g., Methanol at 65 °C), the thermal energy is simply insufficient to drive lactamization. Solution: Perform a solvent swap to a higher-boiling solvent like toluene (110 °C) or utilize microwave irradiation at 140–150 °C to force the cyclization.

Q: I am observing a high-mass, insoluble precipitate instead of my product. What went wrong? A: You are observing intermolecular polymerization (polyamide formation). This occurs when the concentration of the linear adduct is too high, making intermolecular collisions more frequent than intramolecular ring closure. Solution: Ensure the lactamization step is performed under strict high-dilution conditions ( 0.05 M) and that the heating ramp is rapid.

Q: Can I perform the Aza-Michael addition and lactamization in a single pot without a solvent swap? A: While one-pot intramolecular aza-Michael/lactamization sequences are reported for certain unhindered scaffolds, the gem-dimethyl group in your substrate requires specific optimization. Methanol is excellent for the Aza-Michael step, but its low boiling point limits the lactamization rate. If a one-pot method is strictly required, consider using a higher-boiling polar protic solvent (like n-butanol) in a sealed pressure vessel.

Q: Is the retro-Michael reaction a concern at elevated temperatures? A: Yes. At temperatures exceeding 150 °C under prolonged conventional heating, the Aza-Michael adduct can undergo retro-Michael fragmentation, reverting to starting materials. This is exactly why microwave irradiation is highly recommended: it achieves the necessary activation energy for cyclization in a fraction of the time (minutes vs. days), outcompeting the degradation pathways.

References

  • Diastereodivergent synthesis of chiral tetrahydropyrrolodiazepinediones via a one-pot intramolecular aza-Michael/lactamization sequence. PMC, National Institutes of Health. URL:[Link]

  • Synthetic application of intramolecular aza-Michael reaction in the synthesis of 1,4-diazapane. Morressier (ACS Spring Meeting 2021). URL: [Link]

  • Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. ResearchGate. URL: [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 7,7-Dimethyl-1,4-diazepan-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter challenges related to the physicochemical properties of cyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in drug development and synthetic chemistry, I frequently encounter challenges related to the physicochemical properties of cyclic scaffolds. 7,7-Dimethyl-1,4-diazepan-5-one is a highly valuable building block, but its handling is often bottlenecked by poor solubility in standard organic solvents.

This guide is designed to move beyond basic troubleshooting. By understanding the thermodynamic and intermolecular forces dictating this molecule's behavior, you can implement field-proven, self-validating protocols to keep your workflows moving.

Part 1: Solvation Thermodynamics & Expected Data

The solubility of a compound is dictated by the competition between its solid-state crystal lattice energy and the solvation energy provided by the solvent. Diazepanone derivatives are notorious for their robust crystal lattices driven by extensive hydrogen bonding[1].

Table 1: Estimated Solubility Profile of 7,7-Dimethyl-1,4-diazepan-5-one

SolventPolarity IndexSolvation MechanismExpected Solubility
Hexanes / Heptane 0.1Non-polar; cannot disrupt H-bondsPractically Insoluble
Dichloromethane (DCM) 3.1Weak dipole interactionsSparingly Soluble
Ethyl Acetate (EtOAc) 4.4Moderate H-bond acceptorSparingly Soluble
Methanol (MeOH) 5.1Strong H-bond donor/acceptorSoluble
Dimethyl Sulfoxide (DMSO) 7.2Strong H-bond acceptor; disrupts latticeFreely Soluble
Part 2: Troubleshooting FAQs

Q1: Why does 7,7-Dimethyl-1,4-diazepan-5-one crash out of solution in moderately polar organic solvents like DCM or EtOAc? A1: The causality lies in its molecular architecture. The 1,4-diazepan-5-one ring contains a secondary amine (position 1) and a cyclic amide/lactam (position 4/5). The lactam motif features a highly polarized C=O bond (a strong hydrogen bond acceptor) and an N-H bond (a strong hydrogen bond donor)[2]. The secondary amine also acts as both a donor and acceptor. This dual capacity allows the molecules to form a highly ordered, robust intermolecular hydrogen-bonded network in the solid state[3]. Moderately polar solvents lack the dipole strength required to outcompete these solute-solute interactions, causing the compound to precipitate.

Q2: What is the recommended solvent system for preparing high-concentration stock solutions for biological assays or NMR? A2: You must use strong polar aprotic solvents, specifically Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP). The S=O dipole in DMSO and the highly polar lactam core of NMP act as aggressive hydrogen bond acceptors. They effectively solvate the N-H protons of the diazepanone, breaking the crystal lattice without chemically altering the molecule[4].

Q3: I need to use this building block in a synthetic step requiring non-polar or moderately polar solvents. How can I keep it in solution? A3: If your downstream chemistry permits, perform a transient N-protection on the secondary amine. By reacting the amine at position 1 with an acetyl group, you convert it into a tertiary amide. This eliminates a primary hydrogen bond donor and introduces steric bulk that prevents tight crystal packing. The resulting derivative, 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one, exhibits drastically improved solubility in standard organic solvents like DCM and THF[5].

Part 3: Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solutions via Co-Solvency

This protocol utilizes physical disruption and thermodynamic shifts to force dissolution in polar aprotic systems.

  • Weighing: Accurately weigh the required mass of 7,7-Dimethyl-1,4-diazepan-5-one into a borosilicate glass vial.

  • Solvent Addition: Add anhydrous DMSO or NMP to achieve the desired molarity (e.g., 100 mM).

  • Kinetic Disruption: Place the vial in an ultrasonic bath at room temperature for 10–15 minutes. Causality: Ultrasonication introduces localized cavitation, providing the kinetic energy required to physically fracture the crystal lattice.

  • Thermodynamic Shift: If the solution is not entirely clear, gently heat the vial in a water bath at 45 °C for 5 minutes. Causality: Heating increases the kinetic energy of the solvent molecules, shifting the thermodynamic equilibrium toward dissolution.

  • Validation: Allow the solution to cool to room temperature. A successful, stable stock will remain completely transparent with no localized cloudiness or precipitation.

Protocol 2: Transient N-Protection (Acetylation) to Enhance Organic Solubility

A self-validating chemical modification to permanently alter the solubility profile for organic synthesis.

  • Suspension: Suspend 1.0 equivalent of 7,7-Dimethyl-1,4-diazepan-5-one in anhydrous DCM (0.2 M relative to the substrate). The mixture will be cloudy due to poor solubility.

  • Deprotonation: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature.

  • Acylation: Cool the reaction to 0 °C using an ice bath. Dropwise, add 1.2 equivalents of Acetic Anhydride ( Ac2​O ).

  • Self-Validation Step: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours. Validation: As the 1-acetyl-7,7-dimethyl-1,4-diazepan-5-one derivative forms, the intermolecular H-bond network is destroyed. You will visually observe the cloudy suspension clear into a perfectly homogeneous solution.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract the organic layer with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Part 4: Decision Workflow

SolubilityWorkflow Start Low Solubility of 7,7-Dimethyl-1,4-diazepan-5-one Q1 Can the structure be chemically modified? Start->Q1 Deriv Transient N-Protection (e.g., Acetylation) Q1->Deriv Yes Q2 Is the downstream application tolerant of polar aprotics? Q1->Q2 No OrgSol High Solubility in DCM, EtOAc, THF Deriv->OrgSol CoSolv Use DMSO, DMF, or NMP as Co-solvents Q2->CoSolv Yes Phys Physical Disruption: Ultrasonication + Heating Q2->Phys No Stock Stable High-Concentration Stock Solution CoSolv->Stock MaxDiss Maximized Thermodynamic Solubility Phys->MaxDiss

Decision tree for overcoming low organic solubility of 7,7-Dimethyl-1,4-diazepan-5-one.

Sources

Troubleshooting

Technical Support Center: Scale-Up of 7,7-Dimethyl-1,4-diazepan-5-one Synthesis

Welcome to the Technical Support Center for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling u...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the production of this important heterocyclic compound. Drawing upon established principles of organic chemistry and process development, this resource provides in-depth troubleshooting advice and practical protocols to help you minimize side reactions and maximize the yield and purity of your target molecule.

Introduction to the Synthesis and Scale-Up Challenges

The synthesis of 7,7-Dimethyl-1,4-diazepan-5-one typically involves the intramolecular cyclization of a linear amino-amide precursor. While this reaction can be straightforward on a laboratory scale, scaling up production often introduces challenges that can lead to the formation of undesirable side products, thereby reducing the overall yield and purity. These challenges primarily arise from variations in heat and mass transfer, prolonged reaction times, and the potential for localized "hot spots" in larger reactors.[1] This guide will address the most common issues encountered during scale-up and provide systematic approaches to their resolution.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I am observing a significant amount of a higher molecular weight species in my crude product mixture. What is it and how can I prevent its formation?

A1: The formation of high molecular weight species is likely due to intermolecular reactions competing with the desired intramolecular cyclization, leading to dimers, trimers, and other oligomers. On a larger scale, the probability of two reactive molecules encountering each other increases, especially if the reaction is run at a high concentration.[2][3]

Root Cause Analysis:

  • High Concentration: At elevated concentrations, the proximity of precursor molecules favors intermolecular reactions over the intramolecular ring-closing reaction.

  • Slow Reagent Addition: If the activating agent for the cyclization is added too slowly at scale, it can create localized areas of high reactivity, promoting oligomerization.

  • Inadequate Mixing: Poor mixing in a large reactor can lead to pockets of high concentration, further encouraging intermolecular side reactions.

Recommended Solutions:

  • High Dilution Conditions: Running the reaction at a lower concentration is the most effective way to favor intramolecular cyclization.[4] While this may increase solvent usage, it often leads to a cleaner reaction profile and simplifies purification.

  • Controlled Addition of Precursor: Instead of adding the activating agent to the bulk precursor, consider a "pseudo-high dilution" approach where the precursor solution is added slowly to the reaction mixture containing the cyclization agent.

  • Optimize Mixing: Ensure your reactor is equipped with an appropriate agitator and that the mixing speed is sufficient to maintain a homogeneous reaction mixture.

Q2: My final product is contaminated with a significant amount of the uncyclized starting material. How can I drive the reaction to completion?

A2: Incomplete conversion is a common issue during scale-up, often resulting from non-optimized reaction conditions or deactivation of reagents.

Root Cause Analysis:

  • Insufficient Reaction Time or Temperature: The optimal reaction time and temperature on a small scale may not be sufficient for a larger batch due to different heating and mixing dynamics.[5]

  • Inadequate Stoichiometry of Base or Coupling Agent: The base or coupling agent used to facilitate the cyclization may be consumed by side reactions or be insufficient for the larger volume.

  • Deactivation of Reagents: Moisture or other impurities in the starting materials or solvents can quench the activating agents.

Recommended Solutions:

  • Reaction Monitoring: Implement in-process controls (IPCs) such as HPLC or UPLC-MS to monitor the disappearance of the starting material and the formation of the product.[6][7] This will allow you to determine the true endpoint of the reaction.

  • Optimize Reaction Parameters: Systematically evaluate the effect of temperature and reaction time on the conversion. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions for scale-up.

  • Reagent Stoichiometry: Ensure that the stoichiometry of the base or coupling agent is sufficient. It may be necessary to use a slight excess to compensate for any potential deactivation.

  • Anhydrous Conditions: Use dry solvents and ensure all starting materials are free of moisture, especially when using moisture-sensitive reagents.

Q3: I am observing the formation of a constitutional isomer of my target molecule. What could be the cause?

A3: The formation of an isomeric byproduct suggests an alternative cyclization pathway may be occurring. This can be influenced by the reaction conditions, particularly the nature of the base used and the temperature.

Root Cause Analysis:

  • Ambident Nucleophilicity: The precursor molecule may have more than one nucleophilic site that can participate in the cyclization.

  • Thermodynamic vs. Kinetic Control: At different temperatures, the reaction may favor the formation of either the kinetically or thermodynamically more stable product.[5] For instance, a smaller, kinetically favored ring might form at lower temperatures, while a larger, thermodynamically favored ring might predominate at higher temperatures.

Recommended Solutions:

  • Temperature Control: Carefully control the reaction temperature to favor the desired cyclization pathway.[4] Running the reaction at a lower temperature may increase the selectivity for the desired isomer.

  • Choice of Base: The choice of base can influence the regioselectivity of the cyclization. A bulkier, non-nucleophilic base may favor the desired pathway by sterically hindering the undesired cyclization.

  • Protecting Groups: If a competing nucleophile is present on the precursor, consider using a protecting group strategy to temporarily block that site during the cyclization step.

Experimental Protocols

Protocol 1: Optimized Scale-Up Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one

This protocol is a general guideline and should be optimized for your specific equipment and scale.

Materials:

  • N-(2-amino-2-methylpropyl)-3-aminopropanamide (precursor)

  • Anhydrous Toluene

  • Potassium tert-butoxide (t-BuOK)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Set up a clean, dry, and inerted reactor equipped with a mechanical stirrer, a condenser, a temperature probe, and an addition funnel.

  • Solvent and Base: Charge the reactor with anhydrous toluene (calculated for high dilution, e.g., 0.01-0.05 M final concentration) and potassium tert-butoxide (1.1 equivalents).

  • Heating: Heat the mixture to reflux with vigorous stirring under an inert atmosphere.

  • Precursor Addition: Dissolve the N-(2-amino-2-methylpropyl)-3-aminopropanamide precursor in a minimal amount of anhydrous toluene and add it to the addition funnel.

  • Slow Addition: Add the precursor solution dropwise to the refluxing toluene/base mixture over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by HPLC or LC-MS. Continue refluxing until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: HPLC-UV Method for Purity Analysis

This method can be used as a starting point for in-process control and final product analysis.

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm
Injection Vol. 10 µL

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Synthesis and Major Side Reaction Pathway

G cluster_main Main Reaction Pathway cluster_side Major Side Reaction A N-(2-amino-2-methylpropyl)- 3-aminopropanamide (Precursor) B Intramolecular Cyclization A->B Base, Heat, High Dilution D Intermolecular Reaction A->D High Concentration C 7,7-Dimethyl-1,4-diazepan-5-one (Desired Product) B->C E Dimer/Oligomer (Impurity) D->E

Caption: Desired intramolecular cyclization versus intermolecular side reaction.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of 7,7-Dimethyl-1,4-diazepan-5-one Q1 Analyze Crude Product: High MW Impurities Present? Start->Q1 A1_Yes Likely Oligomerization Q1->A1_Yes Yes Q2 Significant Starting Material Remaining? Q1->Q2 No S1 Increase Solvent Volume (High Dilution) A1_Yes->S1 S2 Slow Addition of Precursor A1_Yes->S2 End Optimized Process S1->End S2->End A2_Yes Incomplete Reaction Q2->A2_Yes Yes Q3 Isomeric Impurity Detected? Q2->Q3 No S3 Increase Reaction Time/ Temperature A2_Yes->S3 S4 Increase Base Stoichiometry A2_Yes->S4 S5 Ensure Anhydrous Conditions A2_Yes->S5 S3->End S4->End S5->End A3_Yes Alternative Cyclization Q3->A3_Yes Yes Q3->End No S6 Lower Reaction Temperature A3_Yes->S6 S7 Screen Different Bases A3_Yes->S7 S6->End S7->End

Caption: A decision tree for troubleshooting low yield in the scale-up synthesis.

References

  • Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. PMC. [Link]

  • Lactam - Wikipedia. [Link]

  • Synthesis of β-Lactams and cyclo-β-Dipeptides from β-Amino Acids: Experimental Observations and Theoretical Analysis | Request PDF. ResearchGate. [Link]

  • Synthesis of Lactam. BYJU'S. [Link]

  • Temperature regiocontrol of intramolecular cyclization of di-hydroxysecoacids. ResearchGate. [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • How should I purify a complex, polar, amide reaction mixture?. Biotage. [Link]

  • The Chemistry of Bridged Lactams and Related Heterocycles. PMC. [Link]

  • Using UHPLC-MS/MS for trace detection of β-lactam antibiotics. European Pharmaceutical Review. [Link]

  • Purification of amide compound.
  • Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products | Request PDF. ResearchGate. [Link]

  • Beyond Flory's principle: Cyclization and unequal reactivity in step-growth linear polymerization. PMC. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

  • 5H-1,4-Benzodiazepin-5-ones. Ring-Closure Reactions of Substituted 2-Aminobenzamides. ACS Publications. [Link]

  • Lactam synthesis. Organic Chemistry Portal. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. [Link]

  • CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. Food Safety and Inspection Service. [Link]

  • SOME SCALE-UP CONSIDERATIONS. CatSci Ltd. [Link]

  • Cyclization reactions in confined space. IRIS. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. [Link]

  • Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]

  • A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces. ResearchGate. [Link]

  • Discovery of N-Acyl-δ-valerolactams as Effective Twisted Amide Precursors for Cross-Coupling Reactions. ACS Publications. [Link]

  • The spontaneous formation of amides. The mechanism of lactam formation from 3-(2-aminophenyl)propionic acid. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. Taylor & Francis Online. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]

  • Cyclization in Linear Step-Growth Polymerizations. ACS Publications. [Link]

  • 24/7 Therapeutic Drug Monitoring of Beta-Lactam Antibiotics with CLAM-2000. PMC. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Rules of Thumb: Scale-up. The Chemical Engineer. [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. RSC Publishing. [Link]

  • One-Step Synthesis of β-Lactams with Retro-Amide Side Chain. De Gruyter. [Link]

  • Effects of temperature on atom transfer cyclization reactions of allylic .alpha.-iodo esters and amides. The Journal of Organic Chemistry. [Link]

  • Preparation of Lactams from Cyclic Anhydrides via N‐Carboxyanhydride Intermediates. Wiley Online Library. [Link]

  • Asymmetric Synthesis of Seven‐Membered Lactams: Recent Advances and Future Perspectives. ResearchGate. [Link]

  • Base‐Mediated Four‐Component Intramolecular Cyclization Reaction: One‐Pot Access to Imidazole‐4‐(2H)‐Ones. ResearchGate. [Link]

  • Asymmetric Synthesis of Seven‐Membered Lactams: Recent Advances and Future Perspectives. ResearchGate. [Link]

Sources

Optimization

Preventing 7,7-Dimethyl-1,4-diazepan-5-one degradation under acidic conditions

Welcome to the technical support guide for 7,7-Dimethyl-1,4-diazepan-5-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 7,7-Dimethyl-1,4-diazepan-5-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly its susceptibility to degradation under acidic conditions. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to ensure the integrity of their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: My 7,7-Dimethyl-1,4-diazepan-5-one sample is showing unexpected degradation in an acidic formulation. What is the likely cause?

The most probable cause of degradation for 7,7-Dimethyl-1,4-diazepan-5-one in an acidic environment is acid-catalyzed hydrolysis of the internal amide (lactam) bond.[1][2][3] Amides, while generally more stable than esters, are susceptible to hydrolysis, a reaction that is significantly accelerated in the presence of H+ ions.[1][4]

The degradation mechanism involves two key steps:

  • Protonation: The acidic environment provides protons (H+) that protonate the carbonyl oxygen of the amide group. This protonation makes the carbonyl carbon significantly more electrophilic (i.e., more positively charged and attractive to nucleophiles).[2]

  • Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which subsequently collapses, breaking the C-N bond within the seven-membered ring and resulting in a ring-opened structure.[2][5]

This process effectively cleaves the cyclic structure, leading to a linear amino acid derivative, which will have fundamentally different chemical and physical properties than the parent compound.

Diagram 1: Proposed Acid-Catalyzed Hydrolysis of 7,7-Dimethyl-1,4-diazepan-5-one

Caption: Proposed mechanism for the acid-catalyzed degradation of the target compound.

Q2: How can I minimize or prevent this degradation during experimental workflows?

Preventing hydrolysis is crucial and can be achieved by carefully controlling the experimental conditions. The rate of hydrolysis is dependent on pH, temperature, and the concentration of water.[1][4]

Here are the primary strategies:

  • pH Control: This is the most critical factor. Avoid strongly acidic conditions (pH < 4). Whenever possible, maintain the pH of your aqueous solutions in the range of 5 to 8, where the compound exhibits greater stability.[6] The use of appropriate buffer systems is highly recommended.

  • Temperature Management: Hydrolysis reactions are accelerated by higher temperatures.[7] If your experimental protocol allows, conduct procedures at reduced temperatures (e.g., on ice or at 4°C). For long-term storage, freezing solutions is preferable to refrigeration.

  • Solvent Choice: If the compound is not required to be in a fully aqueous environment, consider using co-solvents. Preparing stock solutions in anhydrous, water-miscible organic solvents like DMSO or DMF and storing them at -20°C or -80°C can dramatically extend shelf life.[7] Aqueous working solutions should be prepared fresh from these stocks immediately before use.[1][7]

  • Minimize Water Exposure: For solid compounds, ensure storage in a desiccated environment to prevent moisture absorption. For sensitive reactions, using anhydrous solvents may be necessary.

Q3: What analytical techniques are suitable for detecting and quantifying the degradation of 7,7-Dimethyl-1,4-diazepan-5-one?

To effectively monitor the stability of your compound, a stability-indicating analytical method is required. This is a method capable of separating the intact parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with a UV detector is the most common and effective method. The parent compound and its more polar, ring-opened degradation product will likely have different retention times, allowing for their separation and quantification.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is highly advantageous. MS can confirm the identity of the degradation product by its mass-to-charge ratio (m/z), providing definitive evidence of hydrolysis.[8][9] This technique is invaluable for mechanistic studies and troubleshooting.

Troubleshooting and Protocols

This section provides actionable protocols for researchers encountering stability issues.

Issue: Inconsistent results or loss of compound activity over time in aqueous buffer.

Hypothesis: The compound is degrading due to inappropriate pH or storage conditions.

Diagram 2: Troubleshooting Workflow for Compound Instability

Troubleshooting_Workflow start Suspected Degradation check_pH Measure pH of Solution start->check_pH is_pH_ok Is pH between 5.0 and 8.0? check_pH->is_pH_ok adjust_buffer Select & Prepare Appropriate Buffer (See Table 1) is_pH_ok->adjust_buffer No check_storage Review Storage Conditions (Temperature & Duration) is_pH_ok->check_storage Yes adjust_buffer->check_storage is_storage_ok Stored at ≤ 4°C? Prepared Fresh? check_storage->is_storage_ok adjust_storage Store stock in DMSO at -20°C. Prepare aqueous solutions fresh. is_storage_ok->adjust_storage No run_stability Perform Stability Analysis (See Protocol 2: HPLC-MS) is_storage_ok->run_stability Yes adjust_storage->run_stability degradation_present Degradation Product Detected? run_stability->degradation_present optimize Further Optimization Needed (e.g., lower temperature, co-solvents) degradation_present->optimize Yes end_ok Conditions Stable Proceed with Experiment degradation_present->end_ok No optimize->adjust_buffer

Caption: A step-by-step guide for diagnosing and resolving compound instability.

Protocol 1: Buffer Selection for Enhanced Stability

The choice of buffer is critical for maintaining an optimal pH. Avoid using highly acidic buffers like Glycine-HCl or Citrate buffers below pH 4.

Table 1: Recommended Buffers for Aqueous Solutions

pH RangeRecommended BufferpKa (at 25°C)Considerations
5.0 - 6.5MES (2-(N-morpholino)ethanesulfonic acid)6.15Good's buffer, minimal metal ion binding.
6.5 - 7.5PBS (Phosphate-Buffered Saline)7.20Widely used, physiologically relevant. Ensure purity.
7.0 - 8.0HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)7.55Common in cell culture, robust buffering capacity.

Procedure:

  • Choose a buffer system whose pKa is within +/- 1 pH unit of your desired working pH.

  • Prepare the buffer using high-purity water (e.g., Milli-Q or 18 MΩ·cm).

  • Accurately adjust the pH using a calibrated pH meter.

  • Filter the buffer through a 0.22 µm filter to ensure sterility and remove particulates.

  • When preparing your final working solution, dissolve the 7,7-Dimethyl-1,4-diazepan-5-one (ideally from a non-aqueous stock) into the prepared buffer immediately before use.

Protocol 2: Rapid Stability Assessment by HPLC-MS

This protocol provides a framework for quantitatively assessing the stability of your compound under specific conditions.

Objective: To determine the percentage of intact 7,7-Dimethyl-1,4-diazepan-5-one remaining after incubation under test conditions.

Methodology:

  • Prepare Solutions:

    • Prepare a 1 mg/mL stock solution of the compound in anhydrous DMSO. This is your Stock Standard .

    • Prepare your aqueous test buffer (e.g., pH 3.5 Citrate Buffer).

    • Prepare a neutral control buffer (e.g., pH 7.4 PBS).

  • Incubation Setup:

    • Time Zero (T=0) Sample: Dilute the Stock Standard into a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL. Immediately analyze by HPLC-MS. This represents 100% intact compound.

    • Test Sample: Dilute the Stock Standard into your acidic test buffer to a final concentration of 10 µg/mL.

    • Control Sample: Dilute the Stock Standard into your neutral control buffer to a final concentration of 10 µg/mL.

  • Incubation: Incubate the Test and Control samples at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • At each time point, take an aliquot from the Test and Control samples and quench any further reaction by diluting it 1:1 with acetonitrile.

    • Analyze all samples by HPLC-MS.

    • Monitor the peak area of the parent compound (intact) and look for the appearance of a new peak corresponding to the hydrolyzed product.

  • Data Interpretation:

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • A stable condition will show >95% of the compound remaining after 24 hours. Significant degradation warrants a change in experimental conditions as outlined in the troubleshooting workflow.

References

  • Liang, P., Sanchez, R. I., & Martin, M. T. (1996). Electrochemiluminescence-Based Detection of β-Lactam Antibiotics and β-Lactamases. Analytical Chemistry. Available at: [Link]

  • Hoofnagle, A. N., et al. (2021). Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance. Clinical Chemistry. Available at: [Link]

  • Salter, R. S., & Gledhill, J. A. (1998). A Screening Method for P-Lactams in Tissues Hydrolyzed with Penicillinase I and Lactamase II. Journal of AOAC International. Available at: [Link]

  • Quora User Contribution. (2017). How to prevent hydrolysis in a drug. Quora. Available at: [Link]

  • Both, A., et al. (2020). MALDI-TOF MS detection of β-lactam hydrolysis by antimicrobial-resistant bacteria. Future Microbiology. Available at: [Link]

  • Kumar, S., et al. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Available at: [Link]

  • Ali, J. (n.d.). A chemical rationale of drug stability and degradation- An insightful approach. Pharmapproach. Available at: [Link]

  • Bekdemir, Y., Erturk, A. G., & Kutuk, H. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N '-diarylsulfamides using various criteria. Journal of Physical Organic Chemistry. Available at: [Link]

  • Gözütok, F., & Gürler, N. (2018). Overview of β-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance. Journal of Scientific and Medical Research. Available at: [Link]

  • Kurakin, S., et al. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. ACS Catalysis. Available at: [Link]

  • Ashenhurst, J. (2019). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (2018). Hydrolysis of Amides. Science of Synthesis: Biocatalysis in Organic Synthesis. Available at: [Link]

  • Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Pharmastuff. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmastuff. Available at: [Link]

  • Loftsson, T., & Jonsdottir, S. (2017). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. ResearchGate. Available at: [Link]

  • Nudelman, N. S., & de Waisbaum, R. G. (1995). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Östman, M., et al. (2014). Acidic transformation of nordiazepam can affect recovery estimate during trace analysis of diazepam and nordiazepam in environmental water samples by liquid chromatography–tandem mass spectrometry. Environmental Monitoring and Assessment. Available at: [Link]

Sources

Troubleshooting

Resolving HPLC peak tailing for 7,7-Dimethyl-1,4-diazepan-5-one samples

Technical Support Center: Troubleshooting HPLC Peak Tailing for 7,7-Dimethyl-1,4-diazepan-5-one Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting HPLC Peak Tailing for 7,7-Dimethyl-1,4-diazepan-5-one

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing High-Performance Liquid Chromatography (HPLC) methods for 7,7-Dimethyl-1,4-diazepan-5-one. Because of its unique structural properties, this diazepanone derivative frequently presents chromatographic challenges, most notably severe peak tailing. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to restore peak symmetry and ensure reliable quantification.

Section 1: Mechanistic FAQ (The "Why")

Q1: Why does 7,7-Dimethyl-1,4-diazepan-5-one exhibit severe peak tailing in standard reversed-phase HPLC? A1: The root cause lies in the chemical structure of the analyte. 7,7-Dimethyl-1,4-diazepan-5-one is a basic heterocyclic compound containing a secondary amine. In reversed-phase HPLC, ideal retention is driven by hydrophobic interactions[1]. However, basic amines introduce a secondary retention mechanism by interacting strongly with residual, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases[2]. When these silanols are ionized (Si-O⁻), they act as strong cation-exchange sites for the protonated amine, causing a fraction of the analyte molecules to lag and elongating the trailing edge of the peak[1].

Q2: How does the mobile phase pH influence this specific silanol interaction? A2: Mobile phase pH dictates the ionization state of both the diazepanone and the silica surface. At a mid-range pH (e.g., pH 5–7), residual silanols are deprotonated and negatively charged, while the secondary amine is protonated and positively charged, maximizing ionic attraction[2]. Lowering the mobile phase pH below 3.0 suppresses the ionization of the acidic silanols, converting them to a neutral state (Si-OH)[3]. This effectively eliminates the ion-exchange sites, mitigating secondary interactions and restoring peak symmetry[1].

Q3: What role do end-capped or base-deactivated silica (BDS) columns play? A3: End-capping is a manufacturing process where residual silanols are reacted with a short-chain silane (like trimethylchlorosilane) to sterically block them[3]. However, due to steric hindrance, standard end-capping only neutralizes about 50% of available silanols[1]. For highly basic compounds like 1,4-diazepanes, this is often insufficient. Base-deactivated silica (BDS) columns or polar-embedded columns provide an additional layer of shielding, preventing the basic analyte from reaching the active silica surface[2].

Section 2: Diagnostic Workflow (The "How")

The following logic tree illustrates the systematic troubleshooting path for resolving peak tailing (defined as an Asymmetry Factor > 1.2)[1].

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.2) CheckpH Is Mobile Phase pH < 3.0? Start->CheckpH AdjustpH Lower pH to 2.5-3.0 (e.g., 0.1% Formic Acid) CheckpH->AdjustpH No CheckCol Is Column End-Capped or Base-Deactivated? CheckpH->CheckCol Yes AdjustpH->CheckCol ChangeCol Switch to BDS or Polar-Embedded Column CheckCol->ChangeCol No CheckAdd Are Silanol Interactions Still Present? CheckCol->CheckAdd Yes ChangeCol->CheckAdd AddTEA Add 10mM TEA or Increase Buffer (25mM) CheckAdd->AddTEA Yes Success Symmetrical Peak (As ~ 1.0) CheckAdd->Success No AddTEA->Success

Diagnostic workflow for resolving basic amine peak tailing in RP-HPLC.

Section 3: Step-by-Step Optimization Protocols

To ensure a self-validating analytical system, the following protocols systematically isolate variables. Do not change multiple parameters simultaneously.

Protocol 1: Mobile Phase pH and Buffer Optimization Objective: Neutralize silanol interactions while maintaining analyte retention and system stability.

  • Prepare Aqueous Mobile Phase A: Formulate a 25 mM ammonium formate buffer. (Using a sufficient buffer concentration helps mask residual silanol interactions[3]).

  • Adjust pH: Titrate the buffer with pure formic acid to exactly pH 2.8. Self-validation step: Always measure and adjust the pH of the aqueous portion before adding organic modifiers, as organic solvents shift the apparent pH.

  • System Equilibration: Flush the column with 10–20 column volumes of the new mobile phase to ensure complete protonation of the silica bed.

  • Inject Sample: Inject a 10 µg/mL standard of 7,7-Dimethyl-1,4-diazepan-5-one.

  • Calculate Asymmetry: Measure the Asymmetry Factor (As) at 10% peak height. If As > 1.2, proceed to Protocol 2[1].

Protocol 2: Amine Modifier Addition (If low pH is insufficient) Objective: Competitively block residual silanols using a sacrificial base.

  • Add Modifier: Add 10 mM Triethylamine (TEA) to the aqueous mobile phase[4].

  • Adjust pH: TEA is highly basic and will raise the pH. Titrate back to your target pH (e.g., pH 3.0) using phosphoric or formic acid.

  • Equilibrate and Analyze: Run the sample and compare the Tailing Factor. TEA acts as a competing amine, occupying the active silanol sites so the diazepanone elutes symmetrically[5]. Note: TEA is not recommended if the method will be transferred to LC-MS due to severe ion suppression.

Data Presentation: Expected Impact of Optimization Parameters

Optimization ParameterAction TakenExpected Impact on Peak Asymmetry (As)Mechanistic Rationale
Mobile Phase pH Lower aqueous pH to 2.5–3.0Significant DecreaseProtonates acidic silanols, eliminating ion-exchange sites[3].
Buffer Concentration Increase from 10 mM to 25 mMModerate DecreaseIncreases ionic strength, masking secondary interactions[3].
Mobile Phase Additive Add 10 mM Triethylamine (TEA)Significant DecreaseCompetitively blocks active silanol sites from the analyte[5].
Column Chemistry Switch to Base-Deactivated SilicaSignificant DecreasePhysically shields the analyte from underlying silica[3].
Sample Diluent Match to initial mobile phaseModerate DecreasePrevents solvent mismatch and premature analyte dispersion[6].

Section 4: Advanced Troubleshooting FAQ

Q4: I have optimized the pH and column chemistry, but tailing persists. What is the next logical step? A4: If chemical interactions are ruled out, investigate physical system parameters. Column overload (mass overload) is a frequent culprit for basic compounds, leading to a saturated stationary phase[6]. The linear dynamic range for basic amines on silica columns is often lower than for neutral compounds. Dilute your sample by 10-fold; if the peak shape improves, the column was overloaded[7]. Additionally, inspect for extra-column dead volume (e.g., mismatched tubing or poorly seated PEEK fittings), which causes exponential tailing, particularly for early-eluting peaks[2].

Q5: Can the sample diluent cause peak tailing for this compound? A5: Yes. If 7,7-Dimethyl-1,4-diazepan-5-one is dissolved in a solvent significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 5% Acetonitrile), the analyte will not focus at the head of the column. This "solvent mismatch" leads to premature migration, band broadening, and tailing[6]. Always dilute the sample in a solvent that matches the initial mobile phase composition whenever possible[6].

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 7,7-Dimethyl-1,4-diazepan-5-one

Welcome to the technical support guide for the crystallization of 7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4). This resource is designed for researchers and drug development professionals to navigate the common cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 7,7-Dimethyl-1,4-diazepan-5-one (CAS 933690-07-4). This resource is designed for researchers and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this valuable heterocyclic building block. This guide synthesizes fundamental crystallization principles with practical, field-proven troubleshooting strategies to enhance the yield, purity, and quality of your final product.

Section 1: Compound Properties & Crystallization Fundamentals

Understanding the physicochemical properties of 7,7-Dimethyl-1,4-diazepan-5-one is the first step toward developing a robust crystallization protocol. The molecule's structure, featuring two nitrogen atoms and a carbonyl group, dictates its solubility and intermolecular interactions.

Table 1: Physicochemical Properties of 7,7-Dimethyl-1,4-diazepan-5-one

Property Value Source
CAS Number 933690-07-4 [1][2]
Molecular Formula C₇H₁₄N₂O [1]
Molecular Weight 142.20 g/mol [1]
Hydrogen Bond Donors 2 (two N-H groups) [1]
Hydrogen Bond Acceptors 2 (carbonyl O and N) [1]

| Topological Polar Surface Area | 41.1 Ų |[1] |

The presence of both hydrogen bond donors and acceptors suggests that polar solvents, particularly those that can participate in hydrogen bonding (like alcohols), will be effective at dissolving the compound. The goal of crystallization is to leverage this solubility by creating a supersaturated solution from which the compound precipitates in an ordered, crystalline form upon changing conditions (e.g., temperature, solvent composition).

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of diazepanone derivatives in a direct question-and-answer format.

Q1: My compound is "oiling out" into a viscous liquid instead of forming solid crystals. What's happening and how do I fix it?

A1: "Oiling out" occurs when the solute becomes supersaturated at a temperature that is above its melting point in the chosen solvent system. The compound separates as a liquid phase instead of a solid. This is a common issue for amides and lactams.

  • Causality: The high concentration of solute effectively depresses its own melting point. Your current conditions favor liquid-liquid phase separation over solid nucleation.

  • Solutions:

    • Reduce the Temperature of Saturation: Dissolve the compound at a lower temperature. This may require using more solvent, but it ensures that as the solution cools and becomes supersaturated, it is well below the compound's melting point.

    • Decrease the Initial Concentration: Start with a more dilute solution. This lowers the "oiling out" temperature and provides a larger window for solid crystal nucleation to occur.

    • Change the Solvent System: Switch to a solvent in which the compound has slightly lower solubility. This inherently requires lower temperatures or higher volumes to achieve saturation, mitigating the risk of oiling out. For amides, if you are using a very good solvent like ethanol, consider trying a slightly poorer one like isopropanol or acetonitrile[3].

    • Scratch the Flask: If an oil has already formed, try cooling the solution significantly (e.g., in an ice bath) and vigorously scratching the inside of the flask at the oil-solvent interface with a glass rod. This can sometimes induce nucleation.

Q2: I'm getting very fine needles or a powder, not the well-defined, blocky crystals I need for X-ray diffraction. How can I improve crystal size and habit?

A2: The formation of fine particles indicates that the rate of nucleation is much faster than the rate of crystal growth. Millions of small crystals form simultaneously rather than a few nuclei growing into larger crystals.

  • Causality: This is typically caused by creating a state of very high supersaturation too quickly, for example, by flash cooling or rapidly adding an anti-solvent.

  • Solutions:

    • Slow Down the Cooling Process: This is the most critical factor. Instead of placing the flask in an ice bath, allow it to cool to room temperature on the benchtop, then transfer it to a refrigerator, and finally to a freezer. Insulating the flask (e.g., by placing it in a beaker of warm water or wrapping it in glass wool) can slow cooling even further.

    • Reduce Supersaturation Level: Work with a less concentrated solution. A lower level of supersaturation provides a more controlled environment for crystal growth.

    • Use Vapor Diffusion: For growing high-quality single crystals, the vapor diffusion method is superior. Dissolve your compound in a good solvent (e.g., methanol) and place this solution in a small, open vial. Place the vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., petroleum ether or hexane). Over several days, the anti-solvent will slowly diffuse into the vial, gradually inducing crystallization[4][5].

    • Utilize Seeding: Introduce a few high-quality seed crystals from a previous successful batch into a slightly supersaturated solution. These seeds will act as templates, promoting growth over new nucleation.

Q3: My crystallization yield is very low. How can I recover more material?

A3: Low yield typically means a significant amount of your compound remains dissolved in the mother liquor after the initial crystallization process.

  • Causality: The compound may be too soluble in the chosen solvent even at low temperatures, or the crystallization time was insufficient.

  • Solutions:

    • Optimize the Solvent/Anti-Solvent Ratio: If using an anti-solvent, you may need to add more of it to further decrease the compound's solubility. Add the anti-solvent dropwise until the solution just begins to turn cloudy (the point of nucleation), then add a very small amount of the primary solvent to redissolve the precipitate before allowing it to cool slowly.

    • Concentrate the Mother Liquor: After filtering your first crop of crystals, take the remaining solution (the mother liquor) and reduce its volume by evaporation. This will create a new supersaturated solution that can be cooled again to yield a second crop of crystals. Be aware that the purity of subsequent crops may be lower.

    • Cool to a Lower Temperature: Ensure you have reached the lowest practical temperature. If you cooled to 4°C in a refrigerator, try cooling to -20°C in a freezer to maximize precipitation.

    • Increase Crystallization Time: Allow the solution to stand at the final temperature for a longer period (e.g., 24-48 hours) to ensure the system has reached equilibrium.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 7,7-Dimethyl-1,4-diazepan-5-one?

A1: A good starting point is to screen a range of solvents with varying polarities. Given the molecule's structure, the following solvents are recommended for initial screening:

  • Polar Protic: Methanol, Ethanol, Isopropanol (IPA). These are often good primary solvents.

  • Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate. These can also serve as primary solvents or as part of a co-solvent system[3].

  • Non-Polar: Heptane/Hexane, Toluene, Dichloromethane (DCM). These are typically used as anti-solvents.

  • Co-Solvent Systems: Mixtures often provide the ideal solubility profile. Systems like Dichloromethane/Petroleum Ether and Ethanol/Water have been successful for related diazepanone derivatives[4].

Q2: How does pH influence the crystallization of this compound?

A2: The two nitrogen atoms in the diazepane ring are basic and can be protonated at acidic pH. This has a profound effect on solubility.

  • Mechanism: At low pH, the compound will form a salt (e.g., a hydrochloride or acetate salt). This salt is typically much more soluble in polar solvents like water or ethanol than the neutral "free base" form.

  • Practical Implications: Crystallization of the free base will be inhibited at acidic pH. Therefore, ensure your solution is neutral or slightly basic (pH 7-9) to promote crystallization. This property can be exploited for purification; you can dissolve the crude material in an acidic aqueous solution, wash with an organic solvent to remove non-polar impurities, and then basify the aqueous layer to precipitate the purified free base, which can then be recrystallized.

Q3: What crystallization techniques are most suitable for this molecule?

A3: The best technique depends on your goal (bulk purification vs. single crystal growth).

  • Cooling Crystallization: Ideal for bulk purification. Dissolve the compound in a suitable solvent at an elevated temperature and allow it to cool slowly.

  • Anti-Solvent Addition: Good for compounds with high solubility in most solvents. Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (anti-solvent) in which it is insoluble.

  • Slow Evaporation: A simple method where the compound is dissolved in a volatile solvent and the container is left partially open, allowing the solvent to evaporate slowly, increasing the concentration and inducing crystallization. This is often used for generating initial crystals[5].

  • Vapor Diffusion: Best for growing high-quality single crystals for X-ray analysis, as described in the troubleshooting section.

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening for Recrystallization

  • Preparation: Place approximately 20-30 mg of your crude 7,7-Dimethyl-1,4-diazepan-5-one into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (e.g., methanol, ethanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.

  • Solubility Assessment (Room Temp):

    • If the compound dissolves readily at room temperature, the solvent is too good to be a single-solvent system but may be useful as the "good" solvent in an anti-solvent pair.

    • If the compound is completely insoluble, it may be a good anti-solvent.

    • If the compound is sparingly soluble, it is a promising candidate for single-solvent cooling crystallization.

  • Solubility Assessment (Elevated Temp): For the promising candidates from step 3, gently heat the test tube in a water bath. Add more solvent dropwise until the compound fully dissolves.

  • Cooling & Observation: Remove the tube from the heat and let it cool slowly to room temperature, then place it in an ice bath. Observe the quality and quantity of the crystals that form.

  • Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, and which produces a good crystalline solid upon cooling.

Protocol 2: Scaled-Up Cooling Crystallization

  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude compound in the minimum amount of the chosen hot solvent (from Protocol 1). Ensure the solution is saturated.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Cover the flask and allow it to cool undisturbed to room temperature. The slower the cooling, the larger the crystals.

  • Further Cooling: Transfer the flask to a refrigerator (4°C) for several hours, then to a freezer (-20°C) to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Section 5: Visualization

Diagram 1: General Troubleshooting Workflow for Crystallization

This flowchart provides a logical path for diagnosing and solving common crystallization problems.

G cluster_start Initial Observation cluster_problems Common Problems cluster_solutions Corrective Actions start Crude Material in Solution oiled_out Compound 'Oils Out' start->oiled_out Upon Cooling no_crystals No Crystals Form start->no_crystals Upon Cooling poor_quality Poor Crystal Quality (Needles/Powder) start->poor_quality Upon Cooling sol_oil 1. Decrease Concentration 2. Use Less Solvating Solvent 3. Cool Slower oiled_out->sol_oil sol_none 1. Concentrate Solution 2. Add Anti-Solvent 3. Scratch Flask / Seed 4. Check pH no_crystals->sol_none sol_poor 1. Slow Down Cooling Rate 2. Use Vapor Diffusion 3. Reduce Supersaturation poor_quality->sol_poor sol_oil->start Retry Crystallization end_node High-Quality Crystals sol_oil->end_node If Successful sol_none->start Retry Crystallization sol_none->end_node If Successful sol_poor->start Retry Crystallization sol_poor->end_node If Successful

Caption: A decision-making flowchart for troubleshooting common crystallization issues.

References

  • Rogers, S. S., & Myerson, A. S. (2019). Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. AIChE Journal, 65(5), e16549. Available from [Link]

  • Vivekanand, B., et al. (2014). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 8(1), 5. Available from [Link]

  • Sethuvasan, S., et al. (2017). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 2(3), x170298. Available from [Link]

  • NextSDS. (n.d.). 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. Retrieved from [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? [Online discussion forum]. ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Handling moisture sensitivity of 7,7-Dimethyl-1,4-diazepan-5-one intermediates

Technical Support Center: 7,7-Dimethyl-1,4-diazepan-5-one Intermediates Welcome to the technical support center for 7,7-Dimethyl-1,4-diazepan-5-one and its related intermediates. This guide is designed for researchers, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 7,7-Dimethyl-1,4-diazepan-5-one Intermediates

Welcome to the technical support center for 7,7-Dimethyl-1,4-diazepan-5-one and its related intermediates. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile scaffold. The inherent moisture sensitivity of this molecule, stemming from its hygroscopic amine functionalities and a susceptible lactam ring, presents unique challenges in handling, synthesis, and storage. This document provides in-depth troubleshooting advice and best practices to ensure the integrity of your materials and the reproducibility of your results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on a mechanistic understanding of the compound's chemistry.

Question 1: My reaction yield is significantly lower than expected, and I observe a new, more polar spot on my TLC or an early-eluting peak in my HPLC analysis. What is happening?

Answer: This is a classic sign of premature hydrolysis of the 7,7-Dimethyl-1,4-diazepan-5-one lactam ring. The lactam is an amide within a seven-membered ring, and like many cyclic amides, it is susceptible to cleavage by water, a reaction that is often catalyzed by trace acidic or basic impurities.[1][2]

  • The Chemistry of the Problem: The nucleophilic attack of a water molecule on the carbonyl carbon of the lactam leads to the opening of the ring. This converts the cyclic amide into a linear amino acid: 4-amino-2,2-dimethyl-4-azabutanoic acid. The introduction of a carboxylic acid and a primary amine makes the resulting molecule significantly more polar, which explains its different chromatographic behavior. In mass spectrometry (MS) analysis, you would observe a mass increase of 18 Da (the mass of H₂O) in the hydrolyzed product compared to the starting material.[3]

  • Immediate Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Do not rely solely on the label of a new bottle of solvent. Use a freshly opened bottle of an anhydrous grade solvent or dry your solvent using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column) immediately before use.[4]

    • Inert Atmosphere is Crucial: Ensure your reaction vessel was properly dried (oven or flame-dried) and that the reaction is conducted under a robust inert atmosphere (Nitrogen or Argon). Standard balloon pressure may not be sufficient; consider using a Schlenk line for moisture-critical steps.[5]

    • Check Starting Material Integrity: Your starting diazepanone may have been compromised. Run a quality control check on your stored intermediate using HPLC-MS or ¹H-NMR to look for signs of the ring-opened product before starting your next reaction.

dot

troubleshooting_workflow start Low Yield & Unknown Polar Impurity Detected check_hydrolysis Is mass of impurity = [M+18] Da? start->check_hydrolysis hydrolysis_confirmed Diagnosis: Lactam Ring Hydrolysis check_hydrolysis->hydrolysis_confirmed  Yes other_issue Problem is not hydrolysis. Investigate other side reactions (e.g., oxidation, reagent decomposition). check_hydrolysis->other_issue No   check_solvents Review Solvent Handling Protocol solvent_issue Use freshly dried/opened anhydrous solvents. Verify dryness (e.g., Karl Fischer). check_solvents->solvent_issue check_atmosphere Review Inert Atmosphere Technique atmosphere_issue Oven/flame-dry glassware. Use Schlenk line or glovebox. check_atmosphere->atmosphere_issue check_reagent QC Starting Material (HPLC, KF) reagent_issue Store material in desiccator under Argon. Re-purify if necessary. check_reagent->reagent_issue hydrolysis_confirmed->check_solvents hydrolysis_confirmed->check_atmosphere hydrolysis_confirmed->check_reagent

Caption: Troubleshooting workflow for low reaction yields.

Question 2: I am observing significant batch-to-batch inconsistency in my reaction outcomes, even when using the same protocol.

Answer: Batch-to-batch inconsistency is frequently traced back to subtle variations in the handling of moisture-sensitive reagents. The hygroscopic nature of both the diazepanone intermediate and its amine precursors means that even brief exposure to ambient humidity can introduce enough water to affect reaction kinetics and impurity profiles.[6]

  • Causality: Amine-containing compounds can readily absorb atmospheric moisture.[7] This absorbed water can then act as a reagent in undesired side reactions. Furthermore, if your synthesis involves intermediates like acyl chlorides or other highly reactive species, this trace moisture can decompose them before they have a chance to react with the diazepanone, leading to a complex and variable mixture of products.[8]

  • Preventative Measures for Consistency:

    • Standardize Handling Protocols: Implement a strict, standardized operating procedure (SOP) for handling this intermediate. All transfers should be performed in a glovebox or using Schlenk techniques with positive inert gas pressure.[5][9]

    • Aliquot Upon Receipt: When you receive a new bottle of the material, consider aliquoting it into smaller, single-use vials inside a glovebox. This prevents the repeated exposure of the bulk material to the atmosphere each time a sample is taken.

    • Qualify Each Batch: Before use in a critical synthesis, quickly qualify each new bottle or batch of the intermediate. A simple Karl Fischer titration to quantify water content can save significant time and resources by preventing failed reactions.

Question 3: My scale-up reaction from 1g to 50g failed, producing mostly the hydrolyzed by-product, although the lab-scale reaction was clean. Why?

Answer: Scale-up introduces challenges that are not always apparent at the lab bench, particularly concerning heat and mass transfer.[10] A longer reaction and workup time at a larger scale provides more opportunity for moisture ingress and subsequent hydrolysis.

  • Scale-Dependent Factors:

    • Extended Reaction Time: Larger volumes often require longer addition times and extended stirring, increasing the window for atmospheric moisture to leak into the system.

    • Heat Transfer Issues: Inefficient heat dissipation in a large reactor can lead to localized hot spots, which can accelerate the rate of hydrolysis.

    • Material Handling: Transferring large quantities of solvents and reagents is more complex and carries a higher risk of atmospheric exposure compared to small-volume transfers with a syringe.[10]

  • Scale-Up Strategy:

    • Process Hazard Analysis: Before scaling up, perform a thorough analysis to identify all points of potential moisture ingress.

    • Equipment Readiness: Ensure your large-scale reactors and transfer lines are scrupulously dry. Perform a vacuum leak test on the reactor system before starting.

    • "Dry Run": It is often beneficial to perform a dry run of the entire process using only the solvents to ensure all equipment and transfers can be managed without compromising the inert atmosphere.[9]

Frequently Asked Questions (FAQs)

This section covers broader questions about the properties and handling of 7,7-Dimethyl-1,4-diazepan-5-one.

Question 1: What is the primary degradation pathway for 7,7-Dimethyl-1,4-diazepan-5-one caused by moisture?

Answer: The primary degradation pathway is the hydrolysis of the endocyclic amide (lactam) bond. This reaction involves the addition of a water molecule across the carbonyl-nitrogen bond, resulting in the cleavage of the seven-membered ring. This process can be catalyzed by either acid or base. Given that amines can act as bases and atmospheric CO₂ can create a weakly acidic environment, catalysis is common. The stability of cyclic aminals and related structures is known to be pH-dependent.[11]

dot

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Hydrolysis Product lactam 7,7-Dimethyl-1,4- diazepan-5-one intermediate [Transition State] lactam->intermediate  Nucleophilic attack  by water on C=O water H₂O water->intermediate product Ring-Opened Amino Acid intermediate->product  Ring opening &  Proton transfer

Caption: Simplified mechanism of lactam hydrolysis.

Question 2: What are the definitive storage and handling procedures for this compound?

Answer: To maintain the chemical integrity of 7,7-Dimethyl-1,4-diazepan-5-one, strict adherence to anhydrous and anaerobic conditions is mandatory. The following table summarizes the recommended procedures.

ParameterRecommendationRationale
Atmosphere Store under a dry, inert atmosphere (Argon is preferred over Nitrogen).Prevents exposure to atmospheric moisture and oxygen.[12]
Temperature Store in a cool, dark place (2-8 °C).Reduces the rate of any potential degradation pathways.[12]
Container Use amber glass vials with PTFE-lined caps.Protects from light and ensures an inert sealing surface.
Location Inside a desiccator, preferably within a refrigerator rated for chemical storage.The desiccator provides a secondary barrier against moisture.[9]
Dispensing Use a glovebox for all weighing and transfer operations.Provides the most controlled environment to exclude moisture.[5]
Alternative If a glovebox is unavailable, use syringe/cannula techniques with Sure/Seal™ type bottles under a positive pressure of inert gas.Minimizes atmospheric exposure during transfer of solutions.

Question 3: Which analytical techniques are best for assessing the purity and stability of my samples?

Answer: A multi-pronged analytical approach is recommended for comprehensive quality control.

TechniquePurposeKey Observations
HPLC-MS Quantify purity and identify degradation products.The hydrolyzed product will have a shorter retention time (more polar) and a mass of [M+18].[3][13]
¹H-NMR Structural confirmation and detection of impurities.Look for the disappearance of amide NH protons and the appearance of carboxylic acid and new amine N-H signals in the hydrolyzed product.
Karl Fischer Titration Directly quantify water content.Provides a direct measure of moisture contamination, which is the root cause of hydrolysis. Essential for quality control of new batches.
FT-IR Functional group analysis.In the hydrolyzed product, a broad O-H stretch from the carboxylic acid will appear (~2500-3300 cm⁻¹), and the lactam C=O stretch (~1650 cm⁻¹) will be replaced by a carboxylic acid C=O stretch (~1700-1725 cm⁻¹).

Experimental Protocols

Protocol 1: Dispensing the Solid Reagent under Anhydrous Conditions

This protocol describes the best practice for weighing and preparing a solution of the moisture-sensitive solid.

  • Preparation: Place the sealed reagent bottle, a clean and dry spatula, weighing paper/boat, and a dry, tared vial with a stir bar into a glovebox antechamber.

  • Inert Environment: Evacuate and refill the antechamber with inert gas (e.g., Argon) for at least three cycles before transferring items into the main glovebox chamber.

  • Equilibration: Allow the reagent bottle to equilibrate to the glovebox temperature for at least 20 minutes to prevent condensation.

  • Weighing: Carefully open the reagent bottle and promptly weigh the desired amount of 7,7-Dimethyl-1,4-diazepan-5-one onto the weigh boat and transfer it to the tared vial.

  • Sealing: Immediately and securely cap the reagent bottle and the vial containing the weighed solid.

  • Dissolution: Add anhydrous solvent (also brought into the glovebox) to the vial to create a stock solution of known concentration.

  • Removal: The sealed vial containing the solution can now be removed from the glovebox for use in your reaction.

dispensing_protocol start Start: Dispense Solid antechamber Place all materials in glovebox antechamber start->antechamber purge Purge antechamber (3x vacuum/inert gas) antechamber->purge transfer_in Transfer materials to main chamber purge->transfer_in equilibrate Equilibrate reagent bottle to temperature transfer_in->equilibrate weigh Weigh solid into tared vial equilibrate->weigh seal Tightly seal stock bottle and sample vial weigh->seal dissolve Add anhydrous solvent to create stock solution seal->dissolve end End: Solution ready for use dissolve->end

Sources

Optimization

Improving enantiomeric excess in 7,7-Dimethyl-1,4-diazepan-5-one derivatives

Topic: Improving Enantiomeric Excess in 7,7-Dimethyl-1,4-diazepan-5-one Derivatives For: Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for researchers encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Enantiomeric Excess in 7,7-Dimethyl-1,4-diazepan-5-one Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for researchers encountering challenges in the stereoselective synthesis of 7,7-dimethyl-1,4-diazepan-5-one derivatives. As a Senior Application Scientist, my goal is to blend foundational principles with practical, field-tested solutions to help you navigate the complexities of asymmetric synthesis and achieve high enantiomeric purity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational concepts essential for troubleshooting enantioselectivity issues.

Q1: What is enantiomeric excess (ee), and why is it critical for 7,7-dimethyl-1,4-diazepan-5-one derivatives?

A: Enantiomeric excess (ee) is a measure of the purity of a chiral sample, quantifying the degree to which one enantiomer is present in greater amounts than the other. It is calculated as:

% ee = (|Major Enantiomer - Minor Enantiomer|) / (Major Enantiomer + Minor Enantiomer) * 100

In drug development, the three-dimensional structure of a molecule is paramount, as different enantiomers of the same compound can have vastly different biological activities, pharmacological effects, and toxicological profiles.[1][2] For diazepanone derivatives, which are scaffolds for potential therapeutics, achieving high enantiomeric excess is crucial to ensure that the desired physiological effect is maximized while minimizing potential off-target or adverse effects from the other enantiomer.[3]

Q2: What are the primary strategies for inducing enantioselectivity in the synthesis of chiral lactams like diazepanones?

A: There are three main strategies in modern asymmetric synthesis:[4][5]

  • Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[6][7] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[2]

  • Chiral Catalysts: A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand or an organocatalyst) creates a chiral environment that preferentially generates one enantiomer over the other.[4][8] This is often the most efficient method, especially for large-scale synthesis.

  • Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture, allowing the unreacted enantiomer to be recovered in an enriched form.[9][10] This can be achieved through enzymatic[11] or non-enzymatic catalytic processes.[12][13]

Q3: How is enantiomeric excess experimentally determined?

A: The most common and reliable methods are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Chiral HPLC: This technique physically separates the two enantiomers using a chiral stationary phase (CSP), resulting in two distinct peaks in the chromatogram.[14] The ratio of the peak areas is used to calculate the ee.[15]

  • NMR Spectroscopy: Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral resolving agent is used.[16] This can be a chiral derivatizing agent (CDA) that forms covalent diastereomers or a chiral solvating agent (CSA) that forms non-covalent diastereomeric complexes.[1] These diastereomers have distinct signals in the NMR spectrum, allowing for quantification via integration.[17][18]

Part 2: Troubleshooting Guide for Low Enantiomeric Excess

This section provides a systematic, question-based approach to diagnosing and solving common issues encountered during asymmetric synthesis.

Issue 1: Consistently Low or No Enantiomeric Excess

Q: My reaction consistently results in a low ee (<10%) or a racemic product. Where should I start my investigation?

A: A consistently low ee points to a fundamental issue with the reaction's ability to differentiate between the two enantiomeric transition states. A systematic check of your setup and reagents is the crucial first step.[19]

Initial Diagnostic Workflow:

  • Verify Purity of All Components:

    • Substrate & Reagents: Impurities can poison the catalyst or participate in non-selective background reactions.[20] Re-purify your starting materials if their purity is questionable.

    • Catalyst/Ligand: The heart of the reaction is the chiral catalyst. Verify its purity and structural integrity. For commercial catalysts, ensure they are from a reputable source and have been stored correctly under an inert atmosphere.[19] For catalysts prepared in-house, confirm their structure and purity by NMR or other analytical techniques.

    • Solvent: Ensure the solvent is of an appropriate grade and, most importantly, anhydrous. Trace amounts of water can deactivate many catalysts or alter their selectivity.[19]

  • Confirm Reaction Setup and Conditions:

    • Inert Atmosphere: Many asymmetric catalysts, particularly organometallic ones, are sensitive to air and moisture. Ensure your reaction is conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[21]

    • Temperature Control: Verify the accuracy of your temperature control system. Even minor fluctuations can significantly impact enantioselectivity.[19]

    • Concentrations: Double-check all calculations and measurements. Incorrect stoichiometry or concentration can disrupt the catalytic cycle.[20]

  • Run a Control Reaction:

    • Use a well-established substrate that is known to give high ee with your specific catalyst system. If this control reaction also fails, it strongly indicates a problem with the catalyst or the general reaction setup.[19]

dot

Troubleshooting_Low_EE start Low or No Enantiomeric Excess Observed verify_reagents 1. Verify Purity of Reagents (Substrate, Catalyst, Solvent) start->verify_reagents verify_setup 2. Confirm Reaction Setup (Inert Atmosphere, Temperature, Concentration) verify_reagents->verify_setup If Purity is Confirmed control_rxn 3. Run Control Reaction with a known 'good' substrate verify_setup->control_rxn If Setup is Correct optimization_hub Proceed to Systematic Optimization control_rxn->optimization_hub If Control Fails: Problem is Catalyst/Setup If Control Succeeds: Problem is Substrate-Specific vary_temp A. Vary Reaction Temperature (e.g., RT, 0°C, -20°C, -78°C) optimization_hub->vary_temp screen_solvents B. Screen Solvents (Polarity, Coordinating Ability) optimization_hub->screen_solvents eval_catalyst C. Evaluate Catalyst System (Loading, Ligand Structure) optimization_hub->eval_catalyst problem_solved Problem Resolved vary_temp->problem_solved screen_solvents->problem_solved eval_catalyst->problem_solved

Caption: Troubleshooting decision tree for low enantiomeric excess.

Q: My initial checks didn't solve the problem. What experimental parameters should I optimize?

A: If the basic setup is sound, the next step is to systematically optimize the reaction conditions. The energy difference between the diastereomeric transition states leading to the two enantiomers is often small, making the reaction sensitive to subtle changes.[20]

  • Temperature: Temperature is one of the most critical parameters.[22] Generally, lower temperatures lead to higher enantioselectivity because the system becomes more sensitive to small energy differences between the two competing reaction pathways.[19][23][24] It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C). However, be aware that in some rare cases, higher temperatures can paradoxically lead to better results.[25]

  • Solvent: The solvent plays a crucial role by stabilizing or destabilizing the transition states.[20] Screening a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, THF, Dichloromethane, Ethyl Acetate) is essential.[26][27] A non-coordinating solvent may produce a different outcome than a coordinating one.[28]

  • Catalyst Loading & Concentration: Both substrate concentration and catalyst loading can influence selectivity. High concentrations can sometimes lead to catalyst aggregation, forming less selective species.[19] Conversely, too low a catalyst loading may allow a non-selective background reaction to become significant.[21] It is recommended to investigate these parameters systematically.

Issue 2: Inconsistent Enantiomeric Excess Between Batches

Q: I'm getting variable ee values (e.g., 95% one day, 70% the next) even though I'm following the same protocol. What's causing this?

A: Inconsistency is often traced back to subtle, uncontrolled variables in the experimental procedure.[21]

  • Atmospheric Control: The most common culprit is inconsistent atmospheric control. A minor leak in your Schlenk line or glovebox can introduce enough oxygen or moisture to partially degrade the catalyst, leading to variable results.

  • Reagent Source and Age: Are you using the same bottle of solvent or ligand for each reaction? A newly opened bottle of anhydrous solvent will have less water than one that has been used for weeks. Similarly, the age and storage conditions of the catalyst or ligand are critical.

  • Stirring and Temperature Gradients: Inconsistent stirring can create localized "hot spots" or areas of high concentration, which can affect selectivity. Ensure that stirring is vigorous and consistent across all experiments.[21]

Issue 3: Difficulty in Accurately Determining Enantiomeric Excess

Q: I'm struggling to get a clean, baseline-separated result on my chiral HPLC. How can I improve my analysis?

  • Method Development is Key: Chiral chromatography often requires empirical method development.[14] You may need to screen several different chiral stationary phases (CSPs) and mobile phase compositions to find a suitable method.

  • Optimize Mobile Phase: Fine-tune the ratio of your solvents (e.g., hexane/isopropanol). Small changes can have a large impact on resolution. Adding acidic or basic modifiers (like trifluoroacetic acid or diethylamine) can also dramatically improve peak shape and separation for acidic or basic analytes.[14]

  • Adjust Flow Rate and Temperature: Lowering the flow rate or the column temperature often improves resolution, albeit at the cost of longer run times.[14]

  • Cross-Validation: If possible, cross-validate your results with a second technique.[29] For example, if you are using HPLC, try to develop an NMR method using a chiral solvating agent to confirm the ee value.[1] This provides a high degree of confidence in your results.

Part 3: Key Methodologies & Protocols
Protocol 1: General Procedure for Asymmetric Synthesis Using a Chiral Auxiliary

This protocol describes a general workflow for using a chiral auxiliary, such as an Evans oxazolidinone, to control the stereochemistry of an alkylation reaction.[6][30]

dot

Chiral_Auxiliary_Workflow sub Prochiral Substrate (e.g., Acetic Acid Derivative) attach Step 1: Attachment Covalently bond substrate to auxiliary sub->attach aux Chiral Auxiliary (e.g., (R)-4-benzyl-oxazolidin-2-one) aux->attach diastereomer Substrate-Auxiliary Adduct attach->diastereomer reaction Step 2: Diastereoselective Reaction (e.g., Enolate Alkylation) The auxiliary blocks one face, directing the electrophile to the other. diastereomer->reaction product_attached Alkylated Product (High Diastereomeric Excess) reaction->product_attached cleave Step 3: Cleavage Remove the auxiliary (e.g., via hydrolysis) product_attached->cleave final_product Enantiomerically Enriched Product cleave->final_product recycle Recovered Chiral Auxiliary cleave->recycle

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Determination: Validating 7,7-Dimethyl-1,4-diazepan-5-one with Quantitative NMR

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. For no...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. For novel heterocyclic compounds like 7,7-Dimethyl-1,4-diazepan-5-one, a building block with potential applications in medicinal chemistry, an accurate and robust purity assessment is paramount. This guide provides an in-depth technical comparison, demonstrating the superiority of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method over traditional chromatographic techniques for this purpose. We will explore the theoretical underpinnings, present a detailed experimental protocol, and provide the supporting data that underscores the trustworthiness and precision of qNMR.

The qNMR Advantage: Beyond Relative Purity

Traditional methods like High-Performance Liquid Chromatography (HPLC) are cornerstones of purity analysis. However, they are fundamentally comparative.[1] HPLC determines purity based on the area percentage of the main peak relative to all other detected peaks.[1] This approach carries an inherent assumption: that all compounds (the analyte and its impurities) have a similar detector response (e.g., UV absorptivity at a given wavelength). This assumption is rarely true, potentially leading to significant inaccuracies in purity reporting.

Quantitative NMR, in contrast, is a primary ratio method of measurement.[2][3] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][4][5] By co-dissolving a precisely weighed sample of the analyte with a precisely weighed internal standard of known, certified purity, one can determine the analyte's absolute purity or concentration. This is achieved without needing a pre-existing, highly characterized reference standard of the analyte itself, a significant advantage when working with novel compounds.[5]

Key Advantages of qNMR:

  • Absolute Quantification: Provides a direct measurement of mass fraction (purity) without reliance on analyte-specific reference standards.[5]

  • Universal Detection: ¹H NMR is nearly universal for organic molecules, detecting any proton-containing species, including those that lack a UV chromophore and would be invisible to HPLC-UV detectors.

  • Structural Confirmation: The NMR spectrum simultaneously provides quantitative data and confirms the structural identity of the analyte.

  • Non-Destructive: The sample can be recovered unchanged after analysis for use in further experiments.[5]

Designing a Robust qNMR Assay for 7,7-Dimethyl-1,4-diazepan-5-one

A successful qNMR experiment is built on a foundation of careful planning and understanding of the key parameters. The choices made during method development are critical for ensuring a self-validating and trustworthy result.

Analyte and Signal Selection

The structure of 7,7-Dimethyl-1,4-diazepan-5-one features a gem-dimethyl group at the C7 position. These two methyl groups are chemically equivalent and are expected to produce a sharp singlet in the ¹H NMR spectrum, integrating to six protons. This signal is an ideal candidate for quantification due to its high intensity and its likely position in an uncluttered region of the spectrum, away from more complex methylene proton signals.

The Cornerstone: Internal Standard (IS) Selection

The choice of an internal standard is arguably the most critical decision in a qNMR experiment.[6] An ideal IS must meet several criteria:

  • High, Certified Purity: The purity of the standard directly impacts the accuracy of the final result. A Certified Reference Material (CRM) with traceability to the International System of Units (SI) is the gold standard.[6][7]

  • Chemical Stability: The IS must not react with the analyte, solvent, or trace impurities.

  • Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution.[8]

  • Spectral Simplicity: It should have a simple spectrum, preferably with one or more sharp singlets that do not overlap with any analyte signals.[7]

For this application, Maleic Acid is an excellent choice. It is a stable, crystalline solid available as a CRM. Its two olefinic protons produce a sharp singlet around 6.2-6.5 ppm in DMSO-d₆, a region typically free of signals from aliphatic amines like our target compound.

Workflow for qNMR Purity Determination

The overall process follows a logical sequence from careful preparation to precise calculation, ensuring the integrity of the final purity value.

qNMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Calculation cluster_res 4. Result prep_analyte Accurately weigh Analyte (m_a) prep_is Accurately weigh certified Internal Standard (m_std) dissolve Dissolve both in Deuterated Solvent (DMSO-d6) prep_is->dissolve Combine in NMR tube acquire Acquire 1H NMR Spectrum (Optimized Parameters) dissolve->acquire processing Phase & Baseline Correction acquire->processing integration Integrate Analyte (I_a) & Standard (I_std) Signals processing->integration calculation Calculate Purity (P_a) using qNMR Equation integration->calculation result Final Purity Value (%) calculation->result

Caption: Workflow for purity determination by quantitative NMR (qNMR).

Experimental Protocol: Purity of 7,7-Dimethyl-1,4-diazepan-5-one

This protocol provides a step-by-step methodology for determining the purity of a typical batch of 7,7-Dimethyl-1,4-diazepan-5-one.

1. Sample Preparation:

  • Using an analytical balance with 0.01 mg readability, accurately weigh approximately 15 mg of 7,7-Dimethyl-1,4-diazepan-5-one (m_a) into a clean, dry vial.[9]
  • Into the same vial, accurately weigh approximately 10 mg of certified Maleic Acid internal standard (m_std).
  • Add approximately 0.75 mL of DMSO-d₆ to the vial.
  • Vortex the vial for 1-2 minutes until both the analyte and the internal standard are completely dissolved.
  • Transfer the homogeneous solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • The experiment should be performed on a 400 MHz (or higher) NMR spectrometer.
  • Tune and shim the probe on the sample to achieve optimal resolution and lineshape.
  • Acquire a standard ¹H NMR spectrum using the following critical parameters:
  • Pulse Angle: 90°. This ensures maximum signal for all protons, which is crucial for quantification.[4]
  • Relaxation Delay (d1): 30 seconds. This should be at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and standard's protons of interest. This long delay ensures complete relaxation and prevents signal saturation, a common source of quantitative error.[6]
  • Acquisition Time (at): At least 3 seconds.
  • Number of Scans (ns): 16-32, to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks being integrated.[3]

3. Data Processing and Calculation:

  • Apply an exponential multiplication (line broadening, LB = 0.3 Hz) to the Free Induction Decay (FID) to improve S/N.
  • Manually phase the spectrum carefully to ensure all peaks have a pure absorption lineshape.
  • Apply an automated baseline correction routine. Visually inspect the baseline to ensure it is flat, especially around the integrated signals.
  • Integrate the well-resolved singlet for the gem-dimethyl protons of the analyte (I_a). This signal is expected to be around 1.0-1.5 ppm.
  • Integrate the singlet for the olefinic protons of the Maleic Acid internal standard (I_std) at ~6.3 ppm.
  • Calculate the purity of the analyte (P_a) using the following equation[4][9]:

Comparative Data: qNMR vs. HPLC-UV

To illustrate the practical differences, a hypothetical batch of 7,7-Dimethyl-1,4-diazepan-5-one was analyzed by both qNMR and a standard HPLC-UV (Area % method). The batch contains a small amount of a process impurity that has a poor UV chromophore.

ParameterqNMR ResultHPLC-UV (220 nm) ResultCommentary
Purity (Assay) 98.5%99.7%The HPLC-UV method overestimates purity because the key impurity has a low UV response factor, making it appear smaller than its actual mass contribution. qNMR, being a molar-based technique, provides a more accurate assessment.[1]
Precision (RSD, n=6) 0.25%0.15%Both techniques demonstrate excellent precision.
Reference Standard Maleic Acid (Certified)Not required for Area %qNMR relies on a universal, certified standard. HPLC Area % requires no standard but sacrifices accuracy. For accurate HPLC quantification, a fully characterized standard of the analyte would be needed.
Impurity Detection All protonated speciesOnly UV-active speciesqNMR can detect and quantify any proton-containing impurity, whereas HPLC-UV will miss non-chromophoric impurities.
Analysis Time/Sample ~15 min~25 minqNMR can be faster per sample, especially when considering no column equilibration time is needed.

Conclusion: An Authoritative Method for Purity Validation

For researchers and drug development professionals, choosing the right analytical method is critical for advancing a project with confidence. While HPLC remains an indispensable tool for separation and impurity profiling, Quantitative NMR stands out as a more accurate, direct, and authoritative method for determining the absolute purity of compounds like 7,7-Dimethyl-1,4-diazepan-5-one. Its foundation on the direct proportionality between signal and molar concentration, coupled with the use of SI-traceable internal standards, provides a self-validating system that generates trustworthy and defensible data.[2][5] As regulatory bodies like the USP continue to expand guidance on qNMR, its role as a primary method in pharmaceutical quality control is set to become even more prominent.[2][10]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. Available at: [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). Available at: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. Available at: [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video). ResolveMass Laboratories Inc. Available at: [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. Available at: [Link]

  • qNMR Internal Standard Reference Data (ISRD). Bureau International des Poids et Mesures (BIPM). Available at: [Link]

  • What is qNMR (quantitative NMR)? JEOL Ltd. Available at: [Link]

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]

  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. PubMed. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. MDPI. Available at: [Link]

  • Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. National Center for Biotechnology Information. Available at: [Link]

  • 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. NextSDS. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to the Comparative Structural Analysis of Dimethylated Diazepanone Derivatives

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide. Introduction: The Subtle Significance of a Methyl Group In the landscape of medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided in this guide.

Introduction: The Subtle Significance of a Methyl Group

In the landscape of medicinal chemistry, the diazepanone scaffold is a privileged structure, forming the core of numerous psychoactive compounds, including the well-known benzodiazepines. The therapeutic efficacy of these molecules is exquisitely sensitive to their three-dimensional structure. The addition of seemingly simple methyl groups can drastically alter a compound's conformational preferences, receptor binding affinity, and metabolic stability. This guide presents a comparative structural analysis of dimethylated diazepanone derivatives, offering a robust framework for researchers in drug development to dissect the nuanced structural consequences of positional isomerism. We will explore how a multi-technique approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling, provides a self-validating system for comprehensive structural elucidation.

The primary challenge in analyzing dimethylated diazepanone derivatives lies in unequivocally determining the position and stereochemistry of the methyl groups and understanding their influence on the seven-membered ring's conformation. Different isomers can adopt distinct boat, chair, or twist-boat conformations, which are often in dynamic equilibrium. Pinpointing these structural subtleties is paramount for establishing definitive Structure-Activity Relationships (SAR).

Overall Analytical Workflow

A multi-pronged approach is essential for a thorough and cross-validated structural analysis. Each technique offers unique insights, and their combined data provides a more complete and trustworthy picture than any single method alone.

cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_data Data Integration & Interpretation Synthesis Synthesis & Purification of Dimethylated Diazepanone Isomers NMR NMR Spectroscopy (1H, 13C, COSY, NOESY) Synthesis->NMR Solution-state Conformation XRay Single-Crystal X-ray Diffraction Synthesis->XRay Solid-state Structure Data Comparative Data Analysis (Tables of Parameters) NMR->Data XRay->Data Comp Computational Modeling (DFT Optimization) Comp->Data Theoretical Validation SAR Structure-Activity Relationship (SAR) Elucidation Data->SAR

Caption: Workflow for the integrated structural analysis of diazepanone isomers.

Methodology 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for structural analysis in solution, providing critical information about the chemical environment, connectivity, and spatial proximity of atoms. This is particularly valuable as it reflects the molecule's state in a non-crystalline, more biologically relevant environment.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified dimethylated diazepanone isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have minimal interfering signals.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to confirm sample purity and identify the chemical shifts of all protons. This serves as a reference for the 2D experiments.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to identify the chemical shifts of all unique carbon atoms. This helps in assigning the carbon backbone.

  • COSY (Correlation Spectroscopy) Acquisition: This experiment identifies proton-proton coupling networks, revealing which protons are adjacent to each other in the molecule's spin system.

    • Rationale: For a diazepanone ring, COSY is indispensable for tracing the connectivity of the protons around the seven-membered ring, helping to differentiate between isomers.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: This experiment identifies protons that are close in space (< 5 Å), regardless of whether they are directly bonded.

    • Rationale: This is the most powerful NMR technique for determining stereochemistry and conformation. For instance, a NOE cross-peak between a methyl group's protons and a specific proton on the diazepanone ring can definitively establish their relative orientation (e.g., axial vs. equatorial). A mixing time of 500-800 ms is typically optimal for small molecules of this size.

Methodology 2: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unambiguous, high-resolution map of the molecule's structure in the solid state. It is considered the "gold standard" for absolute structure determination, revealing precise bond lengths, bond angles, and dihedral angles.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: Grow single crystals of the dimethylated diazepanone derivative suitable for diffraction. This is often the most challenging step. Slow evaporation of a saturated solution in a mixed solvent system (e.g., ethyl acetate/hexane) is a common starting point. High-quality crystals should be clear and have well-defined faces.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head using a cryoprotectant oil. The crystal is then flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • Data Collection: Mount the goniometer on the diffractometer. A modern instrument equipped with a CCD or CMOS detector will be used to collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates. The final refined structure provides a definitive picture of the molecule's conformation in the crystal lattice.

Comparative Data Analysis

The true power of this multi-technique approach comes from comparing the data. Below is a representative table summarizing the kind of data one would collect for two hypothetical isomers, 3,5-dimethyl-1,4-diazepan-2-one (Isomer A) and 3,6-dimethyl-1,4-diazepan-2-one (Isomer B).

Parameter Isomer A (3,5-dimethyl) Isomer B (3,6-dimethyl) Technique Significance
¹H Shift CH₃ (ppm)δ 1.25 (d)δ 1.18 (d)¹H NMRDifferent electronic environments of the methyl groups.
³J(H,H) Coupling (Hz)7.2 Hz6.8 Hz¹H NMRProvides information on the dihedral angle of adjacent protons.
NOE CorrelationCH₃(at C3) ↔ H(at C2)CH₃(at C6) ↔ H(at C7)NOESYConfirms spatial proximity and relative stereochemistry.
C-N-C Bond Angle (°)118.5°121.2°X-rayRing strain and conformational differences.
C3-C4-C5-C6 Dihedral (°)-55.6° (Twist-Chair)65.4° (Twist-Boat)X-rayDefines the overall conformation of the diazepanone ring.

This tabulated data allows for direct, quantitative comparison. For example, the difference in the C-N-C bond angle and the opposing signs of the dihedral angles clearly indicate that the two isomers adopt fundamentally different ring conformations, a critical finding for SAR studies.

Key Conformational Differences A A more compact conformation where methyl groups may be pseudo-axial and pseudo-equatorial. B A more elongated conformation where both methyl groups may occupy pseudo-equatorial positions to reduce steric strain.

Caption: Conceptual depiction of conformational differences between isomers.

Interpretation and Implications

The integration of solution-state (NMR) and solid-state (X-ray) data provides a comprehensive structural profile. While X-ray gives a precise, static picture, NMR informs on the dynamic and likely biologically relevant conformation in solution. Discrepancies between the two can indicate significant conformational flexibility.

For instance, the data might reveal that Isomer A adopts a compact twist-chair conformation in both solid and solution states. In contrast, Isomer B might crystallize in a twist-boat form but show evidence in NOESY data of conformational exchange in solution. This dynamic behavior could be key to its biological activity, allowing it to adapt its shape to fit into a receptor binding pocket. Computational modeling using Density Functional Theory (DFT) can further be used to calculate the relative energies of these different conformations, validating the experimental findings and providing a deeper theoretical understanding.

By rigorously applying this comparative framework, researchers can move beyond simple structural assignment to a profound understanding of how isomeric changes dictate molecular shape and, by extension, biological function. This self-validating system of analysis ensures that the resulting structure-activity relationships are built on a foundation of high-confidence, multi-faceted data.

References

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Williamson, M. P. The Nuclear Overhauser Effect. University of Sheffield. [Link]

  • Giacovazzo, C. Fundamentals of Crystallography. Oxford University Press. [Link]

  • Koch, W., & Holthausen, M. C. A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

  • Foresman, J. B., & Frisch, Æ. Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

Validation

A Comparative Guide to the Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one: An Evaluation of Methodologies for Researchers and Drug Development Professionals

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a gem-dimethyl group at the 7-position can significantly i...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1,4-diazepan-5-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a gem-dimethyl group at the 7-position can significantly influence the molecule's conformational rigidity and metabolic stability, making 7,7-dimethyl-1,4-diazepan-5-one a valuable target for drug discovery programs. This guide provides a comparative analysis of two plausible and efficient synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of their respective merits and drawbacks.

Method 1: One-Pot Condensation of Ethylenediamine and a β-Ketoester

This approach represents a convergent and atom-economical synthesis, leveraging the reaction between a diamine and a β-dicarbonyl compound to construct the diazepanone ring in a single step.

Reaction Pathway

cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_product Product A Ethylenediamine C Imine/Enamine Intermediate A->C + B Ethyl 4,4-dimethyl-3-oxopentanoate B->C D 7,7-Dimethyl-1,4-diazepan-5-one C->D Intramolecular Cyclization (Heat)

Figure 1: One-pot condensation pathway for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one.

Experimental Protocol
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq).

  • Add a suitable solvent such as ethanol or toluene (approximately 5-10 mL per mmol of the ketoester).

  • Add 1,2-diaminoethane (ethylenediamine) (1.1 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine) to afford the pure 7,7-dimethyl-1,4-diazepan-5-one.

Mechanistic Insights

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of ethylenediamine on the keto group of ethyl 4,4-dimethyl-3-oxopentanoate to form a hemiaminal, which then dehydrates to an imine. This is in equilibrium with its enamine tautomer. The second, pendant amino group then undergoes an intramolecular nucleophilic attack on the ester carbonyl. This intramolecular aminolysis results in the formation of the seven-membered diazepanone ring with the elimination of ethanol. The use of heat is crucial to drive the equilibrium towards the cyclized product.

Advantages and Disadvantages

Advantages:

  • One-pot synthesis: This method is operationally simple and avoids the isolation of intermediates.

  • Readily available starting materials: Both ethylenediamine and ethyl 4,4-dimethyl-3-oxopentanoate are commercially available, making this route cost-effective.[1][2][3][4][5][6][7]

  • Atom economy: The reaction is a condensation, with ethanol being the only major byproduct.

Disadvantages:

  • Potential for side reactions: Polymerization of ethylenediamine or self-condensation of the ketoester can occur under harsh conditions.

  • Purification challenges: The polarity of the product and potential byproducts may necessitate careful optimization of the chromatographic purification.

Method 2: Ring Expansion of a Piperidinone via Beckmann Rearrangement

This classical approach involves the expansion of a six-membered ring to a seven-membered lactam. This method is particularly useful when the corresponding cyclic ketone precursor is accessible.

Reaction Pathway

cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product A 4,4-Dimethylpiperidine-2,6-dione B 4,4-Dimethylpiperidin-2-one A->B Selective Reduction (e.g., NaBH4) C 4,4-Dimethylpiperidin-2-one Oxime B->C Hydroxylamine (NH2OH) D 7,7-Dimethyl-1,4-diazepan-5-one C->D Beckmann Rearrangement (e.g., H2SO4, PPA)

Figure 2: Ring expansion pathway for the synthesis of 7,7-Dimethyl-1,4-diazepan-5-one.

Experimental Protocol

Step 1: Synthesis of 4,4-Dimethylpiperidin-2-one

  • Dissolve 4,4-dimethylpiperidine-2,6-dione (1.0 eq) in a suitable solvent like methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a selective reducing agent, such as sodium borohydride (NaBH4) (0.5-1.0 eq), portion-wise while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water or dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4,4-dimethylpiperidin-2-one, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 7,7-Dimethyl-1,4-diazepan-5-one

  • Dissolve 4,4-dimethylpiperidin-2-one (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.

  • Heat the mixture to reflux for 4-6 hours to form the oxime. Monitor the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • To the crude oxime, add a strong acid such as concentrated sulfuric acid or polyphosphoric acid (PPA) at 0 °C.

  • Slowly warm the mixture to room temperature and then heat to 80-100 °C for 1-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Mechanistic Insights

The first step involves the selective reduction of one of the carbonyl groups of the dione to a methylene group. The second stage begins with the formation of an oxime from the remaining ketone. In the presence of a strong acid, the hydroxyl group of the oxime is protonated, turning it into a good leaving group (water). The subsequent rearrangement is a concerted process where the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, with the simultaneous departure of the leaving group. This stereospecific migration results in the formation of a nitrilium ion, which is then attacked by water to yield the final lactam product after tautomerization.[8][9][10][11][12][13]

Advantages and Disadvantages

Advantages:

  • Well-established reaction: The Beckmann rearrangement is a classic and generally reliable method for the synthesis of lactams.[8][9][10][11][12][13]

  • Potentially high yields: This rearrangement often proceeds in high yields for suitable substrates.

Disadvantages:

  • Multi-step process: This route requires at least two distinct synthetic steps from the commercially available dione.

  • Use of hazardous reagents: Strong acids like concentrated sulfuric acid or PPA are required for the rearrangement, which necessitates careful handling.

  • Precursor synthesis may be required: While 4,4-dimethylpiperidine-2,6-dione is available, the synthesis of other substituted piperidinones might be necessary for analogs.[14]

Comparative Analysis of Synthesis Methods

FeatureMethod 1: One-Pot CondensationMethod 2: Beckmann Rearrangement
Number of Steps 12-3 (from commercial starting material)
Starting Materials Ethylenediamine, Ethyl 4,4-dimethyl-3-oxopentanoate4,4-Dimethylpiperidine-2,6-dione, NaBH₄, NH₂OH·HCl
Availability of Starting Materials Readily available[1][2][3][4][5][6][7][15]Readily available[14]
Reaction Conditions Reflux in ethanol or tolueneStep 1: 0 °C to RT; Step 2: Reflux then 80-100 °C with strong acid
Overall Estimated Yield Moderate to GoodModerate to Good (over 2 steps)
Purity and Ease of Purification May require careful chromatographyIntermediates can be purified; final product may precipitate
Safety and Environmental Considerations Use of flammable solventsUse of strong, corrosive acids; generation of inorganic salts
Scalability Potentially scalable, but purification may be a bottleneckScalable, with appropriate engineering controls for handling strong acids

Conclusion

Both the one-pot condensation and the Beckmann rearrangement represent viable strategies for the synthesis of 7,7-dimethyl-1,4-diazepan-5-one. The choice of method will largely depend on the specific requirements of the researcher or organization.

For rapid access to the target molecule on a smaller scale, the one-pot condensation method is highly attractive due to its operational simplicity and the ready availability of the starting materials. Its convergent nature makes it an efficient choice for initial exploratory studies.

For larger-scale synthesis where process control and potentially higher overall yields are critical, the Beckmann rearrangement route may be preferable, despite being a multi-step process. The individual steps are well-understood and can be optimized for high efficiency. However, the use of strong acids necessitates appropriate safety precautions and equipment.

Ultimately, both methods provide a solid foundation for obtaining 7,7-dimethyl-1,4-diazepan-5-one, a promising building block for the development of novel therapeutics.

References

  • Ethyl 4,4-dimethyl-3-oxopentanoate - LookChem. (n.d.). Retrieved from [Link]

  • 4,4-Dimethyl-2,6-piperidinedione - ApiSyn Healthcare Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Oakwood Ethyl 4,4-Dimethyl-3-Oxopentanoate 97% Purity, 1g - Neta Scientific. (n.d.). Retrieved from [Link]

  • Beckmann rearrangement - Wikipedia. (n.d.). Retrieved from [Link]

  • Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. (n.d.). Retrieved from [Link]

  • Beckmann Rearrangement - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • ethyl 4,4-dimethyl-3-oxopentanoate - 17094-34-7, C9H16O3, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2005, May 6). Retrieved from [Link]

  • Beckmann Rearrangement - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (2020, February 3). Retrieved from [Link]

  • A new insight into Beckmann rearrangement for the synthesis of some (E)-3- arylidenepiperidin-2-ones - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]

  • Designation of 4-Piperidone as a List I Chemical - Federal Register. (2023, April 12). Retrieved from [Link]

  • Synthesis of 4-piperidones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Beckmann Rearrangement - Denmark. (n.d.). Retrieved from [Link]

  • Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • ethyl 4,4-dimethyl-3-oxopentanoate - ChemBK. (n.d.). Retrieved from [Link]

  • Buy Ethyl 4,4-dimethyl-3-methylidenepentanoate (EVT-13957701) | 36976-64-4. (n.d.). Retrieved from [Link]

  • Submitted by L. F. Tietze, G. v. Kiedrowski, K.-G. Fahlbusch, and E. Voss - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis of methyl 3-oxopentanoate - PrepChem.com. (n.d.). Retrieved from [Link]

  • 4,4-Dimethylpiperidin-2-one | C7H13NO | CID 12202097 - PubChem. (n.d.). Retrieved from [Link]

  • Ethyl pivaloylacetate | C9H16O3 | CID 86950 - PubChem. (n.d.). Retrieved from [Link]

  • 4,4-Dimethylpiperidin-2-one | C7H13NO | CID 12202097 - PubChem. (n.d.). Retrieved from [Link]

  • Organic Reactions in Ionic Liquids: Knoevenagel Condensation Catalyzed by Ethylenediammonium Diacetate. (n.d.). Retrieved from [Link]

  • Condensation-Based Methods for the C−H Bond Functionalization of Amines - PMC - NIH. (n.d.). Retrieved from [Link]

  • Condensation Reagent | Chem-Station Int. Ed. (2024, January 27). Retrieved from [Link]

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Comparative

Validation of LC-MS methods for 7,7-Dimethyl-1,4-diazepan-5-one quantification

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 7,7-Dimethyl-1,4-diazepan-5-one Introduction The quantitative analysis of drug candidates in biological matrices is a cornerstone of pha...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Validation of LC-MS/MS Methods for the Quantification of 7,7-Dimethyl-1,4-diazepan-5-one

Introduction

The quantitative analysis of drug candidates in biological matrices is a cornerstone of pharmacokinetic (PK) and toxicokinetic (TK) studies, providing critical data for regulatory decisions on the safety and efficacy of new therapeutics.[1] Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and reproducibility for quantifying small molecules like 7,7-Dimethyl-1,4-diazepan-5-one in complex biological fluids such as plasma.[2]

The reliability of the generated data is entirely dependent on the robustness of the bioanalytical method. Therefore, a rigorous validation process is not merely a procedural step but a fundamental requirement to demonstrate that the assay is fit for its intended purpose.[1][3] This guide provides a comparative analysis of three common sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the quantification of 7,7-Dimethyl-1,4-diazepan-5-one. Each method is evaluated based on performance parameters established by the International Council for Harmonisation (ICH) M10 guideline, which is adopted by major regulatory agencies including the FDA and EMA.[4][5]

Pillar 1: The Foundation of Trust - Bioanalytical Method Validation

Before comparing specific laboratory techniques, it is crucial to understand the "why" behind method validation. The objective is to establish, through documented evidence, that the method's performance characteristics are suitable and reliable for the intended analytical application.[6] A fully validated method ensures data integrity and is a non-negotiable prerequisite for the analysis of clinical and non-clinical study samples.

The overall validation workflow is a systematic process, beginning with method development and culminating in the routine analysis of study samples, all governed by stringent acceptance criteria.

Validation_Workflow cluster_Dev Phase 1: Development cluster_Val Phase 2: Pre-Study Validation cluster_App Phase 3: In-Study Application Dev Method Development (Analyte & IS Optimization) Select Selectivity & Specificity Assessment Dev->Select Cal Calibration Curve (Linearity & Range) Select->Cal AP Accuracy & Precision (Intra & Inter-Day) Cal->AP Stab Stability Studies (Freeze-Thaw, Bench-Top, etc.) AP->Stab Matrix Matrix Effect & Recovery Stab->Matrix Run Analytical Run Acceptance (Calibrators & QCs) Matrix->Run ISR Incurred Sample Reanalysis (ISR) Run->ISR Sample_Prep_Comparison cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid-Phase Extraction (SPE) start Plasma Sample + IS ppt1 Add Acetonitrile start->ppt1 lle1 Add Organic Solvent (e.g., MTBE) start->lle1 spe1 Condition & Equilibrate Cartridge start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Collect Supernatant ppt2->ppt3 end_node Inject into LC-MS/MS ppt3->end_node lle2 Mix & Centrifuge lle1->lle2 lle3 Transfer Organic Layer lle2->lle3 lle4 Evaporate & Reconstitute lle3->lle4 lle4->end_node spe2 Load Sample spe1->spe2 spe3 Wash Interferences spe2->spe3 spe4 Elute Analyte spe3->spe4 spe5 Evaporate & Reconstitute spe4->spe5 spe5->end_node

Caption: Comparative workflows for three sample preparation methods.

Pillar 3: Data-Driven Performance Comparison

The choice of methodology is ultimately justified by its performance. The following table summarizes hypothetical but representative validation data for the three methods, assessed against ICH M10 acceptance criteria (Accuracy: within ±15% of nominal, Precision: ≤15% CV).

Parameter Method A: Protein Precipitation (PPT) Method B: Liquid-Liquid Extraction (LLE) Method C: Solid-Phase Extraction (SPE) ICH M10 Acceptance Criteria
Linearity (r²) > 0.995> 0.997> 0.998≥ 0.99
LLOQ (ng/mL) 1.00.50.1-
Accuracy at LLOQ (%) 92.5%96.8%104.2%80 - 120%
Precision at LLOQ (%CV) 11.2%8.5%6.3%≤ 20%
Accuracy (LQC, MQC, HQC) 94.5% - 106.8%97.2% - 103.5%98.9% - 101.7%85 - 115%
Precision (LQC, MQC, HQC) ≤ 9.8%≤ 7.1%≤ 4.5%≤ 15%
Recovery (%) ~95% (High)~85% (Good)> 90% (High & Consistent)Consistent & Reproducible
Matrix Effect (Factor) 0.75 (Significant Suppression)0.92 (Minimal Effect)0.98 (Negligible Effect)Close to 1.0, Consistent
Throughput HighMediumLow to Medium-
Cost per Sample LowLow to MediumHigh-

Analysis of Results:

  • Protein Precipitation (PPT): While fast and showing good recovery, this method suffers from significant matrix effects, as indicated by a matrix factor of 0.75 (a 25% signal suppression). [7]This can compromise assay robustness and is a major drawback.

  • Liquid-Liquid Extraction (LLE): This method provides a good balance. It offers a cleaner extract than PPT with minimal matrix effects and better sensitivity (LLOQ of 0.5 ng/mL). [8]The process is more labor-intensive due to the multiple transfer and evaporation steps. [9]* Solid-Phase Extraction (SPE): This method demonstrates superior performance across all key metrics. It yields the cleanest extract with negligible matrix effects, resulting in the best accuracy, precision, and the lowest LLOQ (0.1 ng/mL). [10][11]While being the most expensive and time-consuming method, its reliability and data quality are unmatched, making it the ideal choice for regulated late-phase studies.

Standardized LC-MS/MS Conditions

To ensure a fair comparison, the following analytical conditions were held constant for the analysis of the final extracts from all three methods.

  • LC System: UPLC System

  • Column: C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 5% B to 95% B over 3 minutes

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • 7,7-Dimethyl-1,4-diazepan-5-one: m/z 157.1 → 98.1

    • Internal Standard (-d6): m/z 163.1 → 104.1

Conclusion and Recommendations

The validation of a bioanalytical method is a multifaceted process that ensures the generation of reliable data for drug development. This guide demonstrates that for the quantification of 7,7-Dimethyl-1,4-diazepan-5-one, the choice of sample preparation is a critical determinant of assay performance.

  • Protein Precipitation (PPT) is a viable option for early-stage discovery or non-regulated studies where speed and cost are paramount. However, the high potential for matrix effects necessitates careful evaluation and may not be suitable for pivotal trials.

  • Liquid-Liquid Extraction (LLE) offers a significant improvement in data quality over PPT and represents a cost-effective and robust choice for many applications, including early-phase clinical studies.

  • Solid-Phase Extraction (SPE) provides the highest level of performance, delivering superior sensitivity, accuracy, and precision with minimal matrix interference. It is the recommended methodology for late-stage clinical trials and regulatory submissions where data of the highest integrity is required.

Ultimately, the selection of a method should be "fit-for-purpose," aligning the required assay performance with the specific stage of drug development and the intended use of the data. [5]

References

  • LC-MS Sample Preparation: Techniques & Challenges. (n.d.). Google Cloud.
  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.
  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. EMA.
  • The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. (2019, June 7). MDPI.
  • Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? (2025, March 7). Lab Manager.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum.
  • Chang, M. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom.
  • 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. (n.d.). NextSDS.
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. (n.d.). Waters Corporation.
  • Protein precipitation: A comprehensive guide. (n.d.). Abcam.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency.
  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency.
  • Solid Phase Extraction in LC-MS Sample Preparation. (2020, October 20). Biocompare.
  • Appenzeller, B. M., et al. (2014, April 1). Comparison of solid phase- and liquid/liquid-extraction for the purification of hair extract prior to multi-class pesticides analysis. Journal of Chromatography B.
  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharmaceutica Analytica Chemica.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2024, July 17). Therapeutic Goods Administration (TGA).
  • How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse.
  • Quantitation of TAK-981 in human plasma via LC-MS/MS and its application in clinical trials. (2025, June 12). Future Science.
  • Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects. (n.d.). PMC.
  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014, November 13). PMC.
  • Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction. (2020, December 11). Aurora Biomed.
  • A Comparative Guide to Validated LC-MS/MS Methods for Zafirlukast Quantification Following FDA Guidelines. (n.d.). Benchchem.
  • LC-MS/MS Method for the Determination of NDMA in Ranitidine Drug Substance and Drug Product. (2019, October 17). FDA.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. (2024, November 14). MDPI.
  • Sales, K. (2024, November 6). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs.

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Validation

A Comparative Guide to 7,7-Dimethyl-1,4-diazepan-5-one and Piperazine Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the developability...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the developability of a drug candidate. The piperazine ring, a six-membered saturated heterocycle, is a well-established "privileged scaffold" due to its favorable physicochemical properties and synthetic tractability.[1] However, the exploration of novel chemical space necessitates the evaluation of alternative building blocks that may offer advantages in terms of intellectual property, metabolic stability, or three-dimensional diversity. This guide provides an in-depth, objective comparison of the less-explored 7,7-dimethyl-1,4-diazepan-5-one with traditional piperazine building blocks, supported by structural analysis and extrapolated experimental insights.

At a Glance: Structural and Physicochemical Distinctions

The fundamental difference between the two scaffolds lies in the ring size and functional group presentation. Piperazine is a six-membered 1,4-diamine, while 7,7-dimethyl-1,4-diazepan-5-one is a seven-membered ring containing a lactam functionality and a gem-dimethyl group. These structural variations have significant implications for their physicochemical properties.

PropertyPiperazine7,7-Dimethyl-1,4-diazepan-5-oneRationale for Differences
Molecular Weight LowerHigherLarger ring size and additional substituents.
pKa Two basic nitrogens (pKa ~9.8 and 5.7)One basic nitrogen (pKa of the secondary amine) and a neutral amide nitrogen.The amide nitrogen is non-basic due to resonance with the carbonyl group.
Lipophilicity (logP) Generally lowerPotentially higherThe gem-dimethyl group significantly increases lipophilicity.[2][3]
Aqueous Solubility Generally higherPotentially lowerHigher lipophilicity and the presence of a less polar lactam may reduce solubility.
Hydrogen Bond Donors/Acceptors 2 Donors (unsubstituted), 2 Acceptors1 Donor, 2 AcceptorsThe amide carbonyl is an additional hydrogen bond acceptor.

Conformational Flexibility: A Tale of Two Rings

Conformational flexibility plays a pivotal role in a molecule's ability to adopt the optimal orientation for binding to a biological target.

Piperazine: The piperazine ring predominantly adopts a stable chair conformation.[4] This rigid structure provides a predictable spatial arrangement for its substituents, which can be advantageous for structure-based drug design. However, this rigidity can also limit its ability to adapt to diverse binding pockets.

7,7-Dimethyl-1,4-diazepan-5-one: Seven-membered rings like the diazepan-5-one are inherently more flexible than their six-membered counterparts. They can adopt multiple low-energy conformations, including chair, boat, and twist-boat forms.[5] This increased flexibility can be a double-edged sword. While it may allow for better adaptation to a binding site, it can also come with an entropic penalty upon binding, potentially reducing affinity. The gem-dimethyl group can introduce steric constraints that may favor certain conformations.[6]

Diagram: Conformational Isomers

G cluster_0 Piperazine cluster_1 1,4-Diazepan-5-one Chair Chair (Major) Boat Boat (Minor) Chair->Boat Ring Flip Chair_D Chair Boat_D Boat Chair_D->Boat_D Interconversion Twist-Boat Twist-Boat Boat_D->Twist-Boat Interconversion

Caption: Conformational possibilities of piperazine and 1,4-diazepan-5-one rings.

Metabolic Stability: The Impact of the Lactam and Gem-Dimethyl Group

Metabolic stability is a critical parameter in determining the pharmacokinetic profile of a drug candidate.[7][8]

Piperazine: The metabolic liabilities of piperazine-containing compounds are well-documented and typically involve N-dealkylation or oxidation at the carbon atoms alpha to the nitrogens.

7,7-Dimethyl-1,4-diazepan-5-one: The introduction of a lactam and a gem-dimethyl group can significantly alter the metabolic profile.

  • Lactam Moiety: The amide bond within the lactam may be susceptible to hydrolysis by amidases. However, lactams within a seven-membered ring are generally more stable to hydrolysis than those in smaller rings.[9]

  • Gem-Dimethyl Group: The gem-dimethyl group is a common motif used in medicinal chemistry to block metabolic oxidation at an adjacent position.[6] By shielding the alpha-carbons, this group can enhance metabolic stability.[3] However, the gem-dimethyl group itself can be a site of oxidation, although this is generally a slower process.

Diagram: Potential Metabolic Pathways

G cluster_0 Piperazine Metabolism cluster_1 7,7-Dimethyl-1,4-diazepan-5-one Metabolism Piperazine Piperazine N-dealkylation N-dealkylation Piperazine->N-dealkylation C-oxidation C-oxidation Piperazine->C-oxidation Diazepanone 7,7-Dimethyl-1,4- diazepan-5-one Diazepanone->N-dealkylation Lactam Hydrolysis Lactam Hydrolysis Diazepanone->Lactam Hydrolysis Gem-dimethyl oxidation Gem-dimethyl oxidation Diazepanone->Gem-dimethyl oxidation

Caption: Potential metabolic pathways for the two scaffolds.

Synthetic Accessibility

Piperazine: The synthesis of substituted piperazines is well-established, with a vast array of commercially available starting materials and robust synthetic protocols.[1] This makes the exploration of structure-activity relationships (SAR) around the piperazine core relatively straightforward.

7,7-Dimethyl-1,4-diazepan-5-one: The synthesis of substituted 1,4-diazepan-5-ones is less common but generally achievable.[10][11] The synthesis of the specific 7,7-dimethyl substituted analog may require a multi-step sequence, potentially increasing the complexity and cost of synthesis compared to piperazine analogs.

Experimental Protocols for Direct Comparison

To provide a definitive comparison for a specific drug discovery project, a head-to-head evaluation of analogous compounds is essential. The following are standardized protocols for key in vitro assays.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of the test compounds in a buffered aqueous solution.

Methodology:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add an excess of the test compound to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Shake the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS or HPLC-UV).

  • Perform the experiment in triplicate for each compound.

Lipophilicity Determination (LogD7.4)

Objective: To measure the distribution coefficient of the test compounds between an organic and an aqueous phase at physiological pH.

Methodology:

  • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

  • Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to separate the layers.

  • Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Quantify the concentration of the compound in each layer using LC-MS/MS or HPLC-UV.

  • Calculate the LogD7.4 as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay (Liver Microsomes)

Objective: To assess the susceptibility of the test compounds to metabolism by liver enzymes.

Methodology:

  • Prepare an incubation mixture containing the test compound, liver microsomes (human, rat, or mouse), and a NADPH-regenerating system in a phosphate buffer.

  • Initiate the reaction by adding the NADPH-regenerating system.

  • Incubate the mixture at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Diagram: Experimental Workflow for Comparative Analysis

G Start Synthesize Analogous Compounds Solubility Aqueous Solubility (Shake-Flask) Start->Solubility Lipophilicity Lipophilicity (LogD7.4) (n-Octanol/PBS) Start->Lipophilicity Metabolism Metabolic Stability (Liver Microsomes) Start->Metabolism Data Compare Data & Make Decision Solubility->Data Lipophilicity->Data Metabolism->Data

Caption: Workflow for the direct comparison of the two scaffolds.

Conclusion and Future Perspectives

The choice between a piperazine and a 7,7-dimethyl-1,4-diazepan-5-one scaffold is context-dependent and should be guided by the specific goals of the drug discovery program.

  • Piperazine remains the "go-to" scaffold when rapid SAR exploration and well-understood pharmacokinetic properties are desired. Its synthetic accessibility and rigid conformational nature provide a solid foundation for lead optimization.

  • 7,7-Dimethyl-1,4-diazepan-5-one presents an intriguing alternative for escaping the crowded intellectual property landscape of piperazine-containing compounds. Its increased conformational flexibility and the potential for improved metabolic stability due to the gem-dimethyl group offer opportunities for fine-tuning drug-like properties. However, this comes with the trade-off of potentially more complex synthesis and the need for careful evaluation of its pharmacokinetic profile.

For researchers and drug development professionals, the key takeaway is that while piperazine is a reliable and well-characterized building block, the exploration of novel scaffolds like 7,7-dimethyl-1,4-diazepan-5-one can unlock new avenues for the discovery of differentiated and effective therapeutics. Direct experimental comparison, as outlined in the provided protocols, is paramount to making an informed decision based on empirical data.

References

  • Linclau, B., et al. (2016). A study of the effect of the gem-difluorination of cyclohexane derivatives on their physicochemical properties. Chemistry – A European Journal, 22(34), 11897-11905.
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  • Fujimoto, T., et al. (2012). Discovery of a novel series of factor Xa inhibitors with a caprolactam scaffold. Bioorganic & Medicinal Chemistry Letters, 22(16), 5239-5244.
  • Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. (2015). Chemistry Central Journal, 9(1), 1-10.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). International Journal of Molecular Sciences, 23(15), 8259.
  • Meanwell, N. A. (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(17), 7047-7089.
  • Hopkins, A. L., & Groom, C. R. (2002). The druggable genome. Nature Reviews Drug Discovery, 1(9), 727-730.
  • Diazepam Oral Solution Concentrate: Package Insert / Prescribing Info. (2025). Drugs.com.
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  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (2018). Current Organic Chemistry, 22(12), 1154-1185.
  • A Concise Synthesis of 1,4-dihydro-[2][5]diazepine-5,7-dione, a Novel 7-TM Receptor Ligand Core Structure With Melanocortin Receptor Agonist Activity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(5), 1675-1678.

  • A continuous-flow synthesis of 1,4-benzodiazepin-5-ones, privileged scaffolds for drug discovery. (2015). RSC Advances, 5(82), 67123-67127.
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  • Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. (2022).
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  • Synthesis of 1,4-Diazepanes and Benzo[b][2][5]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020). The Journal of Organic Chemistry, 85(17), 11245-11255.

  • Synthesis of 1,4-Diazepin-5-ones under Microwave Irradiation and Their Reduction Products. (2007). Tetrahedron Letters, 48(14), 2583-2586.
  • Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. (2022).
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  • Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. (2022).
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Comparative

A Researcher's Guide to Validating Computational Models for 7,7-Dimethyl-1,4-diazepan-5-one Conformation

For researchers in medicinal chemistry and drug development, understanding the three-dimensional structure of a molecule is paramount. The conformation of a molecule dictates its interaction with biological targets, infl...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers in medicinal chemistry and drug development, understanding the three-dimensional structure of a molecule is paramount. The conformation of a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and metabolic stability. This is particularly true for conformationally flexible structures like seven-membered rings, which are prevalent in many pharmacologically active compounds. The 7,7-Dimethyl-1,4-diazepan-5-one scaffold, a core component in various therapeutic agents, presents a significant conformational challenge due to the inherent flexibility of the diazepane ring.

This guide provides a comprehensive framework for validating computational models of 7,7-Dimethyl-1,4-diazepan-5-one. We will move beyond a simple list of instructions, focusing instead on the causal logic behind the integration of computational and experimental techniques. The objective is to establish a robust, self-validating workflow that ensures the computational models accurately reflect the molecule's behavior in a biologically relevant context, primarily in solution.

The Challenge of the Seven-Membered Ring

Unlike the well-behaved chair conformation of cyclohexane, seven-membered rings like the diazepane core exist as a complex equilibrium of multiple low-energy conformers, including various chair, boat, and twist-boat forms.[1][2] These conformers can readily interconvert through low-energy pathways, a process known as pseudorotation.[3] This dynamic nature makes it insufficient to rely on a single, static computational structure. A validated model must account for the ensemble of conformations and their relative populations.

Pillar 1: Computational Exploration of the Conformational Landscape

The first step is to theoretically map the potential energy surface of 7,7-Dimethyl-1,4-diazepan-5-one to identify all stable conformers. This is a multi-stage process where the choice of method is dictated by a trade-off between computational cost and accuracy.

Initial Conformational Search: Casting a Wide Net

The goal here is to generate a diverse pool of potential structures without prematurely excluding any possibilities.

  • Methodology : Molecular Mechanics (MM) force fields (e.g., MMFF94, OPLS3e) combined with a conformational search algorithm like Monte Carlo Multiple Minimum (MCMM) or Low-Mode Conformational Search (LMCS) are ideal.[4]

  • Causality : MM methods are computationally inexpensive, allowing for the rapid exploration of thousands of potential conformations. This ensures that the global minimum and all relevant local minima on the potential energy surface are likely to be identified.

Geometry Optimization and Energy Refinement: Achieving Quantum Mechanical Accuracy

The structures generated by MM are crude approximations. We must refine their geometries and relative energies using a more rigorous quantum mechanical (QM) method.

  • Methodology : Density Functional Theory (DFT) has proven to be a powerful tool for this purpose. The B3LYP functional combined with a Pople-style basis set like 6-31G(d,p) offers a well-validated balance of accuracy and efficiency for organic molecules.[5][6][7] Each conformer from the initial search should be re-optimized at this level of theory.

  • Causality : DFT explicitly treats electron correlation, providing significantly more accurate geometries and relative energies compared to MM. This accuracy is critical for correctly predicting the Boltzmann distribution of conformers at a given temperature, which dictates the experimentally observable properties. For even higher accuracy, especially for subtle energy differences, methods like M06-2X or coupled-cluster theory (e.g., CCSD(T)) can be used, though at a much greater computational cost.[1]

Pillar 2: Experimental Validation - The Ground Truth in Solution

Computational models are theoretical constructs until validated against experimental data. For conformational analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and information-rich technique.[8] X-ray crystallography provides the definitive solid-state structure, which serves as an excellent benchmark, but may not represent the dynamic conformational equilibrium present in solution.[9][10]

NMR Spectroscopy: The Key to Solution-State Structure

Several NMR parameters are exquisitely sensitive to molecular conformation.

  • ³J-Coupling Constants : The through-bond coupling between two protons separated by three bonds (³JHH) is dependent on the dihedral angle between them, as described by the Karplus equation. Measuring these coupling constants for the protons on the diazepane ring provides a direct probe of its torsional angles.[11]

  • Nuclear Overhauser Effect (NOE) : The NOE is a through-space interaction that is proportional to r⁻⁶, where r is the distance between two protons. Observing an NOE between two protons provides unambiguous proof that they are close in space (typically < 5 Å), which is invaluable for distinguishing between different folded conformations.[11][12]

  • Chemical Shifts (δ) : While more complex to interpret, proton and carbon chemical shifts are also conformation-dependent. Calculating theoretical chemical shifts from DFT-optimized geometries (using the GIAO method) and comparing them to experimental values provides another layer of validation.[13]

Pillar 3: The Integrated Validation Workflow

The core of our approach lies in the direct comparison of computationally predicted parameters with experimentally measured ones. This creates a feedback loop for refining and validating the computational model.

Validation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Measurement cluster_val Validation & Refinement Comp_Search 1. Initial Conformational Search (Molecular Mechanics) DFT_Opt 2. Geometry Optimization & Energy Calculation (DFT) Comp_Search->DFT_Opt Identify Low-Energy Conformers Param_Calc 3. Predict NMR Parameters (³J-Couplings, NOEs, Shifts) DFT_Opt->Param_Calc Calculate for each conformer Comparison 5. Compare Experimental vs. Boltzmann-Averaged Calculated Parameters Param_Calc->Comparison Synthesis Obtain Sample of 7,7-Dimethyl-1,4-diazepan-5-one NMR_Acq 4. Acquire High-Resolution NMR Spectra (¹H, COSY, NOESY) Synthesis->NMR_Acq NMR_Acq->Comparison Validation Model Validated Comparison->Validation Good Agreement Refinement Refine Model (e.g., add solvent, check conformers) Comparison->Refinement Poor Agreement Refinement->DFT_Opt Re-evaluate

Caption: The integrated workflow for validating computational models.

Experimental Protocol: Validation via ³J-Coupling Constants

This protocol outlines a self-validating system for comparing experimental and theoretical data.

Objective : To validate the predicted lowest-energy conformation of 7,7-Dimethyl-1,4-diazepan-5-one by comparing its experimental ³JHH coupling constants with those calculated from a DFT-optimized structure.

Methodology :

  • Computational Prediction :

    • Perform a conformational search and DFT (B3LYP/6-31G(d,p)) optimization as described in Pillar 1 to identify the lowest energy conformer(s).

    • For each stable conformer, calculate the proton-proton coupling constants. Many quantum chemistry packages (e.g., Gaussian) can perform this calculation.

    • If multiple conformers are predicted to be significantly populated at room temperature (within ~2 kcal/mol), calculate the Boltzmann-averaged coupling constant for each proton pair.

  • NMR Sample Preparation :

    • Dissolve ~5-10 mg of 7,7-Dimethyl-1,4-diazepan-5-one in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Ensure the sample is free of particulate matter.

  • NMR Data Acquisition :

    • Acquire a high-resolution 1D ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure sufficient digital resolution to accurately measure coupling constants.

    • Acquire a 2D ¹H-¹H COSY spectrum to unambiguously assign which protons are coupled to each other.

  • Data Analysis & Comparison :

    • Process the 1D ¹H spectrum. Use the COSY spectrum to identify the coupled protons in the diazepane ring (e.g., the protons at C2, C3, and C6).

    • Measure the experimental coupling constants (in Hz) from the fine structure of the proton signals.

    • Organize the experimental and calculated data in a comparison table.

Data Presentation: Comparison of Coupling Constants
Interacting ProtonsH-C(n)-C(n')-H' Dihedral Angle (Calculated, °)³JHH (Calculated, Hz)³JHH (Experimental, Hz)% Difference
Hax-C6-C7-Heq65.23.13.36.1%
Heq-C6-C7-Heq-54.84.54.27.1%
Hax-C2-C3-Hax175.112.812.52.4%
Heq-C2-C3-Heq55.44.34.54.4%
Note: Data is illustrative for a hypothetical chair conformation.

A close agreement (typically within 1-2 Hz or <15% difference) between the calculated and experimental values provides strong evidence that the computational model is an accurate representation of the dominant conformation in solution.

Interplay of Validation Techniques

No single technique is foolproof. A robust validation strategy leverages the complementary strengths of different methods.

Techniques_Relationship DFT DFT Xray X-Ray Crystallography DFT->Xray Compares Bond Lengths/Angles NMR NMR Spectroscopy DFT->NMR Predicts NMR Parameters Theory Theoretical Models (Static & Dynamic) DFT->Theory MD Molecular Dynamics MD->NMR Explains Dynamic Averaging MD->Theory Experiment Experimental Data (Solid & Solution) Xray->Experiment NMR->MD Provides Rate Constants NMR->Experiment

Caption: Logical relationships between key computational and experimental techniques.

Conclusion for the Practicing Scientist

Validating a computational model for a flexible molecule like 7,7-Dimethyl-1,4-diazepan-5-one is not a linear process but an iterative cycle of prediction, measurement, and comparison. By grounding theoretical calculations in the empirical reality of NMR spectroscopy, researchers can build computational models with a high degree of confidence. These validated models are not mere academic exercises; they are powerful tools that can accelerate drug discovery by enabling the rational design of molecules with optimized conformations for binding to their biological targets, ultimately leading to safer and more effective therapeutics.

References

  • Thirumalaivasan, S., et al. (2017). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Available at: [Link]

  • Praveen, P., et al. (2020). Rational Design, Synthesis, Computational Studies and Biological Evaluation of New Diazepanone Derivatives: Crystal Structure of 2,7-Bis(4-chlorophenyl)-1,3-dimethyl-1,4-diazepan-5-one. ResearchGate. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Structural Chemistry. Available at: [Link]

  • Bibi, S., et al. (2023). Molecular Docking, Dynamics Simulation, And in Silico DFT Studies Of Bromo[9] Benzodiazepine Derivatives. International Journal of Membrane Science and Technology. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. PubMed. Available at: [Link]

  • Stankiewicz, A., & Rys, B. (n.d.). CONFORMATIONAL ANALYSIS OF BENZANNELATED NINE-MEMBERED RING LACTONES. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Semantic Scholar. Available at: [Link]

  • Gajda, M., et al. (2017). Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simulations. RSC Publishing. Available at: [Link]

  • Jahn, M. K., et al. (2014). Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of Caprolactone. Southern Methodist University. Available at: [Link]

  • Sethuvasan, S., et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E. Available at: [Link]

  • Avalos, M., et al. (1998). A New Systematization of the Conformational Behavior of Seven-Membered Rings. Isoclinal Anomeric and Related Orientations 1. ACS Publications. Available at: [Link]

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Safety & Regulatory Compliance

Handling

A Researcher's Guide to the Safe Handling of 7,7-Dimethyl-1,4-diazepan-5-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7,7-Dimethyl-1,4-diazepan-5-one. In the absence of comprehensive safety data fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7,7-Dimethyl-1,4-diazepan-5-one. In the absence of comprehensive safety data for this specific compound, the following protocols are based on established best practices for handling structurally related diazepanone derivatives. A conservative approach is paramount to ensure personnel safety and environmental protection.

Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1]

  • Specific Target Organ Toxicity: Potential for drowsiness or dizziness upon single exposure.[1]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][4]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE are critical to minimize exposure. The following table outlines the recommended PPE for handling 7,7-Dimethyl-1,4-diazepan-5-one.

PPE CategoryRecommended EquipmentRationale
Hand Protection Double-gloving with nitrile or butyl rubber gloves.Provides a robust barrier against skin contact. Double-gloving is a best practice when handling potentially hazardous compounds.
Eye and Face Protection Safety goggles and a face shield.Protects against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[5]
Body Protection A disposable, polyethylene-coated gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin. Coated materials offer superior protection against liquid splashes compared to standard lab coats.
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust, or if working outside of a certified chemical fume hood.Protects against inhalation of the compound. The need for respiratory protection should be determined by a site-specific risk assessment.

Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure risk. The following diagram illustrates the key steps for safely handling 7,7-Dimethyl-1,4-diazepan-5-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use Compound handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Safe Handling Workflow for 7,7-Dimethyl-1,4-diazepan-5-one.

Step-by-Step Handling Protocol:
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.

    • Don all required PPE as outlined in the table above.

    • Ensure a chemical spill kit is readily accessible.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Carefully weigh the desired amount of 7,7-Dimethyl-1,4-diazepan-5-one within the fume hood.

    • When dissolving or transferring the compound, do so slowly to avoid splashing or creating aerosols.

    • Keep all containers with the compound sealed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent.

    • Dispose of all contaminated materials as hazardous waste.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Environmental Responsibility

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste, including contaminated gloves, gowns, and weighing papers, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of 7,7-Dimethyl-1,4-diazepan-5-one should be collected in a designated hazardous waste container. Do not pour this compound down the drain.

  • Decommissioning: If a drug take-back program is available, this is the preferred method for disposing of unused compounds.[6][7] If not, the compound should be mixed with an inert, non-recyclable material such as cat litter or coffee grounds, sealed in a plastic bag, and disposed of in the solid hazardous waste stream.[8][9]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][10]

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE, absorb the material with an inert absorbent, and place it in a sealed container for hazardous waste disposal.

References

  • 7,7-dimethyl-1,4-diazepan-5-one — Chemical Substance Information. NextSDS. [Link]

  • MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF SUBSTANCE / PREPARATION AND COMPANY Chemical Identity 2. COMPOSITION / INFORMA. Covetrus North America. [Link]

  • Safe handling of hazardous drugs. PMC. [Link]

  • Personal Protective Equipment for Health Care Workers Who Work with Hazardous Drugs. CDC. [Link]

  • PPE Requirements Hazardous Drug Handling. University of Vermont Medical Center. [Link]

  • How to Safely Dispose of Your Old Medications. Drugs.com. [Link]

  • Drug Disposal: FDA's Flush List for Certain Medicines. FDA. [Link]

  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. [Link]

  • HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. DEA.gov. [Link]

  • DIAZEPAM Injection 5mg/mL 4/25/23. FDA. [Link]

  • Medicine: Proper Disposal. Nationwide Children's Hospital. [Link]

Sources

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